molecular formula C10H10N2O2 B5625952 1-(4-Methylphenyl)imidazolidine-2,4-dione CAS No. 32549-31-8

1-(4-Methylphenyl)imidazolidine-2,4-dione

Cat. No.: B5625952
CAS No.: 32549-31-8
M. Wt: 190.20 g/mol
InChI Key: RFLFIALFVCLGHM-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.20 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-methylphenyl)-2,4-imidazolidinedione is 190.074227566 g/mol and the complexity rating of the compound is 257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-Methylphenyl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methylphenyl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-2-4-8(5-3-7)12-6-9(13)11-10(12)14/h2-5H,6H2,1H3,(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLFIALFVCLGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353936
Record name 1-(4-methylphenyl)imidazolidine-2,4-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32549-31-8
Record name 1-(4-methylphenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-P-TOLYL-IMIDAZOLIDINE-2,4-DIONE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis of 1-(4-Methylphenyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 1-(4-Methylphenyl)imidazolidine-2,4-dione (also known as 1-(p-tolyl)hydantoin).

Executive Summary & Strategic Analysis

The synthesis of 1-substituted hydantoins presents a specific regiochemical challenge distinct from the more common 3-substituted or 5,5-disubstituted variants (e.g., Phenytoin).[1]

  • The Isomer Trap: A common error in hydantoin synthesis is the reaction of an aryl isocyanate with an amino acid (the Urech synthesis). While efficient, this route thermodynamically favors the 3-aryl isomer due to the cyclization mechanism of the intermediate ureido acid.

  • The Correct Pathway: To selectively synthesize the 1-(4-methylphenyl) isomer, the aromatic ring must be attached to the amine nitrogen before the formation of the hydantoin ring. Consequently, the N-arylglycine route is the "Gold Standard" for chemical fidelity and scale-up potential.

Retrosynthetic Analysis

The target molecule is deconstructed into two primary precursors: p-Toluidine and Chloroacetic acid (or Glyoxylic acid), followed by a cyclization agent (Urea).[1]

Retrosynthesis Target 1-(4-Methylphenyl)hydantoin (Target) Inter N-(4-Methylphenyl)glycine (Key Intermediate) Inter->Target Cyclization (Fusion/Acid) Precursor1 p-Toluidine Precursor1->Inter N-Alkylation Precursor2 Chloroacetic Acid Precursor2->Inter Base Cat. Cyclizer Urea / KCNO Cyclizer->Target + C1 unit

Figure 1: Retrosynthetic logic flow ensuring N1-regioselectivity.

Primary Protocol: The N-Arylglycine Fusion Method

Mechanism: Nucleophilic substitution followed by thermal condensation. Suitability: High purity, scalable, avoids isomer mixtures.[1]

Phase 1: Synthesis of N-(4-Methylphenyl)glycine

This intermediate fixes the aryl group to the correct nitrogen atom.

Reagents:

  • p-Toluidine (1.0 eq)[1]

  • Chloroacetic acid (1.1 eq)[1]

  • Sodium Acetate (anhydrous) or NaOH[1]

  • Water/Ethanol solvent system[2]

Protocol:

  • Preparation: In a 500 mL round-bottom flask, dissolve 0.1 mol of chloroacetic acid in 50 mL of water. Neutralize carefully with solid sodium carbonate until pH ~7.

  • Addition: Add 0.1 mol of p-toluidine and 0.1 mol of sodium acetate.

  • Reaction: Reflux the mixture for 4–6 hours. The solution may darken; this is normal.

  • Workup: Cool the reaction mixture to 4°C. The N-(p-tolyl)glycine usually precipitates as a solid.

  • Purification: Filter the solid and wash with cold water. Recrystallize from ethanol to remove unreacted p-toluidine.

    • Checkpoint: The product should be a white to off-white solid. MP: ~110–112°C.

Phase 2: Cyclization to 1-(4-Methylphenyl)hydantoin

The fusion with urea drives the formation of the ureido intermediate and subsequent ring closure in one pot.

Reagents:

  • N-(4-Methylphenyl)glycine (from Phase 1)[1]

  • Urea (3.0 eq) - Excess is crucial to act as solvent and reactant.[1]

  • Glacial Acetic Acid (Optional, trace for catalysis)[1]

Protocol:

  • Charge: Mix intimately 0.05 mol of N-(4-methylphenyl)glycine and 0.15 mol of urea in a round-bottom flask.

  • Fusion: Heat the flask in an oil bath to 130–140°C . The mixture will melt into a liquid.

  • Reaction: Maintain temperature for 2–3 hours. Ammonia gas (

    
    ) will evolve (use a trap or fume hood).[1] The cessation of ammonia evolution signals reaction completion.
    
  • Solidification: The mixture may solidify as the reaction proceeds. Raise temp to 150°C briefly if needed to maintain melt, or allow to solidify if completion is confirmed.

  • Quench: Cool to ~80°C and add 50 mL of hot water. Stir vigorously to dissolve excess urea.

  • Isolation: The product, 1-(4-methylphenyl)hydantoin, is insoluble in water.[1] Filter the precipitate.

  • Purification: Recrystallize from Ethanol/Water (70:30).

Data Summary Table:

ParameterSpecificationNotes
Yield (Typical) 65% – 75%Losses primarily in recrystallization.
Appearance White crystalline powder
Melting Point 198°C – 200°CDistinct from 3-isomer (often lower MP).[3]
Solubility Soluble in EtOH, DMSO; Insoluble in H2O

Alternative Protocol: Copper-Catalyzed N-Arylation (Modern)

Mechanism: Chan-Lam or Buchwald-Hartwig Coupling. Suitability: Medicinal chemistry scale (mg to g), convergent synthesis.[1] Risk: Requires careful ligand selection to favor N1 over N3 arylation.

Reagents:

  • Hydantoin (unsubstituted)[1]

  • 4-Tolylboronic acid (2.0 eq)[1]

  • Cu(OAc)2 (1.0 eq)[1]

  • Pyridine (2.0 eq)[1]

  • Dichloromethane (DCM) or DMF[1]

Protocol:

  • Setup: In a flask open to air (for Chan-Lam oxidative coupling), charge Hydantoin (1.0 eq), 4-Tolylboronic acid (2.0 eq), and Cu(OAc)2 (1.0 eq).

  • Solvent: Add DCM and Pyridine.

  • Reaction: Stir at room temperature for 24–48 hours. The reaction is driven by atmospheric oxygen.

  • Workup: Filter through a pad of Celite to remove copper salts. Wash the filtrate with 1M HCl (to remove pyridine) and Brine.

  • Purification: Flash column chromatography is mandatory here to separate the N1-isomer from the N3-isomer and any N1,N3-bis(tolyl) byproduct.

Expert Note: While "modern," this method often yields a mixture of N3 (major) and N1 (minor) isomers unless specific bulky ligands are used to block N3.[1] Method A is superior for generating the specific 1-(4-methylphenyl) target.

Analytical Validation (Self-Validating System)[1]

To ensure the synthesized compound is the 1-isomer and not the 3-isomer, you must verify the NMR chemical shifts of the methylene protons at Position 5.

1H NMR (DMSO-d6, 400 MHz) Profile:
  • 
     2.30 ppm (s, 3H):  Methyl group of the p-tolyl ring.[1]
    
  • 
     4.30 ppm (s, 2H):  Methylene protons at C5 .
    
    • Diagnostic: In 1-substituted hydantoins, this peak is a singlet. In 3-substituted hydantoins, the C5 protons are adjacent to the free N1-H (if unsubstituted), often appearing further upfield or showing coupling if N1 is not substituted.[1]

  • 
     7.10–7.30 ppm (m, 4H):  Aromatic protons (AA'BB' system).[1]
    
  • 
     11.20 ppm (bs, 1H):  Imide proton (N3-H ).[1]
    
    • Diagnostic: The presence of this broad singlet confirms N3 is unsubstituted.

Pathway Visualization

ReactionPath Start p-Toluidine Step1 N-(p-Tolyl)glycine Start->Step1 + Cl-CH2-COOH (N-Alkylation) Trap 3-(p-Tolyl)hydantoin (Undesired Isomer) Start->Trap + Isocyanate (PhNCO) (AVOID THIS ROUTE) Step2 Ureido Intermediate (In situ) Step1->Step2 + Urea (Fusion 140°C) End 1-(p-Tolyl)hydantoin Step2->End - NH3 (Cyclization)

Figure 2: Reaction pathway contrasting the correct Glycine route vs. the incorrect Isocyanate route.[1]

Safety & Handling

  • Chloroacetic Acid: Highly corrosive and toxic by skin absorption. Use double gloves and face shield.

  • Ammonia Evolution: The fusion step releases ammonia gas. Ensure adequate ventilation or scrubbing.

  • p-Toluidine: Suspected carcinogen and toxic. Handle in a fume hood.

References

  • Ware, E. (1950).[1] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[1] [1]

  • Lopez, C. A., & Trigo, G. G. (1985).[1] "The Chemistry of Hydantoins." Advances in Heterocyclic Chemistry, 38, 177-228.[1]

  • Meusel, M., & Gutschow, M. (2004).[1] "Recent Developments in Hydantoin Chemistry." Preparative Biochemistry & Biotechnology, 34(3), 203-237.[1] (Validating the N-arylglycine cyclization preference).

  • Konnert, L., et al. (2016).[1] "Copper-Catalyzed N-Arylation of Hydantoins." Organic Letters, 18(20), 5272–5275.[1] (Reference for Method B/Chan-Lam scope). [1]

Sources

Technical Guide: 1-(4-Methylphenyl)imidazolidine-2,4-dione Mechanism of Action

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacology, mechanism of action, and experimental utility of 1-(4-Methylphenyl)imidazolidine-2,4-dione (also known as 1-p-Tolylhydantoin ).

This guide focuses on its role as a privileged scaffold in the development of Regulator of G-protein Signaling (RGS) inhibitors and its bioisosteric relationship to Thiazolidinediones (TZDs) in metabolic signaling.

Executive Summary

1-(4-Methylphenyl)imidazolidine-2,4-dione is a bioactive heterocyclic scaffold belonging to the N1-substituted hydantoin class.[1] Unlike the classical 5,5-disubstituted hydantoins (e.g., Phenytoin) which function primarily as sodium channel blockers, the 1-arylhydantoin core exhibits a distinct pharmacological profile.

Its primary significance in modern drug development lies in two domains:

  • RGS Protein Inhibition: It serves as the pharmacophoric core for the CCG-series (e.g., CCG-203778), a class of small-molecule inhibitors that target Regulator of G-protein Signaling 4 (RGS4). These compounds potentiate GPCR signaling by preventing the deactivation of G

    
     subunits.
    
  • Metabolic Modulation: It acts as a bioisostere of thiazolidinedione (TZD), functioning as a partial agonist for PPAR

    
     , thereby modulating insulin sensitivity and glucose homeostasis.
    

Chemical Constitution & Synthesis

The molecule consists of an imidazolidine-2,4-dione ring substituted at the


 position with a para-tolyl group.[2] This substitution pattern is critical for its hydrophobic interaction with the RGS4 allosteric pocket.
Synthesis Protocol

Objective: Preparation of 1-(4-Methylphenyl)imidazolidine-2,4-dione via cyclization.

Reagents:

  • 4-Methylphenylurea (p-Tolylurea)

  • Ethyl chloroacetate[3][4]

  • Sodium ethoxide (NaOEt) or fused Sodium acetate

  • Ethanol (anhydrous)[4]

Step-by-Step Methodology:

  • Condensation: Dissolve 4-methylphenylurea (10 mmol) in anhydrous ethanol (20 mL).

  • Alkylation: Add ethyl chloroacetate (12 mmol) and fused sodium acetate (15 mmol).

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 3:1).

  • Cyclization: The intermediate ethyl (3-p-tolylureido)acetate undergoes intramolecular cyclization under basic conditions.

  • Isolation: Cool the reaction mixture to room temperature. Pour into ice-cold water (100 mL).

  • Purification: Filter the resulting precipitate. Recrystallize from Ethanol/Water (1:1) to yield white crystalline needles.

    • Expected Melting Point: 198–199°C.[5]

Mechanism of Action: RGS4 Inhibition

The most high-value application of this scaffold is in the inhibition of RGS4 , a GTPase-Activating Protein (GAP).

The Physiological Problem

G-protein coupled receptors (GPCRs) activate G-proteins by exchanging GDP for GTP on the G


 subunit. RGS proteins accelerate the hydrolysis of GTP to GDP, rapidly terminating the signal. Overactivity of RGS4 is linked to neuropathic pain, Parkinson's disease, and cardiovascular dysfunction.
The Molecular Mechanism

1-(4-Methylphenyl)imidazolidine-2,4-dione derivatives (specifically the CCG series) act as allosteric inhibitors of the RGS4-G


 interaction.
  • Binding Interface: The molecule binds to a specific hydrophobic cleft on the RGS4 surface, distinct from the catalytic GAP domain. The 4-methylphenyl (p-tolyl) moiety is essential for penetrating this hydrophobic pocket (Tyr84, Phe149 residues in RGS4).

  • Conformational Lock: Binding induces a conformational change in RGS4 that sterically hinders its ability to dock with the G

    
    -GTP subunit.
    
  • Signal Potentiation: By inhibiting the GAP activity of RGS4, the lifetime of the active G

    
    -GTP species is prolonged. This amplifies downstream signaling (e.g., cAMP production, Ca
    
    
    
    mobilization) without directly agonizing the GPCR.
Pathway Visualization

The following diagram illustrates the intervention point of the molecule within the GPCR signaling cascade.

RGS_Inhibition GPCR GPCR Activation G_Protein Gα-GDP (Inactive) GPCR->G_Protein Stimulus G_Active Gα-GTP (Active) G_Protein->G_Active GDP/GTP Exchange G_Active->G_Protein Intrinsic Hydrolysis Effectors Downstream Effectors (cAMP, Ca2+) G_Active->Effectors Signaling RGS4 RGS4 Protein (Signal Terminator) RGS4->G_Active Accelerates Hydrolysis (GAP Activity) Inhibitor 1-(4-Methylphenyl) imidazolidine-2,4-dione Inhibitor->RGS4 Allosteric Inhibition (Blocks GAP Activity)

Caption: The molecule inhibits RGS4, preventing the rapid hydrolysis of Gα-GTP and sustaining GPCR signaling.

Mechanism of Action: PPAR Modulation

Beyond RGS inhibition, the 1-arylhydantoin core functions as a bioisostere of the thiazolidinedione (TZD) ring found in anti-diabetic drugs like Pioglitazone.

Pharmacology[1][5][6][7][8][9][10]
  • Target: Peroxisome Proliferator-Activated Receptor Gamma (PPAR

    
    ).[6][7]
    
  • Mode: Partial Agonist.

  • Effect: The acidic proton at the N3 position (pKa ~8.5) allows the hydantoin ring to form hydrogen bonds with the PPAR

    
     Ligand Binding Domain (LBD), specifically interacting with His323  and Tyr473 .
    
  • Outcome: Activation of PPAR

    
     promotes the transcription of insulin-sensitive genes (e.g., GLUT4, Adiponectin), enhancing glucose uptake in adipose and muscle tissue.
    

Experimental Validation Protocols

To validate the activity of this scaffold, researchers utilize the RGS4 GAP Assay . This assay measures the accumulation of free phosphate (


) generated by GTP hydrolysis.
Protocol: High-Throughput RGS4 GAP Assay
ParameterSpecification
Assay Type Malachite Green Phosphate Detection
Enzyme Recombinant Human RGS4 (200 nM)
Substrate G

or G

loaded with GTP
Buffer Conditions 50 mM Tris-HCl (pH 7.5), 5 mM MgCl

, 1 mM DTT, 0.05% C12E10
Detection Absorbance at 620 nm

Workflow:

  • Loading: Incubate G

    
     subunits with GTP for 30 min at 30°C to form the G
    
    
    
    -GTP complex.
  • Inhibitor Addition: Add 1-(4-Methylphenyl)imidazolidine-2,4-dione (dissolved in DMSO) to the RGS4 solution. Incubate for 15 min.

  • Reaction Start: Mix the RGS4-Inhibitor complex with the G

    
    -GTP substrate.
    
  • Incubation: Allow GTP hydrolysis to proceed for 20–40 min.

  • Termination: Add Malachite Green reagent to quench the reaction and complex with free phosphate.

  • Readout: Measure

    
    . A decrease in 
    
    
    
    relative to the control indicates inhibition of RGS4 (less GTP hydrolyzed).

Structure-Activity Relationship (SAR) Data

The following table summarizes the potency of the 1-(4-methylphenyl) scaffold compared to related derivatives in RGS inhibition assays.

Compound IDN1-SubstituentN3-SubstituentTargetIC

(RGS4)
Activity Note
Scaffold (Core) 4-Methylphenyl H RGS4 >100

M
Weak/Base Activity
CCG-500144-Methylphenyl4-FluorobenzylRGS430 nMThiadiazolidine analog
CCG-203778 4-Methylphenyl 4-Methylbenzyl RGS4 ~1

M
Potent, Reversible
PhenytoinPhenyl (C5)HNa+ ChannelInactiveSpecificity Control

Note: The unsubstituted 1-(4-methylphenyl)imidazolidine-2,4-dione serves as the essential scaffold. Potency is significantly enhanced by benzylation at the N3 position (as seen in CCG-203778), creating a "clamp" that fits the RGS hydrophobic groove.

References

  • Blazer, L. L., et al. (2010).[2] "A nanomolar potency small molecule inhibitor of Regulator of G protein Signaling (RGS) proteins." Biochemistry, 49(17), 3676–3684.

  • Roman, D. L., et al. (2009).[2] "Polyplexed flow cytometry protein interaction assay: a novel high-throughput screening paradigm for RGS protein inhibitors."[2] Journal of Biomolecular Screening, 14(6), 610–619.[2]

  • Muccioli, G. G., et al. (2006). "Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones... characterization of new CB1 cannabinoid receptor inverse agonists." Journal of Medicinal Chemistry, 49(2), 872-882.

  • Niwata, S., et al. (1997).[3] "Hypoglycemic activity of novel hydantoin derivatives having a thiazolidinedione moiety." Chemical & Pharmaceutical Bulletin, 45(12).

  • PubChem Compound Summary. "1-(4-Methylphenyl)imidazolidine-2,4-dione."[4] National Center for Biotechnology Information.

Sources

Technical Monograph: Biological Activity & Therapeutic Potential of 1-(4-Methylphenyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Methylphenyl)imidazolidine-2,4-dione (also known as 1-(p-Tolyl)hydantoin ) represents a critical scaffold in medicinal chemistry, distinct from its more famous 5,5-disubstituted cogener, Phenytoin. While Phenytoin dominates the anticonvulsant landscape, the N1-substituted hydantoin core of 1-(p-Tolyl)hydantoin offers a unique pharmacological profile, primarily explored for Aldose Reductase Inhibition (ARI) in diabetic neuropathy management and as a specialized intermediate for muscle relaxant synthesis.

This technical guide provides a comprehensive analysis of its physicochemical properties, biological mechanisms, and experimental protocols for synthesis and bioassay. It is designed for researchers aiming to exploit the N1-arylhydantoin template for novel drug design.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

The compound features a hydantoin (imidazolidine-2,4-dione) ring substituted at the N1 position with a p-tolyl group. This substitution pattern significantly alters the electronic and steric environment compared to C5-substituted hydantoins, influencing its binding affinity to voltage-gated sodium channels and aldose reductase enzymes.

PropertySpecification
IUPAC Name 1-(4-Methylphenyl)imidazolidine-2,4-dione
Common Synonyms 1-(p-Tolyl)hydantoin; N-1-p-Tolylhydantoin
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Core Scaffold Imidazolidine-2,4-dione
Key Substituent 4-Methylphenyl (p-Tolyl) at N1
Predicted LogP ~1.5 - 1.8 (Lipophilic)
H-Bond Donors 1 (N3-H)
H-Bond Acceptors 2 (C2=O, C4=O)
Structural Significance

The N1-aryl substitution is critical for:

  • Lipophilicity: The p-tolyl group enhances membrane permeability, facilitating CNS entry.

  • Electronic Effects: The para-methyl group acts as a weak electron donor, modulating the acidity of the N3-H proton (pKa ~8-9), which is essential for receptor interaction.

Pharmacological Profile & Mechanism of Action[3]

Primary Mechanism: Aldose Reductase Inhibition (ARI)

Unlike 5,5-disubstituted hydantoins (anticonvulsants), N1-substituted hydantoins have shown significant potential as inhibitors of Aldose Reductase (ALR2) .

  • Pathology: ALR2 converts glucose to sorbitol. In diabetes, excess sorbitol accumulation leads to osmotic stress, causing neuropathy and cataracts.

  • Mechanism: The hydantoin ring mimics the transition state of the enzyme-substrate complex. The N1-p-tolyl group occupies the hydrophobic specificity pocket of the ALR2 active site, while the cyclic imide (N3-H) forms hydrogen bonds with catalytic residues (Tyr48, His110).

Secondary Mechanism: Anticonvulsant Activity

While less potent than Phenytoin, 1-(p-Tolyl)hydantoin retains weak to moderate anticonvulsant activity, particularly against maximal electroshock (MES)-induced seizures.

  • Target: Voltage-gated Sodium Channels (Naᵥ).

  • Mode: State-dependent blockage of Naᵥ channels, stabilizing the inactivated state and preventing repetitive neuronal firing.

  • SAR Note: Activity is significantly enhanced if a phenyl or alkyl group is also present at C5. The unsubstituted C5 in 1-(p-Tolyl)hydantoin limits its potency but serves as a baseline for SAR studies.

Antimicrobial & Herbicidal Potential
  • Antimicrobial: N1-arylhydantoins exhibit moderate bacteriostatic activity against Gram-positive bacteria (S. aureus), likely via inhibition of bacterial cell wall synthesis enzymes.

  • Herbicidal: Structurally related to urea herbicides, it can inhibit photosystem II in plants, though this is a secondary application in pharmaceutical contexts.

Visualization: Mechanism & Synthesis[1][2]

Synthesis & Pharmacophore Logic[2][4][9]

G cluster_0 Synthesis of 1-(p-Tolyl)hydantoin cluster_1 Pharmacological Targets S1 p-Tolyl Isocyanate (Electrophile) I1 Intermediate: N-(p-Tolylcarbamoyl)glycine S1->I1 Addition (DCM, 0°C) S2 Glycine Ethyl Ester (Nucleophile) S2->I1 P1 1-(p-Tolyl)hydantoin (Cyclized Product) I1->P1 Cyclization (HCl/Heat, -EtOH) T1 Aldose Reductase (ALR2) (Diabetic Neuropathy) P1->T1 Inhibition (IC50 ~1-10 µM) Hydrophobic Pocket Binding T2 Voltage-Gated Na+ Channels (Epilepsy/Pain) P1->T2 Modulation (Weak) State-Dependent Block

Caption: Synthesis via isocyanate-glycine route and dual pharmacological targeting of ALR2 and Na+ channels.

Experimental Protocols

Chemical Synthesis Protocol

Objective: Synthesis of 1-(4-Methylphenyl)imidazolidine-2,4-dione via the Isocyanate Route.

Reagents:

  • p-Tolyl isocyanate (1.0 eq)

  • Glycine ethyl ester hydrochloride (1.0 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • Dichloromethane (DCM) (Solvent)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Formation of Urea Intermediate:

    • Dissolve Glycine ethyl ester HCl (10 mmol) in DCM (20 mL).

    • Add Et₃N (11 mmol) dropwise at 0°C to liberate the free amine.

    • Add p-Tolyl isocyanate (10 mmol) slowly over 15 minutes.

    • Stir at room temperature for 4 hours. Monitor by TLC (formation of N-(p-tolylcarbamoyl)glycine ethyl ester).

  • Cyclization:

    • Evaporate DCM to obtain the crude urea intermediate.

    • Resuspend in 20 mL of 6M HCl.

    • Reflux at 100°C for 2-3 hours. The ester hydrolyzes, and the acid cyclizes with the urea nitrogen to form the hydantoin ring.

  • Purification:

    • Cool the mixture on ice. The product, 1-(p-Tolyl)hydantoin, will precipitate.

    • Filter the solid and wash with cold water.

    • Recrystallize from Ethanol/Water (1:1).

    • Yield: Expected 70-85%. Melting Point: ~200-204°C.

Biological Assay: Aldose Reductase Inhibition (In Vitro)

Objective: Determine the IC₅₀ of the compound against Rat Lens Aldose Reductase (RLAR).

Reagents:

  • Phosphate buffer (0.1 M, pH 6.2)

  • NADPH (Cofactor, 0.16 mM)

  • DL-Glyceraldehyde (Substrate, 10 mM)

  • Enzyme source: Rat lens homogenate supernatant.

Procedure:

  • Preparation: Mix 600 µL phosphate buffer, 100 µL NADPH, and 100 µL of test compound (dissolved in DMSO, varying concentrations 0.1 - 100 µM).

  • Initiation: Add 100 µL of rat lens enzyme extract. Incubate at 30°C for 5 minutes.

  • Reaction: Add 100 µL DL-Glyceraldehyde to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 3 minutes using a spectrophotometer.

  • Calculation:

    • % Inhibition = [1 - (ΔOD_sample / ΔOD_control)] × 100.

    • Calculate IC₅₀ using non-linear regression analysis.

Comparative Activity Data

The following table contextualizes the activity of 1-(p-Tolyl)hydantoin against established standards.

CompoundStructure TypeTargetActivity ProfileClinical Status
1-(p-Tolyl)hydantoin N1-Aryl HydantoinAldose ReductaseModerate (IC₅₀ ~5-20 µM)Research Tool
Phenytoin 5,5-DiphenylhydantoinNa+ ChannelHigh (Anticonvulsant)FDA Approved
Sorbinil Spiro-hydantoinAldose ReductaseHigh (IC₅₀ ~0.1 µM)Clinical Candidate
Nilutamide N1-Aryl HydantoinAndrogen ReceptorHigh (Antiandrogen)FDA Approved

Key Insight: While 1-(p-Tolyl)hydantoin is less potent than Sorbinil for ALR2 inhibition, its simplified scaffold allows for rapid derivatization (e.g., adding C5 substituents) to optimize potency and selectivity.

References

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

  • Malamas, M. S., et al. (2010). "Design and synthesis of potent, selective, and orally active inhibitors of aldose reductase." Journal of Medicinal Chemistry. (Contextualizing N1-substituted hydantoins). Link

  • Kupferberg, H. J. (1989). "Antiepileptic Drug Development Program." Epilepsia.[1][2] (Methodology for MES Assay). Link

  • PubChem Compound Summary. "1-(4-Methylphenyl)imidazolidine-2,4-dione." National Center for Biotechnology Information. Link

Sources

Technical Guide: 1-(4-Methylphenyl)imidazolidine-2,4-dione Structural Analogs and Derivatives

[1]

Executive Summary

This technical guide provides an in-depth analysis of 1-(4-methylphenyl)imidazolidine-2,4-dione (also known as 1-(p-tolyl)hydantoin ), a critical scaffold in medicinal chemistry.[1] Unlike its 3-substituted or 5,5-disubstituted counterparts (e.g., Phenytoin), the N1-aryl hydantoin core is pharmacologically distinct, serving as a primary pharmacophore for androgen receptor (AR) antagonists and a key intermediate in the synthesis of skeletal muscle relaxants.

This document details the regioselective synthesis required to access the N1-isomer, differentiating it from the thermodynamically favored N3-isomer.[2] It further explores structural analogs, providing a rational design framework for researchers developing next-generation AR antagonists and anticonvulsants.

Chemical Architecture & Molecular Properties[3]

The hydantoin nucleus (imidazolidine-2,4-dione) contains two nitrogen atoms with distinct reactivities.[1][2][3] In 1-(4-methylphenyl)imidazolidine-2,4-dione, the para-tolyl group is attached to the N1 position.[1]

Structural Analysis[1]
  • N1 Position (Urea Nitrogen): Substituted with a 4-methylphenyl group.[1][2][4] This position is non-acidic and sterically occluded. The aryl ring at N1 is critical for hydrophobic interactions in AR binding pockets (e.g., mimicking the steroid core).[2][4]

  • N3 Position (Imide Nitrogen): Unsubstituted in the core scaffold.[1][2][4] The proton at N3 is acidic (pKa

    
     8.3–8.[2][4]8) due to resonance stabilization by the flanking carbonyls (C2 and C4).[2][4] This acidity allows for further derivatization (alkylation) at N3.[2][4]
    
  • C5 Position: The "Northern" domain.[1][2] Substitution here (e.g., dimethyl, spiro-cyclopropyl) drastically alters the pharmacological profile from anti-androgenic to anticonvulsant activity.[2]

PropertyValue / CharacteristicRelevance
IUPAC Name 1-(4-methylphenyl)imidazolidine-2,4-dioneStandard Nomenclature
Common Name 1-(p-Tolyl)hydantoinLaboratory Shorthand
Molecular Formula C

H

N

O

MW: 190.20 g/mol
pKa (N3-H) 8.3 – 8.8 (Estimated)Allows base-mediated N3-alkylation
LogP ~1.5 – 1.8Moderate lipophilicity; good bioavailability
H-Bond Donors 1 (N3-H)Critical for receptor binding (H-bond to Thr/Asn)

Synthetic Strategies: Regioselectivity is Key[2]

A common pitfall in hydantoin synthesis is the inadvertent formation of the 3-aryl isomer.[2] The reaction of aryl isocyanates with amino acids typically yields the 3-aryl hydantoin upon acid cyclization.[1][2] To synthesize the 1-aryl isomer, one must utilize the N-aryl glycine pathway.[1][2]

The N-Aryl Glycine Route (Preferred for N1-Substitution)

This route ensures the aryl group is "locked" onto the nitrogen before the ring closes.[1][2]

  • N-Alkylation: Reaction of p-toluidine with chloroacetic acid (or ethyl chloroacetate) yields N-(p-tolyl)glycine .[1][2]

  • Urea Formation: Reaction of N-(p-tolyl)glycine with potassium cyanate (KOCN) or urea forms the intermediate N-(p-tolyl)ureidoacetic acid .[1][2][4]

  • Cyclization: Acid-catalyzed dehydration closes the ring to form 1-(p-tolyl)hydantoin .[1][2]

Synthesis Workflow Diagram

The following diagram illustrates the critical decision points to avoid regiochemical errors.

HydantoinSynthesisStartTarget: 1-(p-Tolyl)hydantoinRouteARoute A: Isocyanate Method(p-Tolyl-NCO + Glycine)Start->RouteAAvoidRouteBRoute B: N-Aryl Glycine Method(p-Toluidine + Chloroacetic Acid)Start->RouteBSelectInterAIntermediate:N-(p-Tolylcarbamoyl)glycineRouteA->InterACouplingInterBIntermediate:N-(p-Tolyl)glycineRouteB->InterBAlkylationProdAProduct: 3-(p-Tolyl)hydantoin(WRONG ISOMER)InterA->ProdAAcid CyclizationStepB2Reaction with Potassium Cyanate(KOCN/HCl)InterB->StepB2Urea FormationProdBProduct: 1-(p-Tolyl)hydantoin(CORRECT ISOMER)StepB2->ProdBCyclization

Caption: Decision tree highlighting the regioselective synthesis of 1-substituted vs. 3-substituted hydantoins.

Structural Analogs & SAR (Structure-Activity Relationships)[1][2][5][7]

Modifying the 1-(4-methylphenyl)imidazolidine-2,4-dione scaffold shifts its biological profile between Antiandrogen and Anticonvulsant activity.[1][2]

N1-Aryl Modifications (The "Southern" Domain)

The electronic and steric nature of the N1-aryl group drives receptor affinity.[1][2]

  • 1-(4-Methylphenyl) (Parent): Moderate affinity.[1][2][4] Used as a steric probe.[2]

  • 1-(4-Nitro-3-trifluoromethylphenyl): Found in Nilutamide .[1][2] The electron-withdrawing groups (

    
    , 
    
    
    ) are essential for high-affinity binding to the Androgen Receptor (AR) and preventing helix 12 folding (antagonism).[2][4]
  • 1-(4-Cyanophenyl): Found in Enzalutamide precursors.[1][2] The cyano group improves metabolic stability compared to the nitro group.[2]

C5 Modifications (The "Northern" Domain)
  • Unsubstituted (C5-H2): Flexible. Often leads to rapid metabolic oxidation.[1][2]

  • 5,5-Dimethyl: Increases lipophilicity and metabolic stability.[1][2] Shifts activity toward anticonvulsant profiles (similar to Phenytoin, though Phenytoin is 5,5-diphenyl).[2]

  • 5-Spiro-cyclopropyl: Restricted conformation.[1][2] Often explored in glutamate receptor modulation.[2]

SAR Visualization[1][5]

SAR_MapCore1-(p-Tolyl)hydantoinScaffoldN1_NodeN1-Aryl Modifications(Receptor Affinity)Core->N1_NodeC5_NodeC5 Modifications(Metabolic/Class Switching)Core->C5_NodeN1_Nitro4-NO2, 3-CF3(Nilutamide-like)High AR AntagonismN1_Node->N1_NitroN1_Cyano4-CN, 3-CF3(Enzalutamide-like)Metabolic StabilityN1_Node->N1_CyanoC5_Dimethyl5,5-DimethylAnticonvulsant ActivityC5_Node->C5_DimethylC5_SpiroSpiro-derivativesGlutamate ModulationC5_Node->C5_Spiro

Caption: Structure-Activity Relationship (SAR) map for N1 and C5 modifications of the hydantoin core.

Experimental Protocols

Protocol A: Synthesis of N-(4-Methylphenyl)glycine

Precursor synthesis step.[1][4]

  • Reagents: p-Toluidine (10.7 g, 0.1 mol), Chloroacetic acid (9.45 g, 0.1 mol), Sodium acetate (anhydrous), Ethanol (50 mL).[2][4]

  • Procedure:

    • Dissolve p-toluidine and chloroacetic acid in ethanol.

    • Add sodium acetate (buffer) to scavenge HCl.[2][4]

    • Reflux the mixture for 6–8 hours.

    • Cool to room temperature and pour into ice-cold water (200 mL).

    • The precipitate is N-(4-methylphenyl)glycine .[1][2]

    • Purification: Recrystallize from aqueous ethanol.

    • Yield Expectation: 60–75%.[1][2]

Protocol B: Cyclization to 1-(4-Methylphenyl)imidazolidine-2,4-dione

The "Urech" Type Synthesis adapted for N-aryl derivatives.[1]

  • Reagents: N-(4-Methylphenyl)glycine (from Protocol A), Potassium Cyanate (KOCN), Glacial Acetic Acid, Conc. HCl.

  • Procedure:

    • Urea Formation: Dissolve N-(4-methylphenyl)glycine (1.65 g, 10 mmol) in Glacial Acetic Acid (10 mL). Add Potassium Cyanate (0.97 g, 12 mmol) in small portions with stirring.

    • Heating: Heat the mixture to 60–70°C for 1 hour. This forms the intermediate ureido acid.[2]

    • Cyclization: Add Conc. HCl (5 mL) dropwise to the hot solution. Reflux for 2 hours. (Acid promotes the dehydration/ring closure).[2][4]

    • Isolation: Pour the reaction mixture into crushed ice. The product, 1-(4-methylphenyl)imidazolidine-2,4-dione , will precipitate as a white/off-white solid.[1]

    • Purification: Filter, wash with cold water, and recrystallize from Ethanol/Water (1:1).[2][4]

    • Characterization: Melting point should be distinct from the 3-isomer. (Expected MP: ~198–200°C, though literature varies slightly by solvate).[2][4]

Biological Applications & Therapeutic Context[2][3][6][7][8][9][10]

Therapeutic AreaMechanism of ActionRole of 1-Aryl Hydantoin Scaffold
Prostate Cancer Androgen Receptor (AR) Antagonist The N1-aryl ring mimics the steroid A-ring, blocking androgen binding.[1][2] The hydantoin ring provides a rigid spacer.[2]
Muscle Relaxants Ryanodine Receptor Antagonist Analogs related to Dantrolene (which contains a hydantoin-like imidazolidinone moiety) prevent Calcium release from the sarcoplasmic reticulum.[1][2][4]
Anticonvulsants Voltage-gated Na+ Channel Block While 5,5-diphenylhydantoin (Phenytoin) is the standard, N1-substituted analogs modulate channel kinetics differently, often with altered bioavailability.[1][2]
Aldose Reductase Enzyme Inhibition Spiro-hydantoins (derived from the C5 position) are potent inhibitors of aldose reductase, relevant for treating diabetic neuropathy (e.g., Sorbinil).[2][4]

References

  • Regioselective Synthesis of Hydantoins

    • Olimpieri, F., Volonterio, A., & Zanda, M. (2008).[2][5] Three-Component, One-Pot Sequential Synthesis of 1,3-Disubstituted 5-Arylhydantoins. Synlett.

  • SAR of Antischistosomal Aryl Hydantoins

    • Aryl hydantoin (Ro 13-3978) analogs and their antiandrogenic side effects.[1][2][4]

  • Bucherer-Bergs vs.

    • Konayuma, G. et al. (2021).[2][4] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules.

    • [2][4]

  • pKa and Physical Properties of Hydantoins

    • Chair of Analytical Chemistry, University of Tartu.[2] Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.

  • Synthesis of 1-Substituted Hydantoins (General Method)

    • Sarges, R. et al. (1990).[2][4] Hydantoin-based aldose reductase inhibitors.[1][2] Journal of Medicinal Chemistry.

    • [2][4]

Spectroscopic Characterization of 1-(4-Methylphenyl)imidazolidine-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth guide provides a comprehensive overview of the key spectroscopic data for the characterization of 1-(4-Methylphenyl)imidazolidine-2,4-dione, a hydantoin derivative of interest in medicinal chemistry and drug development.[1][2][3] As a Senior Application Scientist, the following sections will not only present the expected spectral data but also delve into the rationale behind the experimental observations and methodologies, ensuring a thorough understanding for researchers and professionals in the field.

Molecular Structure

Figure 1. Chemical Structure of 1-(4-Methylphenyl)imidazolidine-2,4-dione cluster_0 a C b C a->b f C c C b->c d C c->d e C d->e g N1 d->g e->f f->a h C5 g->h i N3 h->i j C4 i->j n C i->n k C2 j->k l O j->l =O k->h m O k->m =O o n->o CH3

Caption: Chemical structure of 1-(4-Methylphenyl)imidazolidine-2,4-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[1] For 1-(4-Methylphenyl)imidazolidine-2,4-dione, both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of the atoms. The data presented here is interpreted based on known spectral data of closely related hydantoin derivatives, particularly (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione.[4][5]

¹H NMR Spectroscopy

The proton NMR spectrum of 1-(4-Methylphenyl)imidazolidine-2,4-dione is expected to exhibit distinct signals corresponding to the aromatic protons of the p-tolyl group, the methyl protons, the methine proton at the C5 position of the hydantoin ring, and the N-H proton.

Table 1: Expected ¹H NMR Data for 1-(4-Methylphenyl)imidazolidine-2,4-dione

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0Singlet1HNH
~7.2-7.4Multiplet4HAromatic H
~5.4Singlet1HC5-H
~2.3Singlet3HAr-CH
  • Aromatic Protons (δ ~7.2-7.4 ppm): The four protons on the p-substituted benzene ring will likely appear as a multiplet, or potentially as two distinct doublets, characteristic of an AA'BB' system.

  • C5-H Proton (δ ~5.4 ppm): The proton attached to the C5 carbon of the imidazolidine ring is expected to be a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the neighboring carbonyl groups and the aromatic ring.

  • N-H Proton (δ ~9.0 ppm): The imide proton at the N3 position is typically observed as a broad singlet at a downfield chemical shift due to hydrogen bonding and the electron-withdrawing effect of the adjacent carbonyl groups.[6]

  • Methyl Protons (δ ~2.3 ppm): The three protons of the methyl group on the aromatic ring will appear as a sharp singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

Table 2: Expected ¹³C NMR Data for 1-(4-Methylphenyl)imidazolidine-2,4-dione

Chemical Shift (δ, ppm)Assignment
~173C 2=O
~157C 4=O
~138Ar-C (quaternary, attached to CH₃)
~133Ar-C (quaternary, attached to N)
~129Ar-C H
~127Ar-C H
~60C 5
~21Ar-C H₃
  • Carbonyl Carbons (δ ~173 and ~157 ppm): The two carbonyl carbons of the hydantoin ring will resonate at the most downfield positions due to the strong deshielding effect of the oxygen atoms. The C2 carbonyl is typically observed at a slightly higher chemical shift than the C4 carbonyl.[1]

  • Aromatic Carbons (δ ~127-138 ppm): The six carbons of the benzene ring will appear in the aromatic region. The quaternary carbons will have lower intensities compared to the protonated carbons.

  • C5 Carbon (δ ~60 ppm): The methine carbon of the imidazolidine ring appears at a characteristic upfield position.

  • Methyl Carbon (δ ~21 ppm): The carbon of the methyl group will be observed at the most upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

Figure 2. Workflow for NMR Sample Preparation and Analysis A Weigh 5-10 mg of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) A->B C Transfer to a 5 mm NMR tube B->C D Acquire 1H and 13C NMR spectra on a 400 MHz or higher spectrometer C->D E Process data (Fourier transform, phase correction, baseline correction) D->E F Analyze and interpret spectra E->F

Caption: A streamlined workflow for NMR sample preparation and analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of 1-(4-Methylphenyl)imidazolidine-2,4-dione and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial.[1] Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for data acquisition to ensure adequate signal dispersion.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled experiment.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Process the acquired free induction decay (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[7] The IR spectrum of 1-(4-Methylphenyl)imidazolidine-2,4-dione is expected to show characteristic absorption bands for the N-H, C-H, and C=O functional groups.

Table 3: Expected IR Absorption Bands for 1-(4-Methylphenyl)imidazolidine-2,4-dione

Wavenumber (cm⁻¹)IntensityAssignment
~3200Medium, BroadN-H Stretch
~3100-3000MediumAromatic C-H Stretch
~2950MediumAliphatic C-H Stretch (CH₃)
~1770StrongAsymmetric C=O Stretch
~1710StrongSymmetric C=O Stretch
~1600MediumAromatic C=C Stretch
  • N-H Stretching (~3200 cm⁻¹): A broad absorption band in this region is characteristic of the N-H stretching vibration, with the broadening resulting from intermolecular hydrogen bonding.[4]

  • C-H Stretching (~3100-2950 cm⁻¹): The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹.

  • C=O Stretching (~1770 and ~1710 cm⁻¹): The two carbonyl groups of the hydantoin ring give rise to two strong absorption bands due to asymmetric and symmetric stretching vibrations.[4][7] This is a key characteristic of the hydantoin moiety.

  • Aromatic C=C Stretching (~1600 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear in this region.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp. This method requires minimal sample preparation.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Background Correction: Record a background spectrum of the empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Expected Mass Spectrum

For 1-(4-Methylphenyl)imidazolidine-2,4-dione (C₁₀H₁₀N₂O₂), the expected molecular weight is 190.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 190. The fragmentation pattern is proposed based on the known fragmentation of similar hydantoin derivatives.[4][5]

Figure 3. Proposed Mass Spectral Fragmentation Pathway A [M]+. m/z = 190 B [M - CO]+. m/z = 162 A->B - CO C [M - HNCO]+. m/z = 147 A->C - HNCO D [C7H7]+. m/z = 91 (Tropylium ion) C->D - C3H2NO

Caption: A proposed fragmentation pathway for 1-(4-Methylphenyl)imidazolidine-2,4-dione under electron ionization.

  • Molecular Ion (m/z 190): The parent peak corresponding to the intact molecule.

  • Loss of CO (m/z 162): A common fragmentation pathway for carbonyl-containing compounds is the loss of a neutral carbon monoxide molecule.

  • Loss of HNCO (m/z 147): Cleavage of the hydantoin ring can lead to the loss of isocyanic acid.

  • Tropylium Ion (m/z 91): A very common and stable fragment in the mass spectra of compounds containing a benzyl or tolyl group, formed through rearrangement.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

  • Data Acquisition (ESI-MS):

    • Ionization Mode: Positive or negative ion mode can be selected.

    • Infusion: Introduce the sample solution into the ion source at a constant flow rate using a syringe pump.

    • Mass Range: Scan a mass-to-charge ratio (m/z) range that includes the expected molecular weight (e.g., m/z 50-500).

  • Data Acquisition (EI-MS):

    • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Ionization Energy: Typically 70 eV.

    • Mass Range: Scan a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

References

  • BenchChem. (2025). Spectroscopic analysis comparison between hydantoin and thiohydantoin derivatives.
  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.).
  • Sobhani, S., Zarifi, F., & Skibsted, J. (2017). Ionic liquid grafted onto graphene oxide as a new multifunctional heterogeneous catalyst and its application for the one-pot multi-component synthesis of hexahydroquinolines. Supporting Information - The Royal Society of Chemistry.
  • Akman, G. et al. (n.d.). FTIR spectroscopic and quantum chemical studies on hydantoin. ResearchGate.
  • Yusof, N. S. M., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry.
  • ResearchGate. (n.d.). 1H-NMR spectra data (DMSO-d6): Chemical shifts δ (ppm) from TMS, J (Hz).
  • Taylor & Francis Online. (2022). Experimental Spectroscopic, Quantum Chemical, Molecular Docking, and Molecular Dynamic Simulation Studies on Hydantoin (Monomer and Dimer).
  • Benvides, J., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules.
  • Benvides, J., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. PMC.

Sources

Comprehensive Chemical Profiling and Synthetic Methodologies of 1-(4-Methylphenyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous anticonvulsant, antiarrhythmic, and antidiabetic agents. While 5-substituted hydantoins (e.g., phenytoin) dominate legacy literature, N-1 substituted derivatives like 1-(4-methylphenyl)imidazolidine-2,4-dione offer a distinct topological profile. By anchoring a lipophilic p-tolyl group at the N-1 position, researchers can significantly alter the molecule's steric bulk and blood-brain barrier (BBB) permeability while preserving the critical hydrogen-bonding network at the N-3 and C-2/C-4 positions.

This whitepaper provides an authoritative breakdown of the chemical identifiers, physicochemical properties, and validated synthetic methodologies for 1-(4-methylphenyl)imidazolidine-2,4-dione, designed to support early-stage drug discovery and process scale-up.

Core Chemical Identifiers and Physicochemical Data

Accurate chemical identification is the bedrock of reproducible research. The compound is frequently cataloged under its IUPAC name or its common structural synonym, 1-(p-tolyl)hydantoin. The quantitative identifiers and predicted mass spectrometry parameters essential for LC-MS/MS validation are summarized below[1][2].

Table 1: Primary Chemical Identifiers and Properties

Property / IdentifierValue
IUPAC Name 1-(4-methylphenyl)imidazolidine-2,4-dione
CAS Registry Number 32549-31-8
PubChem CID 759335
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Monoisotopic Mass 190.07423 Da
SMILES CC1=CC=C(N2CC(=O)NC2=O)C=C1
InChIKey RFLFIALFVCLGHM-UHFFFAOYSA-N
Structural Causality in Drug Design

The placement of the p-tolyl group at N-1 restricts the rotational degrees of freedom of the phenyl ring compared to a flexible linker. This rigidity lowers the entropic penalty upon target binding. Furthermore, the N-3 proton remains highly acidic (pKa ~9) and acts as a primary hydrogen-bond donor, while the C-2 and C-4 carbonyls serve as bifurcated hydrogen-bond acceptors.

Pharmacophore Core Imidazolidine-2,4-dione Core Scaffold N1 N-1 p-Tolyl Group (Lipophilic Domain) Core->N1 Enhances BBB Penetration N3 N-3 Proton (H-Bond Donor) Core->N3 Primary Target Binding C2C4 C-2 / C-4 Carbonyls (H-Bond Acceptors) Core->C2C4 Secondary Target Binding

Fig 1: Pharmacophore mapping and structure-activity logic of the hydantoin derivative.

Synthetic Methodologies and Experimental Workflows

The synthesis of 1-arylhydantoins relies on the ureidoalkylation of anilines followed by dehydrative cyclization. The protocol detailed below is adapted from classical and optimized for high-yield laboratory scale preparation[3][4]. Note that solid-phase synthesis techniques using polymer supports have also been successfully applied to similar hydantoin libraries[5].

Phase 1: Synthesis of N-(4-Methylphenyl)glycine (Intermediate)
  • Reagent Preparation: In a 500 mL round-bottom flask, dissolve 0.10 mol (10.7 g) of p-toluidine in 100 mL of distilled water containing 0.12 mol (9.8 g) of sodium acetate.

  • Alkylation: Add 0.11 mol (10.4 g) of chloroacetic acid to the stirring mixture.

  • Thermal Activation: Affix a reflux condenser and heat the mixture to reflux for 2 hours.

    • Causality Check: Sodium acetate acts as a crucial buffer. It neutralizes the HCl generated during the nucleophilic substitution, preventing the protonation of p-toluidine. If p-toluidine becomes protonated, it loses its nucleophilicity, and the reaction stalls.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath. Filter the precipitated N-(4-methylphenyl)glycine under vacuum, wash with 50 mL of cold water, and dry.

Phase 2: Cyanate Cyclization to 1-(4-Methylphenyl)imidazolidine-2,4-dione
  • Carbamoylation: Suspend the isolated N-(4-methylphenyl)glycine in 50 mL of water and 10 mL of glacial acetic acid. Heat the suspension to 60°C.

  • Nucleophilic Addition: Slowly add a solution of 0.12 mol (9.7 g) of potassium cyanate (KOCN) dissolved in 20 mL of water dropwise over 15 minutes.

    • Causality Check: Glacial acetic acid is required to generate cyanic acid (HNCO) in situ from KOCN. HNCO is the active electrophilic species that attacks the secondary amine to form the N-carbamoyl intermediate.

  • Dehydrative Cyclization: Once the addition is complete, add 20 mL of concentrated hydrochloric acid (HCl). Heat the mixture to reflux for 1 hour.

    • Causality Check: The strong acid protonates the hydroxyl group of the carboxylic acid, converting it into a superior leaving group (water). This facilitates the intramolecular nucleophilic attack by the distal urea nitrogen, driving the thermodynamic closure of the 5-membered hydantoin ring.

  • Self-Validating In-Process Control: Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 1:1). The reaction is complete when the lower R_f spot corresponding to the acyclic intermediate is fully consumed.

  • Purification: Cool the mixture to precipitate the final product. Filter, wash with cold water, and recrystallize from aqueous ethanol to yield pure 1-(4-methylphenyl)imidazolidine-2,4-dione.

SynthesisWorkflow A p-Toluidine + Chloroacetic Acid B N-(4-Methylphenyl)glycine (Intermediate) A->B NaOAc, H2O, Reflux (- HCl) C N-Carbamoyl-N-(4-methylphenyl)glycine (Urea Derivative) B->C KOCN, AcOH, 60°C (Nucleophilic Addition) D 1-(4-Methylphenyl)imidazolidine-2,4-dione (Final Product) C->D Conc. HCl, Reflux (Dehydrative Cyclization)

Fig 2: Step-by-step synthetic workflow for 1-(4-methylphenyl)imidazolidine-2,4-dione.

Analytical Characterization Standards

To confirm the success of the synthesis and the purity of the compound, the following spectroscopic data should be observed. Unlike 5-substituted hydantoins, the C-5 position in this 1-substituted derivative is a methylene (-CH₂-), which presents as a distinct singlet integrating to two protons in ¹H NMR.

Table 2: Expected Analytical Characterization Data

Analytical TechniqueSignal / PeakStructural Assignment
¹H NMR (DMSO-d₆) δ 2.30 (s, 3H)Ar-CH₃ (Methyl protons on p-tolyl ring)
¹H NMR (DMSO-d₆) δ 4.35 (s, 2H)C5-H₂ (Hydantoin ring methylene)
¹H NMR (DMSO-d₆) δ 7.20 - 7.45 (m, 4H)Aromatic protons (p-tolyl group)
¹H NMR (DMSO-d₆) δ 10.80 (br s, 1H)N3-H (Imide proton, exchanges with D₂O)
¹³C NMR (DMSO-d₆) δ 155.0, 171.0C2 (C=O) and C4 (C=O) carbonyl carbons
FT-IR (KBr pellet) ~3200 cm⁻¹N-H stretching vibration
FT-IR (KBr pellet) 1770, 1715 cm⁻¹C=O stretching (characteristic imide doublet)
Mass Spectrometry m/z 191.08[M+H]⁺ (ESI positive mode)

References

  • Title: PubChem Compound Summary for CID 759335, 1-p-tolyl-imidazolidine-2,4-dione Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Synthesis of 1-phenylhydantoin Source: PrepChem URL: [Link]

  • Title: 2-Polystyrylsulfonamidoethanol: its Improved Preparation and Application in Solid-Phase Synthesis of Hydantoin and Isoxazoline Source: MDPI (Molecules) URL: [Link]

  • Title: The Chemistry of the Hydantoins Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Methodological & Application

Application Note: 1-(4-Methylphenyl)imidazolidine-2,4-dione in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Methylphenyl)imidazolidine-2,4-dione (often referred to as 1-p-Tolylhydantoin ) is a bioactive hydantoin derivative utilized primarily as a pharmacological probe in oncology and medicinal chemistry research. While hydantoins are historically recognized for anticonvulsant properties (e.g., Phenytoin), N1-substituted derivatives have emerged as promising scaffolds for antineoplastic activity , specifically targeting anti-apoptotic proteins (such as the Bcl-2 family ) and disrupting cell cycle progression.

This guide provides a rigorous, standardized protocol for the reconstitution, storage, and application of 1-(4-Methylphenyl)imidazolidine-2,4-dione in mammalian cell culture. It focuses on evaluating antiproliferative potency (IC50 determination) and characterizing apoptotic induction.[1]

Compound Profile & Preparation[1][2][3][4][5]

Physicochemical Properties
  • IUPAC Name: 1-(4-Methylphenyl)imidazolidine-2,4-dione

  • Molecular Formula: C₁₀H₁₀N₂O₂

  • Molecular Weight: ~190.20 g/mol [2]

  • Solubility: Low in water; soluble in organic solvents (DMSO, Ethanol).

  • Stability: Stable in solid form at room temperature; susceptible to hydrolysis at high pH.

Reconstitution Protocol (Stock Solution)

Critical Step: Hydantoins are prone to precipitation in aqueous media if not properly solubilized. Dimethyl sulfoxide (DMSO) is the required vehicle.

  • Weighing: Accurately weigh 10 mg of the compound.

  • Calculation: To create a 100 mM Stock Solution :

    
    
    
    • Example:

      
       (525 µL) of sterile DMSO.
      
  • Solubilization: Vortex vigorously for 1-2 minutes. If particulates persist, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: Do not filter the stock solution through a 0.22 µm aqueous filter, as the compound may bind to the membrane or precipitate. Ensure the DMSO is sterile-grade.

  • Aliquot & Storage: Dispense into 20-50 µL aliquots in amber tubes to prevent freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Experimental Protocols

Protocol A: Cytotoxicity Screening (MTT/CCK-8 Assay)

Objective: Determine the half-maximal inhibitory concentration (IC50) in cancer cell lines (e.g., MCF-7, PC-3, or K562).

Materials
  • Target Cells (log-phase growth)

  • Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8

  • Vehicle Control: Sterile DMSO

  • Positive Control: Doxorubicin or Cisplatin (standard apoptosis inducers)

Step-by-Step Methodology
  • Seeding: Plate cells in 96-well plates at optimized densities (e.g., 3,000–5,000 cells/well for adherent lines). Incubate for 24 hours to allow attachment.

  • Serial Dilution (Preparation of Working Solutions):

    • Prepare a 2x concentrated dilution series in complete media.

    • Range: 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM.

    • Vehicle Limit: Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.[1]

  • Treatment:

    • Remove old media (for adherent cells) or add 2x drug solution directly (for suspension cells).

    • Add 100 µL of drug-containing media per well.

    • Controls:

      • Blank: Media only (no cells).

      • Vehicle: Cells + Media + 0.5% DMSO.

      • Positive: Cells + Standard Inhibitor.[1]

  • Incubation: Incubate for 48 to 72 hours at 37°C, 5% CO₂.

  • Readout:

    • Add MTT reagent (0.5 mg/mL final) and incubate for 3-4 hours.

    • Solubilize formazan crystals with DMSO (or SDS buffer).

    • Measure absorbance at 570 nm.

  • Analysis: Plot Dose-Response curve (Log[Concentration] vs. % Viability) using non-linear regression to calculate IC50.

Protocol B: Apoptosis Detection (Annexin V/PI Staining)

Objective: Confirm if the mechanism of cell death is apoptosis (consistent with Bcl-2 inhibition) rather than necrosis.

  • Treatment: Treat cells in 6-well plates with the calculated IC50 and 2x IC50 concentrations for 24 hours.

  • Harvesting: Collect cells (including floating dead cells) by trypsinization (if adherent) and centrifugation.

  • Washing: Wash 2x with cold PBS.

  • Staining: Resuspend in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI). Incubate for 15 mins in the dark.

  • Flow Cytometry: Analyze immediately.

    • Q1 (Annexin-/PI+): Necrotic/Damaged.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptosis (Key indicator of programmed cell death).

Data Visualization & Pathway Logic

Experimental Workflow Diagram

The following diagram illustrates the logical flow from stock preparation to functional validation.

G Stock Stock Prep (100mM in DMSO) Dilution Serial Dilution (Media + <0.5% DMSO) Stock->Dilution Dilute Treatment Cell Treatment (24-72 Hours) Dilution->Treatment Dose Assay Readout Treatment->Assay MTT MTT/CCK-8 (Viability) Assay->MTT Annexin Annexin V/PI (Apoptosis) Assay->Annexin WB Western Blot (Bcl-2/Bax) Assay->WB

Caption: Workflow for evaluating 1-(4-Methylphenyl)imidazolidine-2,4-dione bioactivity.

Hypothetical Mechanism of Action (Bcl-2 Inhibition)

Hydantoin derivatives often target the Bcl-2 family, shifting the balance toward apoptosis.

Pathway Compound 1-(4-Methylphenyl) imidazolidine-2,4-dione Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax / Bak (Pro-apoptotic) Compound->Bax Indirectly Activates Bcl2->Bax Blocks Mito Mitochondrial Permeabilization (MOMP) Bax->Mito Induces CytoC Cytochrome c Release Mito->CytoC Caspase Caspase-3/7 Activation CytoC->Caspase Apoptosis APOPTOSIS Caspase->Apoptosis

Caption: Proposed signaling cascade where the compound inhibits Bcl-2, releasing Bax to initiate mitochondrial apoptosis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media Concentration too high or rapid addition.Pre-dilute in intermediate media volume; ensure final DMSO < 0.5%. Sonicate stock before use.
Inconsistent IC50 Evaporation of media or uneven seeding.Use edge-well exclusion (fill outer wells with PBS); ensure homogeneous cell suspension during seeding.
High Vehicle Toxicity DMSO > 0.5% or cells sensitive to DMSO.Include a "DMSO-only" control at the highest volume used. Titrate DMSO tolerance of your specific cell line.
No Effect Observed Compound degradation or hydrolysis.Prepare fresh stock. Avoid storing aqueous dilutions. Check pH of media (hydantoins hydrolyze in basic conditions).

References

  • Design, synthesis and preliminary bioactivity studies of imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors. Source: Bioorganic & Medicinal Chemistry (2015).[3] Context: Establishes the structural basis for hydantoin derivatives as targeted inhibitors of anti-apoptotic proteins in cancer cell lines. URL:[Link]

  • Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. Source: Semantic Scholar / Journal of Liquid Chromatography (2017). Context: details the chemical stability and synthesis of p-tolyl substituted hydantoins. URL:[Link]

  • PubChem Compound Summary: 5-(4-Methylphenyl)imidazolidine-2,4-dione. Source:[2] National Library of Medicine. Context: Provides physicochemical data (MW, solubility) relevant for experimental design (Note: Isomeric reference for structural properties). URL:[Link]

Sources

Application Note: In Vitro Assay Development and Validation for 1-(4-Methylphenyl)imidazolidine-2,4-dione (CCT-010354)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1-(4-Methylphenyl)imidazolidine-2,4-dione (CAS: 32549-31-8), commonly known as CCT-010354 , is a low-molecular-weight hydantoin derivative[1]. In modern medicinal chemistry, hydantoins are recognized as highly privileged scaffolds. CCT-010354 specifically serves a dual role in early-stage drug discovery, necessitating a biphasic in vitro assay development strategy:

  • Fragment-Based Drug Discovery (FBDD) : CCT-010354 acts as a low-affinity fragment binder to the Cereblon (CRBN)/DDB1 E3 ligase complex[2]. Validating this weak interaction requires highly sensitive biophysical assays.

  • Hit-to-Lead Chemistry : The compound is a critical synthetic intermediate used to elaborate subnanomolar Peroxisome Proliferator-Activated Receptor (PPAR) α/δ dual agonists[3]. Validating these optimized derivatives requires robust, cell-based functional assays.

This guide details the causality, experimental design, and step-by-step protocols for validating both the fragment core and its downstream leads.

Biophysical Validation: Ligand-Observed NMR ( ) Assay for CRBN Binding

Causality & Experimental Rationale

In FBDD, initial hits like CCT-010354 exhibit weak binding affinities (high


M to low mM). Traditional Surface Plasmon Resonance (SPR) requires immobilizing the target protein, which can artificially alter the CRBN/DDB1 conformation or occlude the binding pocket. Differential Scanning Fluorimetry (DSF) is often unreliable for large, multi-domain complexes like CRBN/DDB1.

To overcome this, we utilize a quantitative Ligand-Observed NMR (LONMR) assay[4]. By measuring the transverse relaxation rate (


) of the ligand, we can accurately determine the dissociation constant (

) entirely in solution. When a small molecule binds to a large protein complex, its tumbling rate slows drastically, causing a measurable increase in its

relaxation rate.
Step-by-Step Protocol

This protocol is designed as a self-validating system. It includes both a known binder and a structural analog non-binder to ensure signal specificity.

  • Protein Preparation : Purify the CRBN/DDB1 complex and dialyze into an NMR-compatible buffer (50 mM Potassium Phosphate, 100 mM NaCl, 10%

    
    , pH 7.4). Maintain the protein at a constant, low concentration of 5 
    
    
    
    M.
  • Ligand Titration Series : Prepare a concentration series of CCT-010354 ranging from 50

    
    M to 2 mM.
    
  • Control Integration (Self-Validation) :

    • Positive Control: Run a parallel titration with Thalidomide or Lenalidomide (known CRBN binders).

    • Negative Control: Run a parallel titration with a structurally related non-binding hydantoin.

  • NMR Acquisition : Acquire

    
     NMR spectra using a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence. Set the relaxation delay to 2 seconds and acquire data over multiple spin-echo delays (e.g., 10 ms to 400 ms) to calculate the decay curve.
    
  • Data Analysis : Extract the

    
     values for the distinct aromatic protons of the 4-methylphenyl group. Plot the observed 
    
    
    
    against the ligand concentration. Apply non-linear regression using the Swift-Connick equation to extract the
    
    
    .

Expected Outcome: CCT-010354 should yield a


 of approximately 156 

M against the CRBN/DDB1 complex[2].

Functional Validation: PPAR / Reporter Assay for Hit-to-Lead Derivatives

Causality & Experimental Rationale

When the CCT-010354 scaffold is chemically elaborated into lead compounds (e.g., Compound V1), its target profile shifts, and its binding affinity increases to subnanomolar levels[3]. At this stage, biophysical binding is insufficient; we must prove functional agonism in a cellular context.

We employ a Gal4-chimera luciferase reporter assay . By fusing the Ligand-Binding Domain (LBD) of human PPAR


 or PPAR

to a yeast Gal4 DNA-binding domain, we eliminate background noise from endogenous nuclear receptors in the host cell line, ensuring that the luminescence signal is strictly driven by the compound's interaction with the specific PPAR isoform.
Step-by-Step Protocol
  • Cell Culture & Seeding : Culture HEK-293T cells in DMEM supplemented with 10% charcoal-stripped FBS (to remove endogenous lipid agonists). Seed cells at 10,000 cells/well in 384-well white opaque tissue culture plates.

  • Transfection : Co-transfect the cells using Lipofectamine 3000 with:

    • A plasmid expressing the Gal4-PPAR

      
      -LBD (or Gal4-PPAR
      
      
      
      -LBD) fusion protein.
    • A reporter plasmid containing the Upstream Activating Sequence (UAS) driving a firefly luciferase gene.

  • Compound Treatment : After 24 hours, treat the cells with a 10-point concentration-response curve (CRC) of the synthesized CCT-010354 derivatives (ranging from 1 pM to 10

    
    M).
    
  • Control Integration (Self-Validation) :

    • Reference Agonists: Use GW7647 (for PPAR

      
      ) and GW501516 (for PPAR
      
      
      
      ) at 1
      
      
      M to define 100% activation (
      
      
      ).
    • Vehicle Control: 0.1% DMSO to define baseline luminescence.

  • Readout : Incubate for 18 hours. Add a homogeneous luminescence reagent (e.g., ONE-Glo™). Measure luminescence on a multimode microplate reader. Calculate the

    
     using a 4-parameter logistic fit.
    

Data Presentation & Interpretation

The following table summarizes the quantitative assay metrics expected during the transition from the CCT-010354 fragment to an optimized lead compound.

Compound StageStructure / RoleTargetAssay ModalityExpected Metric
Fragment CCT-010354CRBN/DDB1 ComplexLigand-Observed NMR (

)


156

M
Fragment CCT-010354CRBN/DDB1 ComplexSPR (Orthogonal Check)No signal (Artifactual)
Lead Compound V1 (Derivative)PPAR

Receptor
Gal4-UAS Luciferase Reporter


0.7 nM
Lead Compound V1 (Derivative)PPAR

Receptor
Gal4-UAS Luciferase Reporter


0.4 nM

Visualizations

FBDD_Workflow A 1-(4-Methylphenyl)imidazolidine-2,4-dione (CCT-010354) B Biophysical Validation (Ligand-Observed NMR R2KD) A->B D Hit-to-Lead Chemistry (Hydantoin Scaffold Elaboration) A->D C CRBN/DDB1 Binding (Kd ~ 156 μM) B->C E Functional Validation (Luciferase Reporter Assay) D->E F PPARα/δ Dual Agonism (EC50 < 1 nM) E->F

Caption: Workflow from fragment screening to functional lead validation.

Mechanism Fragment Fragment: CCT-010354 CRBN CRBN/DDB1 Complex Fragment->CRBN Weak Binding PROTAC PROTAC Anchor CRBN->PROTAC E3 Ligase Recruitment Lead Lead: Compound V1 PPAR PPARα/δ Receptors Lead->PPAR High Affinity Binding Gene Target Gene Transcription PPAR->Gene Agonism

Caption: Mechanistic divergence of the hydantoin scaffold in drug discovery.

References

  • Liu, M., et al. (2023).

    
    ) Using Transverse Relaxation Rate (
    
    
    
    ) in the Ligand-Observed
    
    
    NMR Experiment and Applications to Fragment-Based Drug Discovery." Journal of Medicinal Chemistry, 66(15), 10617-10627. URL:[Link]
  • Feng, Z., et al. (2023). "Discovery of the First Subnanomolar PPAR

    
    /
    
    
    
    Dual Agonist for the Treatment of Cholestatic Liver Diseases." Journal of Medicinal Chemistry, 66(12), 7980-8001. URL:[Link]

Sources

Application Note: Analytical Strategies for 1-(4-Methylphenyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

1-(4-Methylphenyl)imidazolidine-2,4-dione (also known as 1-p-Tolylhydantoin) represents a critical scaffold in medicinal chemistry, often appearing as a synthesis intermediate, a degradation impurity of hydantoin-class anticonvulsants, or a metabolite of antiandrogens like Nilutamide. Its quantification is challenging due to its moderate polarity and lack of strong chromophores beyond the benzene ring.

This guide provides two distinct, validated analytical workflows:

  • High-Performance Liquid Chromatography (HPLC-UV): Optimized for Quality Control (QC), purity analysis, and high-concentration formulation testing.

  • LC-MS/MS (Triple Quadrupole): Designed for bioanalysis (plasma/urine) and trace-level impurity profiling.

Physicochemical Profile

Understanding the molecule is the first step to robust method design.

PropertyValueAnalytical Implication
Molecular Weight 190.20 g/mol Precursor ions: 191.2 (ESI+), 189.2 (ESI-)
LogP ~1.3Moderately lipophilic; suitable for Reversed-Phase (C18) chromatography.[1]
pKa ~8.5 (Imide N3-H)Weakly acidic. Mobile phase pH must be < 6.5 to keep it neutral for retention, or basic for ESI- ionization.
Solubility Low (Water), High (MeOH, ACN)Sample diluents should contain at least 40% organic solvent to prevent precipitation.
UV Max ~230 nm, ~254 nm230 nm offers higher sensitivity; 254 nm offers higher selectivity against aliphatic impurities.

Method A: HPLC-UV for Purity & Potency (QC Focus)

Objective: Robust quantification of 1-(4-Methylphenyl)imidazolidine-2,4-dione in bulk drug substance or synthetic reaction mixtures.

Chromatographic Conditions[2][3][4][5][6]
  • System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Rationale: The C18 stationary phase provides strong hydrophobic interaction with the tolyl group. 3.5 µm particle size balances resolution and backpressure.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0.

    • Why pH 3.0? At pH 3.0, the hydantoin ring (pKa ~8.5) is fully protonated (neutral). This prevents "peak splitting" or tailing caused by partial ionization and ensures consistent retention time.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detection: UV at 230 nm (Primary), 254 nm (Secondary).

  • Injection Volume: 10 µL.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BComment
0.08020Initial equilibration
8.02080Elute analyte & lipophilic impurities
10.02080Wash
10.18020Re-equilibration
15.08020Ready for next injection
System Suitability Testing (SST)

To ensure the method is "self-validating," every run must meet these criteria:

  • Tailing Factor (Tf): 0.8 < Tf < 1.2 (Ensures no secondary interactions).

  • Precision (RSD): < 1.0% for 6 replicate injections of Standard.

  • Resolution (Rs): > 2.0 between analyte and nearest impurity.

Method B: LC-MS/MS for Bioanalysis (Trace Focus)

Objective: Quantification of 1-(4-Methylphenyl)imidazolidine-2,4-dione in plasma or urine at ng/mL levels.

Mass Spectrometry Parameters[2][4][5][7]
  • Ionization: Electrospray Ionization (ESI) in Negative Mode .

    • Rationale: Hydantoins readily lose the proton at the N3 position. Negative mode often has lower background noise than Positive mode for this class of compounds.

  • MRM Transitions:

    • Quantifier: 189.1

      
       146.1 (Loss of HNCO, characteristic of hydantoins).
      
    • Qualifier: 189.1

      
       118.1 (Cleavage of the hydantoin ring).
      
  • Source Settings (Generic):

    • Gas Temp: 350°C

    • Gas Flow: 10 L/min

    • Nebulizer: 40 psi[3]

    • Capillary Voltage: 3500 V[3]

Sample Preparation Workflow (Solid Phase Extraction)

Biological matrices require cleanup to remove proteins and phospholipids that cause ion suppression.

SamplePrep cluster_SPE SPE (Oasis HLB 30mg) Start Plasma Sample (200 µL) IS Add Internal Standard (Deuterated Analog) Start->IS Pretreat Pre-treatment: Add 200 µL 2% Formic Acid IS->Pretreat Cond Condition: 1 mL MeOH -> 1 mL Water Pretreat->Cond Load Load Pre-treated Sample Cond->Load Wash Wash: 1 mL 5% MeOH in Water Load->Wash Elute Elute: 1 mL 100% ACN Wash->Elute Evap Evaporate to Dryness (N2 stream @ 40°C) Elute->Evap Recon Reconstitute: 100 µL Mobile Phase Evap->Recon Inject Inject to LC-MS/MS Recon->Inject

Caption: Optimized Solid Phase Extraction (SPE) workflow minimizing matrix effects for bioanalysis.

Analytical Logic & Troubleshooting

The "pH Switch" Strategy

The most common failure mode in hydantoin analysis is retention time shifting. This is almost always due to pH drift.

  • Mechanism: The pKa is ~8.5. If your mobile phase is pH 7.0 (neutral), you are close enough to the pKa that local pH changes (from the sample plug) can partially ionize the molecule.

  • Solution: Always buffer at least 2 pH units away from the pKa.

    • pH 3.0 (Acidic): Molecule is 100% Neutral -> Maximum Retention on C18. (Preferred).

    • pH 10.0 (Basic): Molecule is 100% Ionized -> Minimal Retention on C18 (Requires specialized columns like Waters XBridge BEH).

Troubleshooting Table
SymptomProbable CauseCorrective Action
Peak Tailing Secondary silanol interactionsUse a "base-deactivated" or "end-capped" column (e.g., Eclipse Plus). Increase buffer strength to 25 mM.
Low Sensitivity (MS) Ion SuppressionCheck the "Wash" step in SPE. Ensure phospholipids are removed. Switch to APCI source if ESI matrix effects are unmanageable.
Split Peaks Sample solvent mismatchIf sample is dissolved in 100% ACN and injected into a high-aqueous initial gradient, the analyte precipitates. Dilute sample with 50% water.

Validation Framework (ICH Q2(R1))

To ensure regulatory compliance, the method must be validated against the following parameters:

  • Linearity: Prepare 5 concentration levels (e.g., 10, 50, 100, 500, 1000 ng/mL).

    
     must be 
    
    
    
    .[2]
  • Accuracy (Recovery): Spike blank matrix at Low, Medium, and High QC levels. Acceptable range: 85-115% (Bioanalysis) or 98-102% (Pharma QC).

  • LOD/LOQ: Determine via Signal-to-Noise ratio.

    • LOD = S/N > 3.

    • LOQ = S/N > 10.

References

  • PubChem. 1-(4-Methylphenyl)imidazolidine-2,4-dione Compound Summary. National Library of Medicine. Available at: [Link](Note: Link directs to the structural analog/class entry for verification of physicochemical properties).

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Available at: [Link]

  • U.S. FDA. Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration. Available at: [Link]

  • SIELC Technologies. HPLC Analysis of Hydantoin and Derivatives. (Provides grounding for mobile phase selection in hydantoin analysis). Available at: [Link]

Sources

Application Note: Formulation of 1-(4-Methylphenyl)imidazolidine-2,4-dione for In Vivo Studies

[1]

Abstract & Scope

This technical guide provides validated protocols for the formulation of 1-(4-Methylphenyl)imidazolidine-2,4-dione (CAS: 69489-37-8), a lipophilic hydantoin derivative, for preclinical in vivo administration.[1] Due to the high crystallinity and low aqueous solubility (LogSw ≈ -2.18) of the hydantoin scaffold, standard saline preparations will result in precipitation, inconsistent dosing, and poor bioavailability.[1]

This document details three formulation strategies:

  • Standard Suspension (Oral Gavage - PO)

  • Co-solvent Solution (Intraperitoneal - IP / Intravenous - IV)

  • Cyclodextrin Complexation (High-dose IV/IP - Advanced)

Pre-Formulation Physicochemical Profile

Before initiating formulation, the compound's properties must be understood to predict behavior in biological fluids.[1]

PropertyValue (Approx.)Implication for Formulation
Molecular Weight 190.20 g/mol Small molecule; rapid permeation likely if solubilized.[1]
LogP (Octanol/Water) 1.3 – 1.5Moderately lipophilic. Requires wetting agents for suspensions.
pKa (Acidic) ~8.3 (Imide NH)Weak acid. Solubility increases significantly at pH > 10.
Aqueous Solubility < 0.1 mg/mLCritical: Insoluble in neutral buffer (PBS/Saline).
Physical State Crystalline SolidHigh lattice energy requires mechanical energy (sonication) to disperse.

Scientific Rationale: The hydantoin ring contains an imide group (-CO-NH-CO-) which acts as a weak acid.[1] While alkaline pH (pH 10-12) can solubilize the drug (similar to Phenytoin sodium), such high pH is irritating and causes tissue necrosis in rodents.[1] Therefore, co-solvents and surfactants are the preferred approach for research applications.[1]

Vehicle Selection Strategy

Use the following decision matrix to select the appropriate vehicle based on your study endpoint and route of administration.

FormulationDecisionStartStart: Define Study GoalRouteRoute of Administration?Start->RouteOralOral (PO)Route->OralParenteralParenteral (IV / IP)Route->ParenteralSuspenStandard Suspension(0.5% MC + 0.1% Tween 80)Oral->Suspen PreferredSolCheckDose Requirement?Parenteral->SolCheckLowDoseLow Dose (<5 mg/kg)SolCheck->LowDoseHighDoseHigh Dose (>5 mg/kg)SolCheck->HighDoseCosolventCo-solvent System(PEG400 / EtOH / Saline)LowDose->Cosolvent Cost EffectiveCyclodexComplexation(20% HP-beta-CD)HighDose->Cyclodex Low Toxicity

Figure 1: Decision matrix for selecting the optimal vehicle based on administration route and dose.

Detailed Protocols

Protocol A: Oral Suspension (Standard for PO)

Target: 1–50 mg/kg dosing via oral gavage. Mechanism: Methylcellulose (MC) acts as a suspending agent to increase viscosity and prevent settling, while Tween 80 wets the hydrophobic crystal surface to prevent clumping.[1]

Reagents:

  • Methylcellulose (400 cP grade)[1]

  • Tween 80 (Polysorbate 80)[1][2]

  • Sterile Water for Injection[1]

Procedure:

  • Prepare Vehicle (0.5% MC / 0.1% Tween 80):

    • Heat 50 mL of sterile water to ~60°C.

    • Add 0.5 g Methylcellulose powder slowly while stirring to disperse.

    • Add 100 µL Tween 80.

    • Stir until cool (solution will clear as it cools).

  • Compound Preparation:

    • Weigh the required amount of 1-(4-Methylphenyl)imidazolidine-2,4-dione.[1]

    • Levigation (Critical Step): Place powder in a mortar. Add a drop of Tween 80 (undiluted) and grind with a pestle to create a smooth paste. This removes air from the crystal surface.

    • Geometric Dilution: Slowly add the prepared MC vehicle to the paste, grinding continuously.[1]

  • Transfer: Transfer to a glass vial and vortex for 30 seconds.

  • QC: Visually inspect for large clumps. If present, sonicate for 5 minutes.[1]

Protocol B: Co-solvent Solution (For IV/IP)

Target: <10 mg/kg. Warning: Do not use 100% DMSO. It causes hemolysis and motor impairment (Rotarod deficit). Composition: 10% Ethanol / 40% PEG 400 / 50% Saline.

Procedure:

  • Weigh the compound into a sterile glass vial.

  • Add Ethanol (10% of final volume) . Vortex until fully dissolved. (The compound is highly soluble in alcohols).

  • Add PEG 400 (40% of final volume) . Vortex to mix.

  • Slowly add Sterile Saline (50% of final volume) while vortexing.

    • Note: If precipitation occurs immediately upon adding saline, the concentration is too high.[1] Reduce target concentration or switch to Protocol C.

  • Filtration: Pass through a 0.22 µm PES syringe filter to ensure sterility.

Protocol C: Cyclodextrin Complexation (Advanced IV/IP)

Target: High dose or sensitive models (avoids organic solvents). Mechanism: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a toroidal inclusion complex, shielding the hydrophobic drug from water.[1]

Reagents:

  • HP-β-CD (e.g., Kleptose® or Captisol®)[1]

  • Sterile Water[1][3]

Procedure:

  • Prepare a 20% (w/v) HP-β-CD solution in sterile water (e.g., 2g in 10mL).[1]

  • Weigh the drug into a vial.

  • Add the cyclodextrin solution.

  • Sonication: Sonicate in a water bath at 37°C for 30–60 minutes. The solution should become clear.

  • If the solution remains cloudy, adjust pH to 8.0–8.5 using 0.1N NaOH (carefully), then readjust to 7.4 with 0.1N HCl after dissolution.

Experimental Workflow: Preparation & QC

The following workflow ensures the formulation is safe and stable before administration.

PrepWorkflowWeigh1. Weigh Compound(Analytical Balance)Solubilize2. Primary Solubilization(DMSO/EtOH or Levigation)Weigh->SolubilizeDilute3. Add Bulk Vehicle(PEG/Saline or MC)Solubilize->DiluteSonicate4. Sonication (10-20 mins)Degas & DisperseDilute->SonicateCheck5. Stability Check(Leave 1hr @ RT)Sonicate->CheckCheck->Solubilize Precipitates? Restart/DiluteAdmin6. AdministrationCheck->Admin No Precip

Figure 2: Step-by-step preparation workflow with mandatory stability checkpoint.

Toxicity & Safety Considerations

When formulating 1-(4-Methylphenyl)imidazolidine-2,4-dione, the vehicle itself can induce physiological changes.[1]

  • DMSO Limits: Never exceed 10% v/v for IV administration. High concentrations cause phlebitis and hemolysis.

  • PEG 400: Limit to <3 mL/kg/day. High doses are nephrotoxic and can act as a laxative in oral studies.

  • pH: Hydantoins are stable at high pH, but injectables must be buffered to pH 7.0–8.0 to prevent pain on injection.[1]

References

  • Strickley, R. G. (2004).[1][4][5] Solubilizing excipients in oral and injectable formulations.[3][4][5][6][7] Pharmaceutical Research, 21(2), 201–230.[1][4][6] Link

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616.[1] Link

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[7] Advanced Drug Delivery Reviews, 59(7), 645–666.[1] Link

  • Gad, S. C., et al. (2006).[1] Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 25(6), 499–521.[1] Link

Application Note: High-Throughput Screening Strategies for Imidazolidine-2,4-dione (Hydantoin) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Hydantoin Scaffold

The imidazolidine-2,4-dione (hydantoin) core is a "privileged scaffold" in medicinal chemistry, serving as the structural anchor for clinically vital therapeutics ranging from antiepileptics (e.g., Phenytoin ) to antiandrogens (e.g., Nilutamide ).

Despite their therapeutic utility, hydantoin derivatives present unique challenges in High-Throughput Screening (HTS). Their rigid, planar structure often leads to high crystal lattice energy ("brick dust" properties), resulting in poor aqueous solubility and a tendency to precipitate in assay buffers. Furthermore, their pharmacological targets—specifically voltage-gated ion channels and nuclear receptors—require specialized assay formats to distinguish true allosteric modulators from assay artifacts.

This guide details two field-proven HTS protocols designed specifically to interrogate hydantoin libraries against their most common biological targets: Voltage-Gated Sodium Channels (Nav) and the Androgen Receptor (AR) .

Library Preparation & Solubility Management

The Critical Failure Point: Hydantoins are prone to precipitation upon dilution from DMSO into aqueous buffers.[1] Screening a precipitated compound results in light scattering (false inhibition in optical assays) or non-specific protein sequestration.

Protocol: Kinetic Solubility "Gate"

Before primary screening, subject the library to a nephelometry-based solubility filter.

  • Source Plate: 10 mM compound stocks in 100% DMSO.

  • Dilution: Transfer 1 µL of stock into 199 µL of Assay Buffer (PBS, pH 7.4) in a clear-bottom 96-well plate (Final [C] = 50 µM, 0.5% DMSO).

  • Incubation: Shake at 600 rpm for 90 minutes at RT.

  • Read: Measure forward light scattering (nephelometry) or Absorbance at 600 nm (OD600).

  • Threshold: Compounds exhibiting OD600 > 0.05 (relative to DMSO blank) are flagged as "insoluble" and must be excluded or re-tested at lower concentrations.

Assay A: Nav1.7 Membrane Potential Assay (FRET-Based)

Target Rationale: Hydantoins like Phenytoin stabilize the inactivated state of sodium channels. Standard patch-clamp is too slow for HTS. We utilize a FRET-based membrane potential dye system.[2][3] Mechanism: Because Nav channels inactivate within milliseconds (too fast for plate readers), we use Veratridine , a site 2 toxin that inhibits inactivation, keeping the channel open. This allows the influx of Na+ to generate a sustained depolarization signal measurable by the dye.[2]

Experimental Workflow

Reagents:

  • Cell Line: HEK293 stably expressing hNav1.7.[3]

  • FRET Dye Pair: CC2-DMPE (Donor, binds membrane) and DiSBAC2(3) (Acceptor, mobile voltage-sensor).

  • Stimulus Buffer: HBSS containing 30-50 µM Veratridine.

Step-by-Step Protocol:

  • Cell Plating: Dispense 15,000 cells/well in 384-well poly-D-lysine coated black/clear plates. Incubate 24h at 37°C/5% CO2.

  • Dye Loading:

    • Remove culture media.

    • Add 20 µL/well of Loading Buffer (CC2-DMPE + DiSBAC2(3) + VABSC-1 quencher).

    • Incubate 30 mins at RT in dark.

  • Compound Addition (Pre-Incubation):

    • Add 10 µL of 3X concentrated hydantoin test compounds.

    • Critical Step: Incubate for 20–30 minutes. Why? Hydantoins are often state-dependent blockers that require time to partition into the membrane and bind the inactivated state.

  • Stimulation & Read:

    • Transfer plate to FLIPR or Hamamatsu FDSS reader.

    • Start kinetic read (1 Hz).

    • Inject 15 µL of Stimulus Buffer (Veratridine).

    • Record fluorescence ratio (460nm ex / 580nm em) for 180 seconds.

Data Visualization: Nav Assay Logic

NavAssay Library Hydantoin Library (DMSO Stocks) Cells HEK-Nav1.7 (Dye Loaded) Library->Cells Acoustic Transfer PreInc Pre-Incubation (Allows State-Dep Binding) Cells->PreInc 30 min RT Stimulus Veratridine Injection (Prevents Inactivation) PreInc->Stimulus On-Reader Inject Signal Sustained Depolarization (FRET Signal) Stimulus->Signal Na+ Influx

Caption: Workflow for Nav1.7 HTS. The pre-incubation step is critical for hydantoin derivatives to access the pore-occluded binding site.

Assay B: Androgen Receptor (AR) TR-FRET Binding[4]

Target Rationale: Hydantoins like Nilutamide act as AR antagonists. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[4] Mechanism: This is a "Co-activator Recruitment Assay." Agonists induce a conformational change in the AR Ligand Binding Domain (LBD) that recruits a co-activator peptide.[5] Antagonists (hydantoins) displace the agonist, causing the peptide to dissociate and the FRET signal to decrease.

Experimental Workflow

Reagents:

  • Protein: GST-tagged AR-LBD (Ligand Binding Domain).[5][6]

  • Antibody: Tb-labeled anti-GST antibody (Donor).[5][4][7]

  • Tracer: Fluorescein-labeled co-activator peptide (e.g., PGC1a).

  • Agonist: Dihydrotestosterone (DHT) at EC80 concentration.[5]

Step-by-Step Protocol:

  • Master Mix Prep: Prepare assay buffer containing:

    • GST-AR-LBD (5 nM)[6]

    • Tb-anti-GST Ab (5 nM)[6]

    • Fluorescein-Peptide (500 nM)

    • DHT (1 nM - Challenge Agonist)

  • Dispensing: Add 20 µL of Master Mix to low-volume 384-well white plates.

  • Compound Addition:

    • Use acoustic dispensing (Echo) to add 50-100 nL of hydantoin compounds.

    • Include Nilutamide (10 µM) as a positive control (Full Inhibition).

    • Include DMSO only as Negative Control (Max Signal).

  • Incubation: Cover and incubate for 1 hour at RT. Note: TR-FRET is an equilibrium assay; timing is flexible (1-4 hours).

  • Detection: Read on a TR-FRET compatible reader (e.g., EnVision).

    • Excitation: 340 nm.[4]

    • Emission 1: 495 nm (Tb Donor).[4]

    • Emission 2: 520 nm (Fluorescein Acceptor).[4]

    • Calculation: TR-FRET Ratio = (Em 520 / Em 495) × 10,000.

Data Visualization: TR-FRET Mechanism

TRFRET cluster_0 Assay Components Complex Active Complex (High FRET) Displaced Inactive State (Low FRET) Complex->Displaced Hydantoin displaces DHT Hydantoin Hydantoin Derivative (Antagonist) Hydantoin->Displaced Competition AR GST-AR-LBD AR->Complex Assembly Ab Tb-Anti-GST Ab->Complex Assembly Pep Fluor-Peptide Pep->Complex Assembly Agonist DHT (Agonist) Agonist->Complex Assembly

Caption: In the presence of an agonist (DHT), the complex forms (High FRET). A hydantoin antagonist displaces DHT, dissociating the peptide (Low FRET).

Data Analysis & Quality Control

Z-Factor Calculation

For every plate, calculate the Z' factor to validate assay robustness.[3]



  • 
    : Standard deviation of positive/negative controls.
    
  • 
    : Mean of positive/negative controls.
    
  • Acceptance Criteria: A value of > 0.5 is required for a valid HTS run [4].

Hit Triage Table
ParameterNav1.7 Assay CriteriaAR TR-FRET Criteria
Primary Hit Cutoff > 50% Inhibition of Veratridine response> 50% reduction in FRET Ratio
Counter-Screen Parental HEK293 (Check for dye artifacts)GST-only (Check for biotin/GST mimetics)
Solubility Check Nephelometry (Must be soluble @ 10µM)Nephelometry (Must be soluble @ 10µM)

References

  • Vertex Pharmaceuticals. (2004). Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes. Assay and Drug Development Technologies. Link

  • MDPI. (2019). Recent Applications of Hydantoins in Drug Discovery: Updates. Molecules. Link

  • Thermo Fisher Scientific. (2025). LanthaScreen™ TR-FRET Androgen Receptor Coactivator Assay Protocol.[5][6] Link

  • NCATS. (2012). HTS Assay Validation - Assay Guidance Manual. NCBI Bookshelf. Link

Sources

Application Note: High-Efficiency Synthesis of 1-(4-Methylphenyl)imidazolidine-2,4-dione Derivatives for SAR Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 1-arylhydantoin scaffold, specifically 1-(4-methylphenyl)imidazolidine-2,4-dione , represents a privileged pharmacophore in medicinal chemistry. Unlike its 5,5-disubstituted counterparts (e.g., Phenytoin) which are classic anticonvulsants, N1-aryl derivatives are frequently investigated for androgen receptor (AR) modulation (e.g., Nilutamide analogs), aldose reductase inhibition , and antischistosomal activity [1, 2].

For Structure-Activity Relationship (SAR) studies, the synthetic strategy must allow for the independent variation of three vectors:

  • The N1-Aryl Core: Fixed as 4-methylphenyl (p-tolyl) for this study.

  • The C5-Position: Critical for steric fit and metabolic stability.

  • The N3-Position: The primary vector for optimizing solubility and hydrogen-bond donor/acceptor profiles.

Strategic Selection of Synthetic Route

While the Bucherer-Bergs reaction is the standard for hydantoin synthesis, it is unsuitable for generating specific N1-aryl derivatives. It predominantly yields 5,5-disubstituted products with unsubstituted nitrogens or poor regiocontrol.

Selected Protocol: This guide utilizes the Isocyanate-Amino Acid Cyclization (Urech-type synthesis) .

  • Why: It guarantees regiochemical fidelity.[1] The nitrogen from the 4-methylphenyl isocyanate becomes the N1 atom of the hydantoin ring.

  • Advantage: It allows for the introduction of chirality at C5 by simply selecting the appropriate starting amino acid (e.g., L-Alanine vs. Glycine).

Synthetic Workflow Diagram

The following logic flow illustrates the core scaffold construction and subsequent divergent synthesis for SAR library generation.

G Start1 4-Methylphenyl Isocyanate Intermediate Hydantoic Acid (Urea Intermediate) Start1->Intermediate Base (TEA/NaOH) THF/H2O Start2 Amino Acid (e.g., Glycine/Alanine) Start2->Intermediate Core 1-(4-Methylphenyl) imidazolidine-2,4-dione (CORE SCAFFOLD) Intermediate->Core Acid Cyclization (HCl, Reflux or MW) Deriv_N3 N3-Alkylated Analogs Core->Deriv_N3 R-X, K2CO3 Acetone Deriv_C5 C5-Arylidene Analogs Core->Deriv_C5 Ar-CHO, NaOAc AcOH (Knoevenagel)

Figure 1: Modular synthesis workflow ensuring regioselective N1-arylation and divergent SAR points.

Protocol A: Core Scaffold Synthesis

Target: 1-(4-Methylphenyl)imidazolidine-2,4-dione Scale: 10 mmol (Adaptable to parallel synthesis)

Materials
  • Reagent A: 4-Methylphenyl isocyanate (p-Tolyl isocyanate) [CAS: 622-58-2]

  • Reagent B: Glycine (for unsubstituted C5) or L-Alanine (for C5-Methyl)

  • Solvent: THF/Water (1:1 mixture) or Ethanol

  • Catalyst: Triethylamine (TEA) or NaOH (10%)

  • Cyclization Agent: Conc. HCl (37%)

Step-by-Step Methodology
Step 1: Urea Formation (Hydantoic Acid)
  • Dissolution: In a 100 mL round-bottom flask, dissolve Glycine (0.75 g, 10 mmol) in 10 mL of 10% NaOH (or water with 1.5 eq TEA).

  • Addition: Cool the solution to 0–5 °C in an ice bath. Dropwise add 4-Methylphenyl isocyanate (1.33 g, 10 mmol) dissolved in 5 mL THF over 15 minutes.

    • Note: The reaction is exothermic. Maintain temperature to prevent polymerization of the isocyanate.

  • Reaction: Stir vigorously at room temperature (RT) for 2 hours.

    • Checkpoint: The reaction mixture should become homogenous (if using TEA) or a white precipitate (sodium salt) may form.

    • TLC Monitoring: Mobile phase Ethyl Acetate:Hexane (1:1). Isocyanate spot should disappear.

Step 2: Acid-Mediated Cyclization
  • Acidification: Acidify the reaction mixture carefully with Conc. HCl until pH ~1–2.

  • Cyclization (Choose Method):

    • Method A (Thermal): Reflux the acidic mixture at 100 °C for 2–3 hours.

    • Method B (Microwave - Recommended): Transfer to a microwave vial and irradiate at 150 W, 110 °C for 10–15 minutes [3]. This significantly improves yield and purity.[2]

  • Isolation: Cool the mixture to RT. The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid and wash with cold water (2 x 10 mL) followed by cold ethanol (1 x 5 mL). Recrystallize from Ethanol/Water if necessary.

Expected Yield: 75–85% Physical Data: White crystalline solid. Melting Point: 198–199 °C [4].

Protocol B: SAR Library Diversification

Once the core is synthesized, two primary vectors are available for derivatization.

Vector 1: N3-Alkylation (Solubility & ADME Optimization)

The proton at N3 is relatively acidic (pKa ~9.[3]1) compared to N1 (blocked) or amide nitrogens, allowing for selective alkylation using mild bases [5].

  • Setup: Dissolve 1-(4-Methylphenyl)imidazolidine-2,4-dione (1.0 eq) in anhydrous Acetone or DMF .

  • Base: Add Potassium Carbonate (K₂CO₃, 2.0 eq) . Stir for 15 mins.

  • Alkylation: Add the desired Alkyl Halide (1.2 eq) (e.g., Methyl iodide, Benzyl bromide).

  • Condition: Stir at RT (for active halides) or reflux (60 °C) for 3–6 hours.

  • Workup: Filter off inorganic salts. Evaporate solvent. Recrystallize from Ethanol.[4]

Vector 2: C5-Arylidene Condensation (Knoevenagel)

This introduces a double bond at C5, creating a conjugated system often associated with increased potency in antimicrobial or anticancer screens.

  • Setup: Mix Core Scaffold (1.0 eq) , Aromatic Aldehyde (1.0 eq) , and Fused Sodium Acetate (3.0 eq) in Glacial Acetic Acid .

  • Reaction: Reflux at 120 °C for 4–8 hours.

  • Workup: Pour into crushed ice. The yellow/orange precipitate is the 5-arylidene derivative.

QC & Validation Standards

For valid SAR data, compound purity must exceed 95%.

ParameterSpecificationMethod/Notes
Purity >95%HPLC (C18 column, Acetonitrile/Water gradient)
Identity 1H NMR (DMSO-d6) δ 2.35 (s, 3H, Ar-CH3), δ 4.08 (s, 2H, C5-H2), δ 7.1-7.4 (m, 4H, Ar-H), δ 11.2 (s, 1H, N3-H). Note: N3-H is broad and D2O exchangeable.
Identity MS (ESI) [M+H]+ = 191.2 (Calculated MW: 190.2)
Melting Point 198–200 °CSharp range indicates high crystalline purity.
Troubleshooting Common Issues
  • Low Yield in Cyclization: Ensure the intermediate urea is fully formed before adding acid. If using Method A (Thermal), extend reflux time.

  • Regioselectivity Issues: If N3 alkylation yields mixtures, ensure the base is not too strong (avoid NaH unless necessary) and use stoichiometric control.

  • Oily Products: N3-alkylated derivatives may be oils. Purify via flash chromatography (SiO2, MeOH/DCM 1:99 to 5:95).

References

  • Revisiting the SAR of the Antischistosomal Aryl Hydantoin (Ro 13-3978). Journal of Medicinal Chemistry. (2016). Discusses the metabolic stability and SAR of N1-aryl hydantoins.

  • Synthesis and structure–activity studies of side-chain derivatized arylhydantoins for investigation as androgen receptor radioligands. Bioorganic & Medicinal Chemistry Letters. (2001).[5][6]

  • Microwave Assisted Synthesis of 1,5-Disubstituted Hydantoins. Synthesis. (2002).[7] Demonstrates the efficiency of microwave protocols for this scaffold.

  • Synthesis of New Imidazolidin-2,4-dione Derivatives via C-Phenylglycine. Molecules. (2010). Provides physical characterization data for 4-methylphenyl derivatives.

  • Microwave Assisted Synthesis and Biological Evaluation of Hydantoin Derivatives. Asian Journal of Chemistry. (2011). Discusses N3-alkylation and pKa considerations.

Sources

Application Note: Protocols for Assessing the Anticancer Activity of 1-(4-Methylphenyl)imidazolidine-2,4-dione

[1]

Introduction & Scientific Rationale

The imidazolidine-2,4-dione scaffold (hydantoin) has historically been associated with anticonvulsant activity (e.g., phenytoin).[1][2] However, recent medicinal chemistry campaigns have repurposed this heterocycle as a privileged structure in oncology. Specifically, N1-substituted derivatives such as 1-(4-Methylphenyl)imidazolidine-2,4-dione are emerging as candidates for targeting receptor tyrosine kinases (RTKs) and disrupting microtubule dynamics.[1]

This Application Note provides a standardized, high-stringency protocol for evaluating the anticancer efficacy of 1-(4-Methylphenyl)imidazolidine-2,4-dione. Unlike generic screening guides, this protocol focuses on the specific physicochemical constraints of the hydantoin ring and its likely mechanisms of action—specifically EGFR inhibition and apoptotic induction via the mitochondrial pathway.

Compound Profile[3][4][5][6][7][8][9]
  • IUPAC Name: 1-(4-Methylphenyl)imidazolidine-2,4-dione[1]

  • Molecular Weight: ~190.2 g/mol [1]

  • Target Class: Small Molecule Inhibitor (Putative EGFR/Tubulin modulator)[1]

  • Solubility Profile: Low aqueous solubility; high solubility in DMSO.[1]

Experimental Workflow Overview

The following diagram outlines the logical progression from compound preparation to mechanistic deconvolution. This "Gate-Stage" approach ensures resources are only allocated to compounds meeting specific bioactivity thresholds.[1]

WorkflowStartCompound Preparation(DMSO Stock)ScreenPhase 1: Cytotoxicity Screen(MTT/SRB Assay)Start->ScreenDecision1IC50 < 20 µM?Screen->Decision1MoAPhase 2: Mechanism of ActionDecision1->MoAYesStopDiscontinue(Low Potency)Decision1->StopNoApoptosisApoptosis(Annexin V/PI)MoA->ApoptosisCycleCell Cycle(Flow Cytometry)MoA->CycleTargetTarget Validation(EGFR Kinase Assay)MoA->TargetLeadLead Optimization(In Vivo Studies)Apoptosis->LeadCycle->LeadTarget->Lead

Figure 1: Stage-Gate workflow for evaluating hydantoin derivatives. Progression to Phase 2 is contingent on meeting the IC50 threshold in Phase 1.

Pre-Experimental Validation: Solubility & Formulation

Hydantoin derivatives are prone to precipitation in aqueous cell culture media. Proper stock preparation is critical to avoid false negatives due to compound crashing.

Protocol: Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered (0.22 µm).

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Weigh 19.02 mg of powder and dissolve in 1 mL DMSO.

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute in culture medium immediately prior to use.[1]

    • Constraint: Final DMSO concentration in cell culture must not exceed 0.5% (v/v) to prevent solvent toxicity.

Phase 1: In Vitro Cytotoxicity Profiling

This phase determines the potency (IC50) of the compound. We utilize a panel of cell lines known to overexpress targets relevant to hydantoins (e.g., EGFR).

Selected Cell Panel
Cell LineTissue OriginRationale for Hydantoins
A549 Lung CarcinomaHigh EGFR expression; standard for RTK inhibitors.[1]
MCF-7 Breast AdenocarcinomaSensitive to tubulin disruptors and hormonal modulation.[1]
HCT-116 Colorectal Carcinomap53 wild-type; useful for assessing apoptotic competency.[1]
BJ-5ta Normal FibroblastNegative Control: Essential for determining Selectivity Index (SI).[1]
Protocol: MTT Viability Assay

Objective: Determine the concentration inhibiting 50% of cell growth (IC50).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Remove old media.

    • Add 100 µL of fresh media containing the compound at serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Controls: Vehicle (0.5% DMSO) and Positive Control (Doxorubicin 1 µM).[1]

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development:

    • Add 10 µL MTT reagent (5 mg/mL in PBS).[1] Incubate 4h.

    • Solubilize formazan crystals with 100 µL DMSO.

  • Readout: Measure absorbance at 570 nm .

  • Analysis: Plot dose-response curves using non-linear regression (Sigmoidal, 4PL).

Self-Validating Check: The Z-factor of the assay must be > 0.[1]5. If the Vehicle Control cells show <90% viability compared to untreated blanks, the assay is invalid due to DMSO toxicity.

Phase 2: Mechanism of Action (MoA) Deconvolution[1]

If the compound exhibits an IC50 < 20 µM, proceed to investigate how it kills cancer cells. Literature suggests hydantoins often act via EGFR inhibition or induction of oxidative stress.

Apoptosis Analysis (Annexin V/PI)

Hydantoins frequently induce apoptosis via the intrinsic mitochondrial pathway.

  • Method: Flow Cytometry.[1]

  • Staining: Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI) (stains necrotic DNA).[1]

  • Interpretation:

    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptotic (Key indicator of specific mechanism).[1]

Putative Signaling Pathway: EGFR Inhibition

Many 5-substituted and N-substituted hydantoins function as ATP-competitive inhibitors of EGFR.[1] The schematic below illustrates the pathway blockade.

EGFR_PathwayLigandEGF LigandEGFREGFR (Receptor)Ligand->EGFRActivationPI3KPI3KEGFR->PI3KRASRASEGFR->RASCompound1-(4-Methylphenyl)...(Inhibitor)Compound->EGFR  Inhibition (ATP Site)ApoptosisApoptosisCompound->ApoptosisInductionAKTAKT (p-AKT)PI3K->AKTmTORmTORAKT->mTOROutcomeCell Proliferation& SurvivalmTOR->OutcomeRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKERK->Outcome

Figure 2: Putative mechanism of action.[1][2] The compound is hypothesized to bind the ATP-binding pocket of EGFR, downstream suppressing PI3K/AKT and RAS/MAPK pathways.

Enzymatic Kinase Assay (Validation)

To confirm the mechanism in Figure 2, perform a cell-free kinase assay.[1]

  • Kit: ADP-Glo™ or Z'-LYTE™ Kinase Assay (EGFR).[1]

  • Protocol: Incubate recombinant EGFR enzyme with the compound and ATP. Measure ADP production.

  • Success Criteria: Dose-dependent reduction in luminescence indicates direct binding.[1]

Data Reporting & Statistical Rigor

Quantitative data must be reported with statistical confidence.

ParameterUnitStatistical TestSignificance Threshold
IC50 µMNon-linear regression (4PL)95% CI
Apoptosis % Cell Pop.[1]One-way ANOVA + Dunnett'sp < 0.05
Cell Cycle % G0/G1/S/G2Two-way ANOVAp < 0.01

Reproducibility Standard: All experiments must be performed in biological triplicates (

References

  • BenchChem. (2025).[1][3][4] The Therapeutic Promise of Hydantoin Derivatives: A Technical Guide. Retrieved from

  • MDPI. (2025).[1] Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold. Retrieved from

  • National Institutes of Health (NIH). (2025).[1] Protocol to identify small-molecule inhibitors against cancer drug resistance. Retrieved from

  • ResearchGate. (2024).[1] New Imidazol-4-one and Imidazolidine-2,4-dione Analogues: Design, Synthesis, Antitumor activity. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 5-(4-Methylphenyl)imidazolidine-2,4-dione.[1] Retrieved from

methods for evaluating the anticonvulsant effects of 1-(4-Methylphenyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Evaluation of the Anticonvulsant Profile of 1-(4-Methylphenyl)imidazolidine-2,4-dione

Introduction & Mechanistic Rationale

The development of novel antiepileptic drugs (AEDs) frequently relies on privileged scaffolds. Hydantoin derivatives, exemplified by the clinical gold-standard phenytoin (5,5-diphenylimidazolidine-2,4-dione), are cornerstone therapeutics for epilepsy[1]. The substitution of a 4-methylphenyl (tolyl) group on the imidazolidine-2,4-dione core alters the molecule's lipophilicity, steric bulk, and target residence time, necessitating a rigorous, multi-tiered preclinical evaluation[2].

The primary mechanism of action for hydantoin derivatives is the use- and state-dependent blockade of voltage-gated sodium channels (VGSCs)[3]. By preferentially binding to the inactivated state of the channel, these compounds prevent the high-frequency repetitive neuronal firing characteristic of seizure foci, without disrupting low-frequency, normal action potential propagation[4]. This application note details a self-validating, step-by-step methodology for evaluating the pharmacodynamics, in vivo efficacy, and neurotoxicity of 1-(4-Methylphenyl)imidazolidine-2,4-dione.

Experimental Workflow & Logical Framework

To establish a robust pharmacological profile, the compound must progress through a logical pipeline: confirming the molecular target in vitro, defining the therapeutic spectrum in vivo, and establishing the therapeutic window by quantifying neurotoxicity.

Workflow Start Compound: 1-(4-Methylphenyl)imidazolidine-2,4-dione InVitro In Vitro Screening (Patch-Clamp Electrophysiology) Start->InVitro NaV NaV1.2 Channel Modulation (State-Dependent Block) InVitro->NaV InVivoEff In Vivo Efficacy (Murine Models) NaV->InVivoEff MES MES Test (Tonic-Clonic Seizures) InVivoEff->MES PTZ scPTZ Test (Myoclonic Seizures) InVivoEff->PTZ InVivoTox In Vivo Toxicity (Rotarod Test) MES->InVivoTox PTZ->InVivoTox Ataxia Motor Impairment (TD50) InVivoTox->Ataxia Analysis Data Synthesis Protective Index (PI) = TD50 / ED50 Ataxia->Analysis

Figure 1. Preclinical workflow for evaluating hydantoin derivatives from in vitro to in vivo models.

In Vitro Evaluation: State-Dependent NaV Channel Electrophysiology

Causality of Experimental Design: Hydantoins exhibit functional selectivity; they bind with high affinity to the fast-inactivated state of VGSCs rather than the resting state[4]. Standard single-pulse patch-clamp protocols often fail to detect this interaction. Therefore, a multi-pulse or prolonged depolarization protocol is required to drive channels into the inactivated state, revealing the true potency of the compound[3].

Self-Validating System: Continuous monitoring of series resistance (


) and leak current (

) is mandatory. If

fluctuates by >20% or

exceeds 100 pA during the recording, the seal is compromised, and the cell must be excluded to prevent false-positive current reduction. A positive control (e.g., 100 µM Phenytoin) is run in parallel to validate assay sensitivity.

Mechanism Resting Resting State (Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Fast-Inactivated State (Refractory) Open->Inactivated Millisecond Kinetics Inactivated->Resting Repolarization DrugBound Drug-Bound Inactivated State (Prolonged Refractory) Inactivated->DrugBound Hydantoin Binding DrugBound->Resting Slowed Recovery

Figure 2. State-dependent modulation of voltage-gated sodium channels by hydantoin derivatives.

Protocol: Whole-Cell Patch Clamp (NaV1.2)

  • Cell Preparation : Culture HEK293 cells stably expressing human NaV1.2 channels. Plate on glass coverslips 24 hours prior to recording.

  • Solutions :

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

    • Intracellular: 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3).

  • Electrophysiological Recording : Establish whole-cell configuration using a patch-clamp amplifier. Maintain a holding potential of -100 mV.

  • Voltage Protocol : Apply a 20 ms depolarizing prepulse to -20 mV (to open and fast-inactivate channels), followed by a variable recovery interval (1-100 ms) at -100 mV, and a final 20 ms test pulse to -20 mV[5].

  • Compound Application : Perfuse 1-(4-Methylphenyl)imidazolidine-2,4-dione (10–100 µM) for 3-5 minutes to achieve steady-state block. Measure the fractional reduction in peak transient sodium current (

    
    ) during the test pulse.
    

In Vivo Efficacy: MES and scPTZ Seizure Models

Causality of Experimental Design: Epilepsy is a heterogeneous disease. The Maximal Electroshock Seizure (MES) test is the gold standard for identifying compounds that prevent seizure spread (generalized tonic-clonic seizures), which highly correlates with Na+ channel blockade[6]. Conversely, the subcutaneous Pentylenetetrazol (scPTZ) test identifies compounds that raise the seizure threshold (myoclonic/absence seizures), typically correlating with GABAergic enhancement or T-type Ca2+ channel blockade[7]. Profiling the compound in both models defines its clinical spectrum[2].

Self-Validating System: In the scPTZ assay, the use of a rigorously determined CD97 dose (the convulsive dose causing clonic seizures in 97% of control mice, typically ~85 mg/kg) ensures that a lack of seizures in the test group is due to the drug's efficacy, not a sub-threshold induction[7]. Vehicle-treated control cohorts must exhibit 100% seizure penetrance to validate the batch of PTZ.

Protocol A: Maximal Electroshock Seizure (MES) Test

  • Subject Preparation : Fast adult male Swiss albino mice (20–25 g) for 12 hours with water ad libitum.

  • Dosing : Administer 1-(4-Methylphenyl)imidazolidine-2,4-dione via intraperitoneal (i.p.) injection using a 1% Tween-80 vehicle. Wait 30 minutes (standard time-to-peak effect for hydantoins).

  • Electroshock Induction : Apply a 50 mA, 60 Hz alternating current for 0.2 seconds via saline-soaked transcorneal electrodes[8].

  • Endpoint Observation : Observe for the presence or absence of Hindlimb Tonic Extension (HLTE). Protection is recorded if HLTE does not occur within 10 seconds post-stimulation.

Protocol B: Subcutaneous Pentylenetetrazol (scPTZ) Test

  • Dosing : Administer the test compound (i.p.) 30 minutes prior to PTZ challenge.

  • Seizure Induction : Inject the empirically determined CD97 dose of PTZ (85 mg/kg) subcutaneously into the loose skin of the dorsal neck[7].

  • Endpoint Observation : Place the mouse in an isolated clear chamber. Monitor continuously for 30 minutes. Protection is defined as the complete absence of clonic spasms lasting longer than 3 seconds.

In Vivo Neurotoxicity: Rotarod Assay

Causality of Experimental Design: Anticonvulsant efficacy must be weighed against neurotoxicity (ataxia and sedation). The Rotarod test quantifies motor impairment, allowing for the calculation of the Protective Index (PI = TD50 / ED50). A higher PI indicates a wider therapeutic window.

Self-Validating System: Mice must successfully remain on the rotating rod for 3 minutes during a pre-trial. Failures are excluded before drug administration to prevent baseline clumsiness from generating false-positive toxicity readouts.

Protocol: Rotarod Test

  • Pre-screening : Place mice on a rotarod apparatus accelerating from 4 to 40 rpm over 3 minutes. Select only mice capable of remaining on the rod for the full duration.

  • Testing : 30 minutes post-administration of the test compound, place the mice back on the rotarod at a constant speed of 10 rpm.

  • Endpoint : Motor impairment (neurotoxicity) is recorded if an animal falls from the rod three times within a 1-minute observation window.

Quantitative Data Synthesis

To benchmark 1-(4-Methylphenyl)imidazolidine-2,4-dione, its median effective doses (ED50) and median toxic dose (TD50) must be calculated using log-probit analysis and compared against the reference standard, Phenytoin.

ParameterPhenytoin (Reference)1-(4-Methylphenyl)imidazolidine-2,4-dioneClinical Implication
MES ED50 ~9.5 mg/kgExperimental (e.g., 12.4 mg/kg)Efficacy against generalized tonic-clonic seizures.
scPTZ ED50 >100 mg/kg (Inactive)Experimental (e.g., >100 mg/kg)Efficacy against myoclonic/absence seizures.
Rotarod TD50 ~65.0 mg/kgExperimental (e.g., 85.0 mg/kg)Dose inducing motor ataxia/neurotoxicity.
Protective Index (PI) ~6.8Calculated (TD50 / MES ED50)Therapeutic window / Safety margin.

References

  • Paronikyan R, et al. "Evaluating Anticonvulsant and Neuroprotective potentials of New Hydantoin Derivatives in PTZ and MES Models." Research Journal of Pharmacy and Technology, 2024.
  • Liu Y, et al. "Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2." Assay and Drug Development Technologies, 2011.
  • Zayed MF, et al. "Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives." Molecules (MDPI), 2017.
  • Leclercq K, et al. "The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents." Pharmaceutics (MDPI), 2021.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4-Methylphenyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for hydantoin derivative synthesis. This guide is specifically engineered for researchers and drug development professionals troubleshooting the synthesis of 1-(4-Methylphenyl)imidazolidine-2,4-dione (commonly known as 1-(p-tolyl)hydantoin).

Unlike 5,5-disubstituted hydantoins, which can be easily accessed via the Bucherer–Bergs multicomponent reaction[1], 1-arylhydantoins require the stepwise construction of the N-aryl nitrogen bond prior to ring closure. This is typically achieved through the N-alkylation of p-toluidine to form an N-arylglycine intermediate, followed by urea formation and acid-catalyzed cyclization. Alternatively, specialized one-pot methods utilizing chloroacetyl isocyanate can be employed[2].

Below, you will find a mechanistic workflow, troubleshooting FAQs, optimized quantitative parameters, and a self-validating standard operating procedure (SOP).

Reaction Pathway & Mechanistic Workflow

SynthesisWorkflow A p-Toluidine + Chloroacetic Acid B N-(p-Tolyl)glycine (Intermediate) A->B Alkylation (pH control) E N,N-bis(carboxymethyl)-p-toluidine (Byproduct) A->E Over-alkylation (Excess reagent) C N-(p-Tolyl)ureidoacetic acid (Open-chain) B->C KOCN / HCl (Urea formation) D 1-(4-Methylphenyl)imidazolidine-2,4-dione (Target Hydantoin) C->D Heat / Strong Acid (Cyclization) D->C Base / Heat (Hydrolysis)

Fig 1: Reaction pathway and common pitfalls in 1-(p-tolyl)hydantoin synthesis.

Frequently Asked Questions & Troubleshooting

Q1: My yield of the intermediate N-(p-tolyl)glycine is extremely low, and NMR shows a complex mixture. What is going wrong? A: You are likely experiencing over-alkylation. p-Toluidine is a primary amine; once it reacts with chloroacetic acid, the resulting secondary amine (N-(p-tolyl)glycine) remains highly nucleophilic and can react with a second equivalent of chloroacetic acid to form N,N-bis(carboxymethyl)-p-toluidine. Causality & Solution: To suppress the second alkylation kinetically, you must run the reaction with a large molar excess of p-toluidine (typically 3:1 to 5:1). Because p-toluidine is inexpensive, the unreacted starting material can be easily recovered during the acidic workup.

Q2: After reacting N-(p-tolyl)glycine with potassium cyanate (KOCN), I isolated a white powder, but IR spectroscopy shows a broad carboxylic acid peak (~1719 cm⁻¹) and an open urea peak (~1633 cm⁻¹). Why didn't the hydantoin ring form? A: You have isolated the uncyclized intermediate, N-(p-tolyl)ureidoacetic acid. The addition of cyanic acid (generated in situ from KOCN) to the secondary amine occurs readily at mild temperatures, but the subsequent intramolecular dehydration/cyclization requires a strong thermodynamic push. Causality & Solution: The terminal urea nitrogen must attack the carboxylic acid carbonyl. This nucleophilic acyl substitution is heavily acid-catalyzed. If your reaction pH was too high (e.g., pH > 3) or the heating duration was insufficient, the reaction stalls at the open-chain ureido acid. Ensure the final cyclization step is refluxed in 1.0 M HCl for at least 4 hours.

Q3: I tried to purify my final 1-(p-tolyl)hydantoin using a basic wash (e.g., 1M NaOH or KOH) to remove unreacted acids, but my product disappeared. Where did it go? A: The product was destroyed by alkaline hydrolysis. 1-Arylhydantoins are highly susceptible to base-catalyzed ring opening. Causality & Solution: Literature confirms that exposing 1-arylhydantoins to 0.8 M KOH at 60 °C for 24 hours quantitatively hydrolyzes the hydantoin ring back into the corresponding water-soluble (1-arylureido)acetic acid[3]. Never use strong bases during the workup of 1-arylhydantoins. Rely on recrystallization from ethanol or water instead.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the successful cyclization of the ureido intermediate into the final hydantoin.

KOCN (Equivalents)Acid CatalystTemp (°C)Time (h)Hydantoin Yield (%)Major Impurity Profile
1.1 eq0.1 M HCl (pH ~1)60 °C2 h45%>50% Uncyclized ureidoacetic acid
1.5 eq1.0 M HCl (pH <0)80 °C4 h88% Trace starting material
1.5 eq0.8 M KOH (Base)60 °C24 h0%100% Hydrolyzed ureidoacetic acid[3]
Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Visual and physical phase changes at each step confirm the success of the underlying mechanism.

Part A: Synthesis of N-(p-Tolyl)glycine
  • Reagent Mixing: In a 500 mL round-bottom flask, dissolve 32.1 g (300 mmol, 3.0 eq) of p-toluidine in 150 mL of distilled water. Heat to 80 °C until fully molten/dissolved.

  • Alkylation: Slowly add a solution of 9.45 g (100 mmol, 1.0 eq) of chloroacetic acid dissolved in 50 mL of water dropwise over 30 minutes.

  • Reflux: Reflux the mixture at 100 °C for 3 hours. Validation: The solution will darken as the alkylation proceeds.

  • Precipitation: Cool the mixture to room temperature. Add 10% aqueous NaOH until the pH reaches ~4.5 (the isoelectric point of the product).

  • Isolation: Filter the resulting precipitate. Wash thoroughly with hot water to remove the highly soluble unreacted p-toluidine hydrochloride. Dry under a vacuum to yield N-(p-tolyl)glycine.

Part B: Synthesis of 1-(4-Methylphenyl)imidazolidine-2,4-dione
  • Urea Formation: Suspend 16.5 g (100 mmol, 1.0 eq) of the N-(p-tolyl)glycine in 100 mL of water containing 10 mL of glacial acetic acid. Warm to 40 °C.

  • Cyanate Addition: Slowly add 12.2 g (150 mmol, 1.5 eq) of Potassium Cyanate (KOCN) portion-wise over 20 minutes. Validation: The suspension will briefly clear as the soluble ureidoacetic acid intermediate forms.

  • Acid-Catalyzed Cyclization: Carefully add 30 mL of concentrated HCl to the flask (Caution: Exothermic). Heat the reaction to 80 °C and stir vigorously for 4 hours.

  • Crystallization: Cool the reaction mixture in an ice bath to 0–5 °C. The target hydantoin will precipitate as a dense white/off-white solid.

  • Purification: Filter the solid, wash with cold 0.1 M HCl, and recrystallize from boiling ethanol to obtain pure 1-(4-Methylphenyl)imidazolidine-2,4-dione.

References
  • sI Values for Arylureido Groups ResearchG
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity MDPI
  • Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold SciSpace

Sources

Technical Support Center: Purification of 1-(4-Methylphenyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 1-(4-Methylphenyl)imidazolidine-2,4-dione (commonly known as 1-(p-tolyl)hydantoin). As a critical scaffold in the development of androgen receptor modulators, anti-inflammatory agents, and muscle relaxants [1, 4], the N-aryl hydantoin moiety presents unique synthetic and purification challenges.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we explore the causality behind impurity formation and provide self-validating workflows to ensure your final active pharmaceutical ingredient (API) meets stringent purity and safety standards.

Physicochemical & Impurity Profiling

Understanding the quantitative differences between your target product and its synthetic byproducts is the first step in designing a rational purification strategy. The table below summarizes the key analytical markers for 1-(p-tolyl)hydantoin and its three most common synthetic impurities.

Property / Compound1-(p-Tolyl)hydantoin (Target)p-Toluidine (Impurity A)Hydantoic Acid (Impurity B)Bis(p-tolyl)urea (Impurity C)
Molecular Weight 190.20 g/mol 107.15 g/mol 208.22 g/mol 240.30 g/mol
TLC Retention (

)
*
0.450.600.10 (Streaks)0.75
Solubility (Ethanol) Moderate (High when hot)Very HighHighExtremely Low
Genotoxicity Risk LowHigh (Ames Positive)LowLow
Mass Spec

191.1 m/z108.1 m/z209.1 m/z241.1 m/z

*TLC Conditions: 50% Ethyl Acetate in Hexanes on Silica Gel


.

Mechanistic Pathways of Impurity Formation

To troubleshoot purification, we must first understand how these impurities are generated during the cyclization of ureido intermediates [1].

ReactionPathway Toluidine p-Toluidine (Starting Material) HydantoicAcid Hydantoic Acid (Intermediate/Impurity) Toluidine->HydantoicAcid Nucleophilic Addition Urea Bis(p-tolyl)urea (Side Product) Toluidine->Urea Excess Isocyanate / Moisture Reagent Isocyanate / Glycine Derivative Reagent->HydantoicAcid HydantoicAcid->Toluidine Hydrolysis (Strong Base) Hydantoin 1-(p-Tolyl)hydantoin (Target Product) HydantoicAcid->Hydantoin Acid/Base Cyclization (-H2O)

Mechanistic pathway of 1-(p-tolyl)hydantoin synthesis and common impurity formation.

Troubleshooting FAQs

Q: Why is my product contaminated with p-toluidine, and why is it critical to remove it?

A: p-Toluidine is a primary aromatic amine. According to ADMET and regulatory guidelines, aromatic amines are highly genotoxic due to their propensity to undergo metabolic oxidation into reactive aryl nitrenium ions, which subsequently alkylate DNA [2]. Structurally, p-toluidine easily co-crystallizes with the target hydantoin due to


 stacking interactions.
Solution: Avoid standard aqueous acidic washes (like 1M HCl), as prolonged exposure can hydrolyze the hydantoin ring back into hydantoic acid. Instead, utilize polymer-supported scavengers (detailed in SOP 1).
Q: I am observing a major impurity with a mass of[M+18] (m/z 209.1). What is it and how do I prevent it?

A: This is the uncyclized hydantoic acid intermediate. The synthesis of N-aryl hydantoins via ureido derivatives requires a formal dehydration/cyclization step [1]. If the reaction is quenched too early, or if epimerization/hydrolysis occurs under strongly basic conditions (e.g., excess KOH or TEA), this acyclic impurity accumulates [3]. Solution: Ensure complete consumption of the intermediate via LCMS tracking before quenching. If present in the crude, it can be removed via mild aqueous bicarbonate washes, as the carboxylic acid moiety renders it highly water-soluble at pH 8.

Q: How do I separate the bis(p-tolyl)urea byproduct from the target hydantoin?

A: Bis-aryl ureas form when highly reactive isocyanates react with adventitious water to form an amine, which immediately reacts with a second isocyanate equivalent. Ureas possess exceptionally high lattice energies due to extensive intermolecular hydrogen bonding, rendering them highly insoluble in almost all organic solvents. Solution: Do not attempt column chromatography, as the urea will precipitate on the column head. Utilize hot filtration during recrystallization (detailed in SOP 2).

Standard Operating Procedures (SOPs)

SOP 1: Chemical Scavenging of Genotoxic p-Toluidine

Causality: Standard liquid-liquid extraction with strong acids risks hydrolyzing the hydantoin ring. Polymer-supported isocyanate resins covalently capture primary amines without altering the pH of the organic phase, ensuring the hydantoin remains intact.

  • Dissolution: Dissolve the crude 1-(p-tolyl)hydantoin mixture in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) at a concentration of 0.1 M.

  • Scavenger Addition: Add 3.0 equivalents (relative to the estimated p-toluidine impurity) of polymer-supported isocyanate resin (e.g., PS-Isocyanate).

  • Agitation: Shake or gently stir the suspension at room temperature for 4–6 hours. Causality: Gentle agitation prevents the mechanical shearing of the polymer beads, which could clog filters.

  • Filtration: Filter the mixture through a medium-porosity sintered glass funnel. Wash the resin cake with 2 column volumes of the working solvent.

  • Validation Check: Spot the filtrate on a TLC plate alongside a p-toluidine standard. Develop in 50% EtOAc/Hexanes. Stain with Ninhydrin (amines will appear as distinct spots). Proceed only if the p-toluidine spot is completely absent.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the amine-free crude product.

SOP 2: Optimized Recrystallization for Urea and Acid Removal

Causality: Exploiting the drastic solubility differences between the highly insoluble bis-urea, the moderately soluble hydantoin, and the highly soluble hydantoic acid allows for a purely thermodynamic separation.

  • Suspension: Suspend the amine-free crude product in absolute ethanol (10 mL per gram of crude).

  • Heating: Heat the suspension to reflux (

    
    ) with vigorous stirring. The target hydantoin and hydantoic acid will dissolve. The bis(p-tolyl)urea will remain as a fine, insoluble white suspension.
    
  • Hot Filtration: Rapidly filter the boiling mixture through a pre-warmed Celite pad into a heated receiving flask. Causality: Pre-warming prevents premature crystallization of the target hydantoin in the filter funnel.

  • Controlled Cooling: Allow the clear filtrate to cool to room temperature over 2 hours, then transfer to an ice bath (

    
    ) for 1 hour. The 1-(p-tolyl)hydantoin will selectively crystallize.
    
  • Collection & Washing: Collect the crystals via vacuum filtration. Wash the filter cake with ice-cold 20% aqueous ethanol. Causality: The aqueous ethanol wash solubilizes and removes any residual polar hydantoic acid adhering to the crystal surfaces.

  • Validation Check: Perform

    
     NMR (in DMSO-
    
    
    
    ). Confirm the absence of the acyclic methylene protons of hydantoic acid (typically around
    
    
    3.8 ppm) and verify the hydantoin ring
    
    
    singlet (typically around
    
    
    4.1-4.3 ppm) [3].

Process Workflow

PurificationWorkflow Crude Crude Mixture (Hydantoin, Amine, Acid, Urea) Scavenger Amine Scavenging (PS-Isocyanate Resin) Crude->Scavenger Removes p-Toluidine Wash Hot Filtration (Boiling EtOH) Scavenger->Wash Removes Bis-Urea Cryst Recrystallization (EtOH/Water Wash) Wash->Cryst Induces Crystallization Pure Pure 1-(p-Tolyl)hydantoin (>99% purity) Cryst->Pure Removes Hydantoic Acid

Step-by-step purification workflow for isolating N-aryl hydantoins from crude reaction mixtures.

References

  • Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold Chemical Reviews (via SciSpace)
  • The Medicinal Chemist's Guide to Solving ADMET Challenges (Genotoxicity) Royal Society of Chemistry
  • Exploration of TRPM8 Binding Sites by β-Carboline-Based Antagonists and Their In Vitro Characterization ACS Public
  • US6710064B2 - Hydantoin compounds useful as anti-inflammatory agents Google P

Technical Support Center: Optimizing Imidazolidine-2,4-dione Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of imidazolidine-2,4-diones, also known as hydantoins. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Imidazolidine-2,4-diones are a critical structural motif in a wide array of biologically active compounds, including anticonvulsants, antiarrhythmics, and anticancer agents.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common challenges.

I. Foundational Synthetic Strategies: An Overview

The synthesis of the imidazolidine-2,4-dione core can be achieved through several established methods. Understanding the fundamentals of these reactions is the first step in effective troubleshooting.

The Bucherer-Bergs Reaction

This multicomponent reaction is a widely used and versatile method for preparing 5-substituted and 5,5-disubstituted hydantoins.[3] It typically involves the reaction of a ketone or aldehyde with an alkali metal cyanide (like potassium or sodium cyanide) and ammonium carbonate in a suitable solvent, often an aqueous alcohol mixture.[3][4]

The Read-Mulliken Synthesis (Urech Hydantoin Synthesis)

This method involves the reaction of an amino acid with potassium cyanate. This pathway is particularly useful for the synthesis of hydantoins derived from readily available amino acids.[2]

Biltz Synthesis of Phenytoin

A notable method for synthesizing the anticonvulsant drug phenytoin involves the base-catalyzed condensation of benzil with urea.[5] This reaction proceeds through a benzilic acid-type rearrangement.[5]

Modern Approaches

Recent advancements have introduced milder and more efficient methods. One such approach involves the dual activation of a Boc-protected dipeptide using trifluoromethanesulfonic anhydride (Tf₂O) and pyridine, allowing for the synthesis of highly substituted chiral hydantoins in a single step under mild conditions.[6][7]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of imidazolidine-2,4-diones, providing causative explanations and actionable solutions.

Issue 1: Low or No Product Yield

Q: My Bucherer-Bergs reaction is giving a very low yield or no product at all. What are the likely causes and how can I improve it?

A: Low yields in the Bucherer-Bergs reaction can stem from several factors related to reagent stoichiometry, reaction conditions, and substrate reactivity.

  • Causality: The mechanism of the Bucherer-Bergs reaction involves the initial formation of a cyanohydrin from the carbonyl compound and cyanide, followed by reaction with ammonia (from ammonium carbonate) to form an aminonitrile. This intermediate then reacts with carbon dioxide (also from ammonium carbonate) and cyclizes to the hydantoin.[4] Any disruption in this sequence can lead to low yields.

  • Troubleshooting Steps:

    • Reagent Stoichiometry and Quality:

      • Cyanide Source: Ensure you are using a molar excess of the cyanide salt and ammonium carbonate. A common ratio is 1:2:2 of carbonyl compound to potassium cyanide to ammonium carbonate.[4]

      • Ammonium Carbonate: Ammonium carbonate can decompose over time, releasing ammonia and carbon dioxide. Use fresh, high-quality ammonium carbonate.

    • pH Control:

      • The reaction is sensitive to pH. The ammonium carbonate acts as a buffer, but the pH should ideally be maintained around 8-9.[4] Highly alkaline conditions can lead to cyanide degradation, while acidic conditions can inhibit the initial cyanohydrin formation.[4]

    • Reaction Temperature and Time:

      • The reaction typically requires heating. Refluxing in an aqueous ethanol mixture (around 80-100 °C) is common.[4] For less reactive substrates, such as some ketones, prolonged reaction times (e.g., 90 hours) or higher temperatures in a sealed vessel may be necessary to achieve good yields.[3]

    • Solvent Choice:

      • A 50% aqueous alcohol solution is often an effective solvent.[8] For substrates with poor solubility in this mixture, consider using solvents like propylene glycol or melted acetamide, which have been shown to improve yields, particularly for challenging ketones.[3]

    • Substrate Reactivity:

      • Aldehydes generally react more readily than ketones.[8] Sterically hindered ketones may require more forcing conditions.

Issue 2: Formation of Impurities and Side Products

Q: I'm observing significant impurities alongside my desired imidazolidine-2,4-dione. What are these side products and how can I minimize them?

A: The formation of impurities is a common challenge. The nature of the side products depends on the specific synthetic route and reaction conditions.

  • Causality & Common Side Products:

    • Incomplete Cyclization: The aminonitrile or hydantoic acid intermediates may not fully cyclize, leading to their presence in the crude product.

    • Polymerization: Aldehydes, in particular, can be prone to polymerization under certain conditions.[8]

    • Over-alkylation: In reactions involving alkylating agents, di-alkylation of the hydantoin ring can occur.

    • Hydrolysis: The imidazolidine-2,4-dione ring is susceptible to both acidic and basic hydrolysis, which can lead to ring-opening and the formation of hydantoic acid derivatives.[9]

  • Troubleshooting & Prevention:

    • Optimize Reaction Time and Temperature:

      • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Stopping the reaction too early can result in incomplete conversion, while prolonged reaction times at high temperatures can lead to degradation.

    • Control of pH during Workup:

      • During the workup, be mindful of the pH. If an acidic workup is required to precipitate the product, perform it at a low temperature (e.g., 0-5 °C) to minimize acid-catalyzed hydrolysis.[9] Similarly, avoid prolonged exposure to strong bases.[9]

    • Purification Strategy:

      • Recrystallization is often an effective method for purifying hydantoins.[4] Common solvent systems include ethanol/water mixtures.[1][4] Column chromatography may be necessary for more complex mixtures.

    • Inert Atmosphere:

      • For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions involving atmospheric oxygen.[9]

Issue 3: Reaction Stalls or Fails to Go to Completion

Q: My reaction seems to start but then stalls, leaving a significant amount of starting material. What could be causing this?

A: A stalled reaction can be frustrating. The cause often lies in the reaction equilibrium, reagent decomposition, or solubility issues.

  • Causality:

    • Reagent Decomposition: As mentioned, ammonium carbonate can decompose, leading to a loss of the necessary ammonia and carbon dioxide.

    • Product Precipitation: In some cases, the product may precipitate out of the reaction mixture, physically preventing further reaction.

    • Equilibrium Limitations: The initial steps of the Bucherer-Bergs reaction, such as cyanohydrin formation, can be reversible.

  • Troubleshooting Strategies:

    • Incremental Addition of Reagents:

      • Consider adding the ammonium carbonate in portions throughout the reaction to maintain a sufficient concentration of ammonia and carbon dioxide.

    • Solvent and Temperature Optimization:

      • If product precipitation is suspected, try a different solvent system that offers better solubility for both the starting materials and the product at the reaction temperature. Continuous flow synthesis has been shown to be effective in overcoming solubility issues and improving reaction efficiency.[10][11]

    • Use of Additives:

      • In some cases, the use of phase-transfer catalysts can be beneficial, especially in biphasic reaction mixtures.

    • Alternative Synthetic Routes:

      • If a particular substrate is consistently problematic, exploring an alternative synthetic strategy, such as the Read-Mulliken synthesis from the corresponding amino acid, may be a more viable option.

Issue 4: Difficulty with Product Isolation and Purification

Q: I'm having trouble isolating my imidazolidine-2,4-dione product. It seems to be water-soluble or difficult to crystallize. What can I do?

A: Isolation and purification can be challenging, especially for hydantoins with polar substituents.

  • Causality: The presence of two amide functionalities in the hydantoin ring can lead to increased polarity and water solubility, making extraction and crystallization difficult.

  • Troubleshooting Isolation and Purification:

    • Workup Procedure:

      • After acidification to precipitate the product, ensure the pH is optimal for minimal solubility of your specific hydantoin.

      • If the product remains in the aqueous layer, extraction with a more polar organic solvent (e.g., ethyl acetate, n-butanol) may be necessary. Multiple extractions are often required.

    • Crystallization Techniques:

      • If direct crystallization from the reaction mixture is unsuccessful, try concentrating the crude product and attempting recrystallization from a different solvent or solvent mixture.

      • Techniques such as slow evaporation, vapor diffusion, or seeding with a small crystal of the pure product can induce crystallization.

    • Chromatographic Purification:

      • If crystallization fails, column chromatography on silica gel is a common alternative. A gradient of a polar solvent (e.g., ethyl acetate or methanol) in a less polar solvent (e.g., hexanes or dichloromethane) is typically used.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when performing a Bucherer-Bergs reaction?

A1: The Bucherer-Bergs reaction involves the use of highly toxic alkali metal cyanides (e.g., KCN, NaCN). Extreme caution must be exercised.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Never acidify a solution containing cyanide salts, as this will generate highly toxic hydrogen cyanide gas. Any acidic waste must be treated with bleach to destroy residual cyanide before disposal.

  • Have a cyanide antidote kit readily available and be familiar with its use.

Q2: Can I use a cyanohydrin directly as a starting material in the Bucherer-Bergs reaction?

A2: Yes, cyanohydrins can be used directly and will react with ammonium carbonate to form the corresponding hydantoin.[8] This can be an advantage if the cyanohydrin is readily available or if the direct reaction with the carbonyl compound is problematic.

Q3: My imidazolidine-2,4-dione product appears to be unstable during storage. What are the potential degradation pathways?

A3: The imidazolidine-2,4-dione ring can be susceptible to degradation over time.

  • Hydrolysis: As discussed, the amide bonds can be hydrolyzed by moisture, especially in the presence of acidic or basic impurities.

  • Oxidation: The C5 position of the hydantoin ring can be prone to oxidation, particularly if it is unsubstituted or has an activating group.[9]

  • Storage Recommendations: Store your purified imidazolidine-2,4-dione in a cool, dry, and dark place. For particularly sensitive compounds, storage under an inert atmosphere is recommended.[9]

Q4: Are there any modern, more "green" alternatives to the classical Bucherer-Bergs reaction?

A4: Yes, research is ongoing to develop more environmentally friendly methods for hydantoin synthesis.

  • Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in some cases.[12]

  • Ultrasonication: Ultrasonic irradiation has also been shown to accelerate the Bucherer-Bergs reaction, allowing for lower reaction temperatures and shorter reaction times.[8]

  • Continuous flow synthesis: This approach offers improved safety, efficiency, and scalability compared to traditional batch methods.[10][11]

IV. Data and Protocol Summaries

Table 1: Typical Reaction Conditions for Bucherer-Bergs Synthesis
ParameterTypical Range/ValueNotes
Reactant Ratio 1 (Carbonyl) : 2 (KCN) : 2 ((NH₄)₂CO₃)Excess of cyanide and carbonate is common.[4]
Solvent 50% aq. EthanolOther solvents like propylene glycol or acetamide can be used for less soluble substrates.[3][8]
Temperature 60 - 100 °CHigher temperatures may be needed for less reactive ketones.[3][4]
Reaction Time Several hours to daysMonitor by TLC or LC-MS for completion.[11]
pH ~8 - 9Maintained by the ammonium carbonate buffer.[4]
Experimental Protocol: General Procedure for Bucherer-Bergs Synthesis of a 5,5-Disubstituted Hydantoin
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the ketone (1.0 eq.), potassium cyanide (2.0 eq.), and ammonium carbonate (2.0 eq.).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with a suitable acid (e.g., HCl) to precipitate the hydantoin product. Perform this step in a fume hood.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain the pure imidazolidine-2,4-dione.

V. Visualizing the Process

Diagram 1: Simplified Bucherer-Bergs Reaction Workflow

Bucherer_Bergs_Workflow Start Carbonyl Compound + KCN + (NH4)2CO3 Reaction Heat in Aqueous Ethanol Start->Reaction Step 1 Workup Cool and Acidify Reaction->Workup Step 2 Isolation Filter and Wash Workup->Isolation Step 3 Purification Recrystallize Isolation->Purification Step 4 Product Pure Imidazolidine-2,4-dione Purification->Product Final Product

Caption: A simplified workflow for the Bucherer-Bergs synthesis of imidazolidine-2,4-diones.

Diagram 2: Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Problem Low Yield CheckReagents Check Reagent Stoichiometry and Quality Problem->CheckReagents CheckConditions Verify Reaction Conditions (Temp, Time, pH) Problem->CheckConditions CheckSolubility Assess Substrate/Product Solubility Problem->CheckSolubility ConsiderAlternatives Consider Alternative Synthetic Route CheckSolubility->ConsiderAlternatives

Caption: A decision tree for troubleshooting low yields in imidazolidine-2,4-dione synthesis.

VI. References

  • Liu, H., Yang, Z., & Pan, Z. (2014). Synthesis of Highly Substituted Imidazolidine-2,4-dione (Hydantoin) through Tf2O-Mediated Dual Activation of Boc-Protected Dipeptidyl Compounds. Organic Letters, 16(22), 5902–5905. [Link]

  • International Journal of Pharmaceutical Science Invention. (2022). Review On “Synthesis Of Pyrazine;Imidazolidine-2,4- Dione And Pyrimidines And Its Derivatives”. [Link]

  • Mohammed, M. N. (2022). Synthesis of imidazolidine 2,4 – dione derivatives. ScienceScholar, 4(2), 4125-4131. [Link]

  • RJPN. (n.d.). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. Retrieved from [Link]

  • Organic Letters. (2014). Synthesis of Highly Substituted Imidazolidine-2,4-dione (Hydantoin) through Tf2O-Mediated Dual Activation of Boc-Protected Dipeptidyl Compounds. [Link]

  • Pérez, A., Galiano, S., & del Villar, G. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(3), 1845–1856. [Link]

  • Konopíková, M., & Kois, P. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Science Alert. (2011). Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. [Link]

  • Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting 1-(4-Methylphenyl)imidazolidine-2,4-dione Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

This guide addresses the crystallization challenges associated with 1-(4-Methylphenyl)imidazolidine-2,4-dione (also referred to as 1-(p-tolyl)hydantoin). As a rigid, polar heterocycle capable of strong intermolecular hydrogen bonding, this molecule presents specific challenges regarding polymorphism , oiling out , and impurity occlusion .

Successful crystallization requires a balance between thermodynamic solubility and kinetic nucleation control.[1][2] The protocols below are designed to be self-validating: if a step fails, the observable result (e.g., oiling out vs. precipitation) dictates the next logical correction.

Solubility Profiling & Solvent Selection

Q: I am struggling to find a single solvent that yields good crystals. What solvent system do you recommend?

A: 1-(4-Methylphenyl)imidazolidine-2,4-dione is an N-aryl hydantoin.[2] Its solubility is governed by the polarity of the hydantoin ring (high) and the lipophilicity of the tolyl group (moderate).[2] Single-solvent systems often fail because the temperature coefficient of solubility is too shallow.[1]

Recommended Approach: Binary Solvent System (Antisolvent Crystallization) We recommend a solvent/antisolvent approach rather than evaporative or cooling crystallization from a single solvent.[1][2]

Solvent ClassSpecific SolventSolubility BehaviorRole
Dipolar Aprotic DMSO, DMFVery HighDissolution Solvent (Avoid if possible due to high boiling point)
Polar Protic Ethanol, MethanolModerate to HighPrimary Solvent (Best for cooling crystallization)
Polar Aprotic Acetone, Ethyl AcetateModeratePrimary Solvent
Non-Polar Toluene, Hexane, HeptaneVery LowAntisolvent
Aqueous WaterInsolubleAntisolvent (Strongest)

Protocol 1: Ethanol/Water Recrystallization (Standard)

  • Dissolution: Suspend the crude solid in Ethanol (95%) at 70°C. Add solvent dropwise until fully dissolved.

  • Polishing: If insoluble particles remain (likely inorganic salts or polymerized byproducts), perform a hot filtration.[1][2]

  • Nucleation: Cool slowly to 50°C. Add warm water (50°C) dropwise until a faint, persistent turbidity appears (cloud point).

  • Growth: Re-heat slightly to clear the solution, then cool to room temperature at a rate of 10°C/hour.

  • Harvest: Chill to 4°C for 2 hours before filtration.

Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

Q: Instead of crystals, my solution turns cloudy and deposits a sticky oil at the bottom. How do I fix this?

A: "Oiling out" occurs when the solution enters a region of Liquid-Liquid Phase Separation (LLPS) before it crosses the solubility curve for the crystalline solid.[3] This is common when the melting point of the solid is depressed by impurities or when supersaturation is generated too quickly.

Causality:

  • Impurity Effect: Impurities (e.g., unreacted p-toluidine or uncyclized hydantoic acid) lower the melting point of the solvated phase.

  • Supersaturation: Rapid cooling pushes the system into the metastable zone too deep, too fast.

Corrective Workflow:

OilingOutTroubleshooting cluster_tips Critical Control Point Start Observation: Oiling Out Reheat 1. Re-heat to dissolve oil (Clear Solution) Start->Reheat CheckConc Is solution highly concentrated? Reheat->CheckConc Dilute 2. Add 10-20% more Primary Solvent CheckConc->Dilute Yes Seed 3. Add Seed Crystals at Temperature > T_oil CheckConc->Seed No Dilute->Seed Cool 4. Slow Cool (1-5°C/hr) Seed->Cool Result Crystalline Product Cool->Result

Figure 1: Decision tree for remediating oiling out phenomena during hydantoin crystallization.

Detailed Protocol for Oiling Out:

  • Re-dissolve: Heat the mixture until the oil phase re-dissolves into the bulk solvent.

  • Seed: Cool the solution just to the point where it is supersaturated but before oiling occurs (usually 5-10°C below the boiling point). Add 0.1 wt% pure seed crystals .

    • Why? Seeding provides a template for the solid phase, bypassing the high energy barrier of nucleation that favors the amorphous oil phase.[4]

  • Hold: Maintain temperature for 30 minutes to allow crystal growth on seeds.

  • Cool: Proceed with slow cooling.

Impurity Rejection & Purification

Q: My crystals are colored (yellow/brown), but the compound should be white. NMR shows small aliphatic peaks. [1]

A: The synthesis of 1-(4-Methylphenyl)imidazolidine-2,4-dione (often via p-tolyl isocyanate + glycine derivatives or Bucherer-Bergs related chemistry) can leave specific impurities:

  • p-Toluidine: Oxidation leads to yellow/brown color.[1][2]

  • Hydantoic Acid Intermediate: Uncyclized linear intermediate (polar).[1][2]

  • Urea Derivatives: Side products from isocyanate hydrolysis.[1][2]

Purification Strategy:

Impurity TypeDetection (NMR)Removal Strategy
p-Toluidine Ar-H doublets upfield of productAcidic Wash: The hydantoin is non-basic. Wash the crude solid with 1M HCl or recrystallize from acidified Ethanol.[1][2] The amine forms a soluble salt and stays in the mother liquor.
Hydantoic Acid Broad COOH peak, aliphatic CH2 shiftBase Extraction: Dissolve crude in 1M NaOH (Hydantoin deprotonates at N3, pKa ~9-10).[2] Filter off non-acidic impurities.[1][2] Re-precipitate slowly with HCl to pH 5.[1][2]
Colored Oligomers Broad baseline humpsAdsorption: Use activated charcoal (5 wt%) during the hot dissolution step of recrystallization.[2] Filter while hot over Celite.[1][2]

Self-Validating Purity Check:

  • Dissolve 10 mg of dried crystal in 1M NaOH.

  • Result A: Clear, colorless solution = High Purity.[1][2]

  • Result B: Turbid or colored solution = Neutral impurities present (re-do recrystallization).[1][2]

Polymorphism & Crystal Habit

Q: The melting point of my batch varies by 3-4°C between runs. Is this polymorphism?

A: Yes, hydantoins are prone to conformational polymorphism and hydrogen-bond isomerism .[1] The N3-H and C2/C4 carbonyls form varying hydrogen bond networks (dimers vs. catemers) depending on the solvent and cooling rate.[2]

Control Factors:

  • Thermodynamic Form (Stable): Usually obtained from slow cooling in protic solvents (Ethanol).[1][2] Higher melting point, block-like habit.[1][2]

  • Kinetic Form (Meta-stable): Obtained from rapid precipitation (antisolvent dumping) or non-polar solvents.[2] Lower melting point, needle-like or dendritic habit.[1][2]

Experimental Verification (DSC/XRD): If you lack XRD, use Differential Scanning Calorimetry (DSC) .[2]

  • Single sharp peak: Pure polymorph.[1][2]

  • Small endotherm followed by exotherm and large endotherm: Melt-recrystallization of a metastable form.[1][2]

Recommendation: For consistent biological data, always target the thermodynamic form by slow cooling (>4 hours) and aging the slurry at room temperature for 12 hours before filtration.

References

  • General Crystallization Troubleshooting & Oiling Out Mettler Toledo Process Analytics. "Oiling Out in Crystallization." [Link][2]

  • Solubility and SAR of Aryl Hydantoins Journal of Medicinal Chemistry. "Revisiting the SAR of the Antischistosomal Aryl Hydantoin (Ro 13-3978)." (2016).[1][2][5][6] [Link][2]

  • Synthesis and Properties of Imidazolidine-2,4-dione Derivatives Molecules. "Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives." (2010).[2] [Link]

  • Polymorphism in Hydantoin-Related Systems Crystal Growth & Design. "Conformational Polymorphism in Organic Crystals."[1][2][7][8] [Link]

  • Crystallization Solvent Selection Guide University of Fribourg. "Guide for Crystallization."[1][2] [Link]

Sources

degradation pathways of 1-(4-Methylphenyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Degradation of 1-(4-Methylphenyl)imidazolidine-2,4-dione

Technical Abstract & Compound Profile

Compound: 1-(4-Methylphenyl)imidazolidine-2,4-dione Synonyms: 1-(p-Tolyl)hydantoin; N-1-p-Tolylhydantoin CAS Registry Relevance: Analogous to generic N-aryl hydantoins. Chemical Class: Imidazolidinediones (Hydantoins).[1][2][3]

Executive Summary for Researchers: 1-(4-Methylphenyl)imidazolidine-2,4-dione is a heterocyclic scaffold used primarily as an intermediate in the synthesis of amino acids and as a pharmacophore in anticonvulsant research. Its stability profile is governed by the lability of the imidazolidine ring to nucleophilic attack (hydrolysis) and the susceptibility of the p-tolyl methyl group to oxidative stress. This guide details the degradation kinetics, expected impurities, and troubleshooting protocols for analytical anomalies.

Primary Degradation Pathways

Pathway A: Hydrolytic Ring Opening (Alkaline Lability)

Mechanism: The hydantoin ring is thermodynamically stable at neutral pH but exhibits significant lability under alkaline conditions (pH > 9). The degradation proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbons. In N1-substituted hydantoins, the primary pathway involves the cleavage of the N3–C4 bond.

  • Initiation: The hydroxide ion attacks the C4 carbonyl (the most electrophilic center due to the adjacent N3-H).

  • Ring Opening: This results in the formation of 1-(4-methylphenyl)hydantoic acid (a ureido acid intermediate).

  • Terminal Degradation: Under prolonged heating or strong acidic/basic forcing, the ureido acid acts as a leaving group, further hydrolyzing to N-(4-methylphenyl)glycine , ammonia, and carbon dioxide.

Key Insight: Unlike 3-substituted hydantoins, 1-substituted hydantoins yield N-substituted amino acids upon total hydrolysis [1].

Pathway B: Oxidative Degradation

Mechanism: Two distinct sites are vulnerable to oxidation:

  • Benzylic Oxidation: The methyl group on the phenyl ring is susceptible to radical-mediated oxidation (especially in solution state), progressing from alcohol to aldehyde to carboxylic acid (1-(4-carboxyphenyl)imidazolidine-2,4-dione ).

  • C5-Hydroxylation: Similar to phenytoin metabolism, the C5 methylene group can undergo hydroxylation to form the 5-hydroxy-1-(4-methylphenyl)hydantoin . This is often a precursor to ring contraction or rearrangement.

Pathway C: Photolytic Degradation

Mechanism: Exposure to UV light (254 nm) can induce radical formation at the N1-C2 bond or the benzylic carbon. This often results in complex mixtures including N-dealkylation products (loss of the tolyl group) and dimerization.

Pathway Visualization (Interactive Logic)

The following diagram maps the degradation cascade. Use this to identify "Ghost Peaks" in your HPLC chromatograms.

DegradationPathways Parent 1-(4-Methylphenyl) imidazolidine-2,4-dione (Parent) Hydantoic Intermediate: 1-(4-Methylphenyl)hydantoic acid Parent->Hydantoic Hydrolysis (pH > 9) Nucleophilic Attack at C4 BenzylAlc Impurity A: 1-(4-(Hydroxymethyl)phenyl).. Parent->BenzylAlc Oxidation (Air/Peroxide) Benzylic position HydroxyHyd Impurity C: 5-Hydroxy-1-(4-methylphenyl).. Parent->HydroxyHyd Metabolic/Chemical Oxidation C5 Position Glycine Terminal Product: N-(4-Methylphenyl)glycine Hydantoic->Glycine Extended Hydrolysis (Heat/Acid) Ammonia By-products: NH3 + CO2 Hydantoic->Ammonia BenzylAcid Impurity B: 1-(4-Carboxyphenyl).. BenzylAlc->BenzylAcid Further Oxidation

Caption: Figure 1.[4] Degradation logic flow. Red nodes indicate hydrolytic products; Yellow nodes indicate oxidative impurities.

Troubleshooting Guide & FAQs

Q1: I see a new peak at RRT 0.85 after storing my sample in phosphate buffer (pH 7.4). What is it?

  • Diagnosis: This is likely the hydantoic acid intermediate .

  • Root Cause: While hydantoins are relatively stable at neutral pH, phosphate buffers can catalyze general base hydrolysis over time, especially if the temperature fluctuates.

  • Action: Acidify the sample to pH 3.0 immediately before injection to stabilize the ring, or switch to an acetate buffer if possible.

Q2: My stock solution in DMSO turned slightly yellow after 2 weeks at room temperature.

  • Diagnosis: Benzylic oxidation or trace photolysis.

  • Root Cause: DMSO is hygroscopic and can facilitate oxidative processes. The yellowing suggests the formation of conjugated by-products or trace aldehydes from the toluene moiety.

  • Action: Store DMSO stocks at -20°C, protected from light, and under argon/nitrogen headspace.

Q3: During LC-MS, I see a mass shift of +16 Da and +32 Da.

  • Diagnosis: Oxidation products.[4][5][6]

  • Explanation:

    • +16 Da: Mono-hydroxylation (likely at the benzylic methyl group or C5).

    • +32 Da: Formation of the carboxylic acid derivative (oxidation of methyl -> acid) or di-hydroxylation.

Q4: Can I use UV detection at 210 nm?

  • Guidance: Yes, but be cautious. The hydantoin ring has weak absorption. The p-tolyl group provides a strong chromophore (λmax ~230-240 nm).

  • Recommendation: Use 240 nm for specificity to the aromatic ring. Using 210 nm increases noise from buffer salts and non-aromatic impurities (like urea derivatives).

Experimental Protocols

Protocol A: Forced Degradation Study (Hydrolysis)

Validates the formation of hydantoic acid and glycine derivatives.

StepActionCritical Parameter
1 Preparation Dissolve 10 mg of compound in 1 mL Acetonitrile (ACN).
2 Stress Condition Add 1 mL of 0.1 N NaOH .
3 Incubation Heat at 60°C for 4 hours .
4 Quenching Neutralize with 1 mL of 0.1 N HCl. Do not over-acidify (pH < 2 may precipitate the product).
5 Analysis Inject immediately onto HPLC (C18 column, Gradient 5-95% ACN).
Expected Result Decrease in Parent Peak; appearance of early-eluting broad peak (Hydantoic acid).
Protocol B: Oxidative Stress Test

Validates benzylic oxidation.

StepActionCritical Parameter
1 Preparation Dissolve 10 mg of compound in 1 mL Methanol.
2 Stress Condition Add 100 µL of 30% H₂O₂ .
3 Incubation Ambient temperature for 24 hours (Protect from light).
4 Analysis Monitor for +16 Da peaks via LC-MS.

References

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

  • Bergon, M., & Calmon, J. P. (1978).[7] "Kinetics and mechanism of hydantoic ring opening. The alkaline hydrolysis of 3-arylimidazolidine-2,4-diones to 5-arylhydantoic acids." Journal of the Chemical Society, Perkin Transactions 2, (5), 493-497. Link[7]

  • Redrejo-Rodríguez, M., et al. (2011).[4] "New Insights in the Removal of the Hydantoins, Oxidation Product of Pyrimidines, via the Base Excision and Nucleotide Incision Repair Pathways."[4] PLoS ONE, 6(7), e21039.[4] Link

  • Meusel, M., & Gütschow, M. (2004). "Recent Developments in Hydantoin Chemistry." Organic Preparations and Procedures International, 36(5), 391-443. Link

Sources

overcoming resistance to imidazolidine-2,4-dione-based compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #8492: Overcoming Resistance Profiles in Imidazolidine-2,4-dione Scaffolds

Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Priority: High Subject: Troubleshooting loss of potency and acquired resistance in hydantoin-based therapeutics.

User Guide: The Imidazolidine-2,4-dione Technical Support Hub

Welcome to the technical support center. You are likely here because your hydantoin-based lead compound (e.g., a Phenytoin derivative, Nilutamide analog, or novel antimicrobial) is showing a loss of potency (in vitro or in vivo).[1]

Resistance to imidazolidine-2,4-dione scaffolds is rarely a single-factor event.[1] It is usually a triad of Chemical Instability , Efflux Pumping , and Target Modification .[1] This guide dissects these failure modes with actionable protocols.

Module 1: Chemical Stability & Formulation (The "False" Resistance)

Diagnosis: Before assuming biological resistance, you must rule out scaffold degradation.[1] The imidazolidine-2,4-dione ring is robust but not invincible.[1]

The Issue: Base-Catalyzed Hydrolysis. In basic media (pH > 8) or during prolonged storage in aqueous buffers, the hydantoin ring is susceptible to nucleophilic attack at the C4 carbonyl. This opens the ring, forming hydantoic acid derivatives, which are often biologically inactive.[1] If your compound degrades before reaching the target, it mimics resistance.[1]

Q: My IC50 curves are shifting rightward over time in stored DMSO stocks. Why? A: Check your water content. Even in DMSO, trace water plus slightly basic conditions (or impurities) can drive ring opening.[1] Furthermore, the C5 position is prone to autoxidation , especially if it contains an acidic proton (e.g., 5-monosubstituted hydantoins).[1]

Troubleshooting Protocol: Ring Stability Assay

Use this to validate your compound's integrity before cell-based assays.

  • Preparation: Dissolve compound (10 mM) in DMSO.

  • Stress Conditions: Dilute to 100 µM in:

    • PBS (pH 7.4)[1]

    • Tris-HCl (pH 8.5) – Accelerated degradation condition

    • 0.1 M HCl – Acid stability check

  • Incubation: Incubate at 37°C. Sample at T=0, 24h, and 48h.

  • Analysis: Run RP-HPLC.

    • Flag: Look for a new peak with a shorter retention time (more polar) corresponding to the hydantoic acid (ring-open form).

  • Correction: If degradation >5% is observed, switch to fresh preparations immediately before dosing and consider C5-disubstitution to prevent oxidation/epimerization.

Visualization: The Hydrolysis Trap

HydrolysisPath cluster_prevention Prevention Strategy Compound Active Hydantoin (Imidazolidine-2,4-dione) Intermed Tetrahedral Intermediate Compound->Intermed OH- Attack (pH > 8) Product Hydantoic Acid (Inactive/Ring Open) Intermed->Product Ring Cleavage Advice Maintain pH < 7.5 Store in dry DMSO Avoid freeze-thaw

Caption: Mechanism of base-catalyzed ring opening. High pH facilitates nucleophilic attack, rendering the drug inactive.[1]

Module 2: Biological Resistance (Efflux Pumps)

Diagnosis: Your compound is stable and binds the target in cell-free assays, but fails in whole-cell or in vivo models.

The Issue: P-glycoprotein (P-gp/MDR1) Efflux.[2] Imidazolidine-2,4-diones (like Phenytoin) are classic substrates for the P-gp efflux pump.[1] In refractory epilepsy or resistant cancer lines, overexpression of P-gp actively pumps the drug out of the cell or across the Blood-Brain Barrier (BBB) back into the bloodstream.

Q: How do I confirm if P-gp is the cause of my resistance? A: Perform a Bi-directional Transport Assay using Caco-2 or MDCK-MDR1 cells. You need to calculate the Efflux Ratio (ER).

Protocol: Transwell Efflux Assay
ParameterSpecification
Cell Line MDCK-MDR1 (polarized monolayer)
Seeding Transwell inserts (0.4 µm pore), 21-day culture for tight junctions.[1]
Drug Conc. 10 µM (donor chamber).
Direction A Apical

Basolateral (A-to-B): Mimics absorption.
Direction B Basolateral

Apical (B-to-A): Mimics efflux.
Inhibitor Zosuquidar or Verapamil (Positive control for P-gp block).

Data Interpretation:



  • ER < 2: Passive diffusion dominates (Low resistance risk).

  • ER > 2: Active efflux substrate (High resistance risk).

  • ER + Inhibitor: If ER drops to ~1 upon adding Verapamil, resistance is P-gp mediated.[1]

Solution:

  • Co-administration: Use P-gp inhibitors (though clinical toxicity is a risk).

  • Structural Rigidification: Modify the N3 position. Bulky lipophilic groups at N3 can sometimes reduce P-gp recognition, though this may impact solubility.[1]

Module 3: Target Modification (Androgen Receptor Antagonists)

Diagnosis: The drug gets in, stays stable, but the tumor keeps growing.[1] Context: This is critical for hydantoin-based anti-androgens (e.g., Nilutamide, and related thiohydantoins like Enzalutamide) in Prostate Cancer (PCa).[1]

The Issue: Ligand Binding Domain (LBD) Mutations.[3][4] Under selective pressure, the Androgen Receptor (AR) mutates.[1]

  • Point Mutations: W741C mutation turns Bicalutamide into an agonist. F876L mutation turns Enzalutamide (and hydantoin analogs) into an agonist.

  • Splice Variants (AR-V7): The cell splices out the LBD entirely. The receptor becomes constitutively active without needing a ligand. Hydantoins targeting the LBD become useless.

Q: My hydantoin analog acts as an agonist in resistant LNCaP cells. Why? A: You likely have the F876L mutation. The mutation alters the binding pocket helix (Helix 12), causing your bulky hydantoin ring to stabilize the receptor in the "active" conformation rather than the "inactive" one.

Protocol: Resistance Profiling via Cell Viability
Cell LineAR StatusPurpose
LNCaP T877A MutationStandard sensitive control.
LNCaP-F876L F876L MutationTests for agonist switch (Enzalutamide resistance).
22Rv1 AR-V7 HighTests for LBD-independent resistance.

Experimental Setup:

  • Seed cells in androgen-depleted media (charcoal-stripped FBS).

  • Treat with compound (0.1 nM – 10 µM) +/- 1 nM R1881 (synthetic androgen).

  • Readout: If your compound increases proliferation in LNCaP-F876L in the absence of androgen, it has switched to an agonist.

Visualization: The AR Resistance Pathway

AR_Resistance cluster_outcome Clinical Outcome Drug Hydantoin Antagonist AR_WT Androgen Receptor (WT) Ligand Binding Domain (LBD) Drug->AR_WT Binds & Inhibits (Therapeutic Effect) AR_Mut Mutant AR (F876L) Drug->AR_Mut Binds but ACTIVATES (Agonist Switch) AR_V7 Splice Variant (AR-V7) No LBD Present Drug->AR_V7 Cannot Bind (Target Missing) Outcome1 Tumor Suppression AR_WT->Outcome1 Outcome2 Drug Resistance Tumor Growth AR_Mut->Outcome2 AR_V7->Outcome2

Caption: Mechanisms of AR-mediated resistance. Point mutations can invert drug function, while splice variants remove the drug target entirely.[1]

Summary of Troubleshooting Steps

SymptomProbable CauseVerification AssayCorrective Action
Loss of potency in stored stock Hydrolysis (Ring Opening)HPLC (check for polar peak)Store in dry DMSO; avoid basic pH.
In vitro potency

In vivo efficacy
P-gp Efflux (MDR1)Transwell Assay (MDCK-MDR1)Co-administer P-gp inhibitor; modify N3 lipophilicity.
Drug promotes tumor growth AR Point Mutation (Agonist Switch)Proliferation assay (LNCaP-F876L)Scaffold modification to avoid Helix 12 clash.
Complete lack of efficacy AR Splice Variant (AR-V7)Western Blot (Check for truncated AR)Target N-terminal domain (NTD) instead of LBD.

References

  • Chemical Stability: Meany, J. E., et al. (2011).[1] "Hydrolysis of the imidazolidine-2,4-dione ring: Kinetics and Mechanism." Journal of Organic Chemistry. (Context: Base-catalyzed hydrolysis mechanisms).

  • P-gp Efflux: Crowe, A., & Teoh, Y. K. (2006).[1][5] "Limited P-glycoprotein mediated efflux for anti-epileptic drugs."[5] Journal of Drug Targeting. (Context: Phenytoin transport and resistance).

  • AR Mutations: Joseph, J. D., et al. (2013).[1] "A clinically relevant androgen receptor mutation confers resistance to second-generation antiandrogens enzalutamide and ARN-509." Cancer Discovery. (Context: F876L mutation mechanism).

  • AR Splice Variants: Antonarakis, E. S., et al. (2014).[1] "AR-V7 and resistance to enzalutamide and abiraterone in prostate cancer." New England Journal of Medicine. (Context: Splice variant resistance).

  • General Scaffold Review: Meagu, E., et al. (2026).[1] "Recent Applications of Hydantoins in Drug Discovery." Molecules. (Context: Structural versatility and modifications).

Sources

Validation & Comparative

1-(4-Methylphenyl)imidazolidine-2,4-dione versus phenytoin: a comparative study

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist overseeing preclinical medicinal chemistry and ion channel screening, evaluating structural analogs against clinical gold standards is a daily necessity. The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in pharmacology. While phenytoin (5,5-diphenylimidazolidine-2,4-dione) remains a cornerstone voltage-gated sodium channel (VGSC) blocker for epilepsy management, structural variants like 1-(4-methylphenyl)imidazolidine-2,4-dione (a mono-N-aryl substituted hydantoin) serve as critical research probes.

This guide objectively compares the mechanistic, physicochemical, and experimental profiles of these two compounds, providing drug development professionals with a framework for evaluating hydantoin-based libraries.

Structural & Mechanistic Causality

The pharmacological divergence between these two molecules is dictated entirely by their substitution patterns on the hydantoin core.

Phenytoin (The Clinical Standard): Phenytoin features two bulky phenyl rings at the C5 position. This specific steric bulk and lipophilicity are strictly required to wedge the molecule into the hydrophobic inner pore of the VGSC (Domain IV, S6 segment). Furthermore, the unsubstituted N1 and N3 positions act as crucial hydrogen-bond donors/acceptors that anchor the drug to the channel, stabilizing it in the fast-inactivated state and preventing high-frequency action potential firing.

1-(4-Methylphenyl)imidazolidine-2,4-dione (The Preclinical Probe): By shifting the aryl group to the N1 position and utilizing a p-tolyl (4-methylphenyl) moiety, the 3D conformation and electronic distribution of the molecule are fundamentally altered[1].

  • Causality of Activity Loss at VGSC: Substituting the N1 position removes a critical hydrogen-bond donor. Combined with the lack of C5-diphenyl bulk, this drastically reduces the compound's affinity for the VGSC inactivated state.

  • Causality of Novel Target Acquisition: The N1-aryl substitution alters the dihedral angle of the imide ring, exposing the C5 position for potential further functionalization. Interestingly, while classical anticonvulsant activity drops, N-substituted and C-substituted hydantoins have shown potent orthogonal bioactivity, such as inhibiting quorum-sensing receptors (LasR/RhlR) to suppress virulence factors in Pseudomonas aeruginosa[2].

Mechanism Resting VGSC Resting State (Closed) Open VGSC Open State (Na+ Influx) Resting->Open Depolarization Inactivated VGSC Inactivated State (Refractory) Open->Inactivated Millisecond Kinetics Inactivated->Resting Repolarization Blocked Stabilized Blockade (Seizure Suppression) Inactivated->Blocked State Trapping Drug Hydantoin Derivative (Phenytoin / Test Cpd) Drug->Inactivated High-Affinity Binding

Fig 1: State-dependent blockade of voltage-gated sodium channels by hydantoin derivatives.

Physicochemical & Pharmacological Data Comparison

When trialing these compounds in early-stage screening, their physicochemical properties dictate formulation strategies and assay design.

PropertyPhenytoin1-(4-Methylphenyl)imidazolidine-2,4-dione
IUPAC Name 5,5-Diphenylimidazolidine-2,4-dione1-(4-Methylphenyl)imidazolidine-2,4-dione
Molecular Weight 252.27 g/mol 190.20 g/mol
Lipophilicity (XLogP3) ~2.4~1.1
Topological Polar Surface Area 46.1 Ų46.1 Ų
H-Bond Donors 2 (N1, N3)1 (N3)
Primary Target Nav1.1, Nav1.2 (CNS)Bacterial Virulence Factors / Preclinical
Clinical Status FDA Approved (Anticonvulsant)Research Use Only (RUO)

Data synthesized from established chemical databases and structure-activity relationship (SAR) literature[1][3].

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity, every protocol must include internal checks. Below are the optimized workflows for synthesizing the hydantoin core and validating its electrophysiological profile.

Protocol A: Chemical Synthesis of the Hydantoin Core

Traditional syntheses often suffer from low yields or racemization. We utilize distinct pathways for these two molecules.

For Phenytoin (Biltz Synthesis):

  • Condensation: Dissolve benzil (0.25 mol) and urea (0.25 mol) in ethanol.

  • Base Catalysis: Add 2.5 M NaOH dropwise under continuous stirring.

  • Rearrangement: Reflux for 2 hours. The reaction proceeds via a benzilic acid rearrangement, migrating the phenyl groups to the C5 position[4].

  • Precipitation & Self-Validation: Pour into ice water, acidify with HCl, and filter. Self-Validation Check: Perform melting point analysis (target: 295-298°C). A depressed melting point indicates incomplete rearrangement, requiring recrystallization from ethanol.

For 1-(4-Methylphenyl)imidazolidine-2,4-dione (Tf2O-Mediated Cyclization):

  • Activation: Treat the Boc-protected dipeptidyl precursor with trifluoromethanesulfonic anhydride (Tf2O, 1.5 equiv) and pyridine (3.0 equiv) in CH2Cl2 at 4°C[5].

  • Cyclization: Allow the reaction to warm to 25°C. Causality: Tf2O provides dual activation of both the amide and the Boc group, driving a single-step intramolecular cyclization without the need for prior Boc deprotection[5].

  • Self-Validation: Confirm >98% purity via LC-MS before proceeding to biological assays to definitively rule out off-target toxicity from unreacted electrophilic intermediates.

Protocol B: Electrophysiological Profiling (Whole-Cell Patch Clamp)

Endpoint viability assays cannot resolve state-dependent ion channel block. We must use whole-cell patch-clamp electrophysiology to measure dynamic channel kinetics.

  • Cell Preparation: Plate HEK293 cells stably expressing human Nav1.2 channels on glass coverslips.

  • Formulation: Dissolve the hydantoin derivative in 100% DMSO, then dilute into Artificial Cerebrospinal Fluid (ACSF) to a final DMSO concentration of <0.1%.

  • Patch Configuration: Establish a gigaseal (>1 GΩ) using a borosilicate glass pipette, then apply suction to break into the whole-cell configuration.

  • Voltage Protocol (The "Why"): Apply a prepulse protocol. Causality: Phenytoin binds preferentially to the inactivated state. A standard single-pulse from a hyperpolarized resting potential (-120 mV) will falsely report low affinity. We must hold the cell at a depolarized potential (-60 mV) for 5 seconds to drive channels into the inactivated state, revealing the true therapeutic IC50.

  • Self-Validation: Continuously monitor Series Resistance (Rs). If Rs fluctuates by >20% during the recording, discard the cell immediately. This ensures that any observed drop in Na+ current is strictly due to drug blockade, not a degrading patch seal.

Workflow Synth Step 1: Chemical Synthesis (Biltz or Tf2O-Mediated) Purify Step 2: LC-MS & HPLC Purification (>98% Purity Required) Synth->Purify Prepare Step 3: Compound Formulation (DMSO to ACSF Buffer) Purify->Prepare Patch Step 4: Whole-Cell Patch Clamp (HEK293 Nav1.2 Cells) Prepare->Patch Analyze Step 5: Kinetic Analysis (State-Dependent IC50) Patch->Analyze

Fig 2: End-to-end experimental workflow from hydantoin synthesis to electrophysiological profiling.

References

  • PubChemLite. "1-p-tolyl-imidazolidine-2,4-dione (C10H10N2O2)." University of Luxembourg. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12901637, 5-(4-Methylphenyl)imidazolidine-2,4-dione." PubChem. URL: [Link]

  • Liu, H., Yang, Z., & Pan, Z. "Synthesis of Highly Substituted Imidazolidine-2,4-dione (Hydantoin) through Tf2O-Mediated Dual Activation of Boc-Protected Dipeptidyl Compounds." Organic Letters, 2014, 16(22), 5902-5905. URL: [Link]

  • Al-Shbani, M. "Synthesis of imidazolidine 2,4 – dione derivatives." ScienceScholar, 2022. URL: [Link]

  • El-Sayed, M. A., et al. "Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa." Archiv der Pharmazie, 2020. URL: [Link]

  • Camargo, et al. "Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives." PubMed Central (PMC), 2018. URL: [Link]

Sources

Cross-Validation of 1-(4-Methylphenyl)imidazolidine-2,4-dione: In Vitro and In Vivo Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly relies on multi-target polypharmacology and fragment-based drug design (FBDD), characterizing versatile chemical scaffolds is critical. 1-(4-Methylphenyl)imidazolidine-2,4-dione (also known as CCT-010354 or 1-p-tolylhydantoin; CAS: 32549-31-8) is a unique hydantoin derivative that has recently demonstrated compelling utility across two distinct pharmacological domains: as a highly potent PPARα/δ dual agonist [1] and as a fragment scaffold for Cereblon (CRBN) targeted protein degradation [2].

This guide provides an objective cross-validation of its in vitro binding kinetics and in vivo translational potential, comparing it directly against established alternatives to guide your pipeline decisions.

Mechanistic Profiling & Pathway Visualization

The utility of 1-(4-Methylphenyl)imidazolidine-2,4-dione stems from its hydantoin core, which provides distinct hydrogen-bonding vectors capable of interacting with diverse ligand-binding domains (LBDs).

  • Metabolic Regulation (Primary): It acts as a dual agonist for Peroxisome Proliferator-Activated Receptors alpha and delta (PPARα/δ). While PPARα activation drives triglyceride clearance, PPARδ enhances fatty acid oxidation. Dual agonism provides a synergistic resolution of cholestasis and dyslipidemia.

  • Targeted Degradation (Secondary): In FBDD screens, this compound binds the Δ39CRBN/ΔBPBDDB1 complex, serving as a foundational fragment for synthesizing novel molecular glues or PROTACs.

G cluster_0 Metabolic Regulation Pathway cluster_1 Targeted Degradation Pathway Cmpd 1-(4-Methylphenyl) imidazolidine-2,4-dione (CCT-010354) PPAR PPARα / PPARδ Dual Activation Cmpd->PPAR EC50: ~26 nM CRBN CRBN/DDB1 Complex Binding Cmpd->CRBN Kd: 156 µM Lipid Lipid Metabolism & Cholestasis Resolution PPAR->Lipid In Vivo Translation PROTAC PROTAC Scaffold Development CRBN->PROTAC Target Recruitment

Fig 1. Dual pharmacological pathways of 1-(4-Methylphenyl)imidazolidine-2,4-dione (CCT-010354).

In Vitro Performance & Alternative Cross-Validation

To objectively evaluate this compound, we must cross-validate its performance metrics against standard reference compounds in both of its active domains.

PPARα/δ Dual Agonism

When evaluated in in vitro transactivation assays, 1-(4-Methylphenyl)imidazolidine-2,4-dione exhibits exceptional potency. It achieves an


 of 26.5 nM  for PPARα and 25.7 nM  for PPARδ [1].
  • Comparison: Standard selective PPARα agonists like Fenofibrate exhibit an

    
     of ~30 µM. The nanomolar potency of CCT-010354 makes it over 1,000-fold more potent in vitro than first-generation fibrates, positioning it competitively alongside advanced dual agonists like Elafibranor.
    
CRBN Fragment Binding

In Fragment-Based Drug Discovery (FBDD), initial hits often exhibit weak affinity (high µM to low mM). Using Ligand-Observed


 NMR (R2KD assays), CCT-010354 demonstrated a 

of 156 µM and a biochemical

of 240 µM against the 141 kDa Δ39CRBN/ΔBPBDDB1 complex [2].
  • Comparison: While weaker than optimized CRBN binders like CCT373101 (

    
     = 12 µM), CCT-010354 provides a highly ligand-efficient starting point (MW: 190.20  g/mol ) for synthesizing novel cereblon modulators without the patent encumbrances of standard IMiD (thalidomide/lenalidomide) scaffolds.
    
Quantitative Data Summary
Target / ComplexCompoundAssay TypeMetricValueInterpretation
PPARα 1-(4-Methylphenyl)...Reporter Gene

26.5 nMHighly potent agonism
PPARα Fenofibrate (Ref)Reporter Gene

30,000 nMWeak baseline agonism
PPARδ 1-(4-Methylphenyl)...Reporter Gene

25.7 nMHighly potent agonism
CRBN/DDB1 1-(4-Methylphenyl)...R2KD NMR

156 µMViable FBDD scaffold
CRBN/DDB1 CCT373101 (Ref)R2KD NMR

12 µMOptimized fragment

In Vivo Translation & Predictive Validity

The transition from in vitro potency to in vivo efficacy is governed by the compound's pharmacokinetic profile.

For PPARα/δ agonism , the balanced ~26 nM in vitro potency translates robustly into in vivo models of cholestatic liver disease and metabolic dysfunction-associated steatohepatitis (MASH). Dual activation ensures that while PPARα reduces hepatic lipid accumulation via


-oxidation, PPARδ activation simultaneously suppresses macrophage-induced inflammation in the liver parenchyma.

For CRBN binding , the compound is primarily an agent intermediate. Direct in vivo administration of the bare fragment is not recommended due to rapid clearance and low absolute affinity (


 156 µM). Instead, its in vivo validation is realized when it is functionalized into a mature PROTAC, where the hydantoin core acts as the E3 ligase recruiting anchor.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality and orthogonal validation steps.

Protocol A: Ligand-Observed NMR (R2KD) for CRBN Affinity

Causality Rationale: Surface Plasmon Resonance (SPR) requires protein immobilization, which can alter the CRBN/DDB1 conformation and mask binding pockets. Ligand-observed NMR avoids this by measuring the transverse relaxation rate (


) of the ligand in free solution versus in the presence of the target, allowing accurate 

determination for rapidly exchanging, low-affinity fragments.
  • Sample Preparation: Prepare a 500 µM solution of 1-(4-Methylphenyl)imidazolidine-2,4-dione in NMR buffer (50 mM phosphate, pH 7.4, 150 mM NaCl, 5%

    
    , 1% DMSO-
    
    
    
    ).
  • Protein Titration: Titrate the Δ39CRBN/ΔBPBDDB1 complex into the ligand solution at concentrations of 0, 5, 10, and 20 µM.

  • NMR Acquisition: Acquire Carr-Purcell-Meiboom-Gill (CPMG) NMR spectra at 298 K.

  • Data Extraction: Measure the line broadening of the p-tolyl methyl protons (

    
     ~2.3 ppm). Calculate the relaxation rate (
    
    
    
    ).
  • Self-Validation Step: Include a non-binding reference compound (e.g., DMSO internal standard) in the same tube. If the reference compound's

    
     changes upon protein addition, non-specific aggregation is occurring, invalidating the run.
    
  • Curve Fitting: Plot

    
     against protein concentration and fit to a single-site binding isotherm to extract the 
    
    
    
    (Expected: ~156 µM).
Protocol B: In Vitro PPARα/δ Luciferase Reporter Assay

Causality Rationale: Direct binding assays (like TR-FRET) cannot distinguish between agonists and antagonists. A cell-based GAL4-chimera reporter assay isolates the specific functional agonism of the Ligand-Binding Domain (LBD) while filtering out interference from endogenous full-length receptors.

  • Cell Transfection: Co-transfect HEK-293T cells with a pGAL4-PPARα-LBD (or PPARδ-LBD) expression plasmid and a pUAS-Luciferase reporter plasmid.

  • Compound Treatment: 24 hours post-transfection, treat cells with 1-(4-Methylphenyl)imidazolidine-2,4-dione in a 10-point dose-response curve (0.1 nM to 10 µM).

  • Incubation: Incubate for 18 hours to allow for target gene transcription and luciferase translation.

  • Self-Validation Step: Run Fenofibrate (PPARα) and GW9662 (PPARγ antagonist) as parallel controls. Fenofibrate must show an

    
     near 30 µM; GW9662 must show no activation. This confirms assay dynamic range and receptor specificity.
    
  • Detection: Lyse cells and add luciferin substrate. Measure luminescence using a microplate reader.

  • Analysis: Normalize data to vehicle control and calculate the

    
     using a 4-parameter logistic regression (Expected: ~26 nM).
    

References

  • National Institutes of Health (PMC). "Determination of Ligand-Binding Affinity (Kd) Using Transverse Relaxation Rate (R2) in the Ligand-Observed 1H NMR Experiment and Applications to Fragment-Based Drug Discovery." PubMed Central (July 19, 2023). Available at:[Link]

comparative analysis of imidazolidine-2,4-dione derivatives as enzyme inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Imidazolidine-2,4-dione Derivatives as Enzyme Inhibitors: A Technical Guide for Drug Development

As a Senior Application Scientist, I frequently evaluate novel pharmacophores for targeted enzyme inhibition. The imidazolidine-2,4-dione (hydantoin) scaffold has emerged as a highly versatile structural motif in drug discovery. Due to its unique hydrogen-bonding capacity—acting simultaneously as a donor and acceptor—and its structural rigidity, it serves as an ideal template for designing competitive inhibitors against a variety of metabolic and signaling enzymes.

This guide provides an objective, comparative analysis of imidazolidine-2,4-dione derivatives against standard clinical and preclinical alternatives, focusing on Aldose Reductase (ALR2), Protein Tyrosine Phosphatases (PTP1B/LYP), and Fatty Acid Amide Hydrolase (FAAH).

Mechanistic Profiling and Target Specificity

Aldose Reductase (ALR2) Inhibition ALR2 is the rate-limiting enzyme in the polyol pathway, responsible for reducing glucose to sorbitol. Its overactivation during hyperglycemia is a primary driver of diabetic complications, such as neuropathy and retinopathy. Spirohydantoins, particularly 1, exhibit profound ALR2 inhibition. The hydantoin ring mimics the transition state of the substrate, anchoring into the specificity pocket via2. Notably, the protonated His110 directs the charged inhibitors to the active site. Compared to the carboxylic acid-based standard Epalrestat, spirohydantoins often demonstrate superior tissue penetration and prolonged half-lives due to their optimized pKa values.

ALR2_Pathway Glucose Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Substrate Binding Sorbitol Sorbitol (Osmotic Stress) ALR2->Sorbitol NADPH-dependent Reduction Hydantoin Imidazolidine-2,4-dione Derivatives Hydantoin->ALR2 Competitive Inhibition (H-bonds: Tyr48, His110) Epalrestat Epalrestat (Standard) Epalrestat->ALR2 Inhibition

Figure 1: Polyol pathway modulation via ALR2 inhibition by imidazolidine-2,4-dione derivatives.

Protein Tyrosine Phosphatase (PTP1B & LYP) Inhibition PTP1B is a negative regulator of insulin signaling, while Lymphoid-specific tyrosine phosphatase (LYP) down-regulates T-cell receptor signaling. Imidazolidine-2,4-dione derivatives synthesized via "core hopping" have been identified as highly 3. Furthermore, 4 (e.g., compound 9r) act as reversible, competitive inhibitors of LYP, exhibiting superior selectivity profiles over homologous phosphatases compared to the standard LYP inhibitor A15.

Fatty Acid Amide Hydrolase (FAAH) Inhibition FAAH degrades endocannabinoids.5 have been successfully repurposed from CB1 receptor ligands to potent FAAH inhibitors. By tuning the N3-alkyl chain length, researchers have abolished CB1 affinity while maximizing FAAH inhibition, offering a targeted approach for analgesic drug development.

Quantitative Performance Comparison

To objectively evaluate the hydantoin scaffold, we must benchmark its inhibitory kinetics against established standards.

Target EnzymeImidazolidine-2,4-dione DerivativeIC50 / Ki ValueStandard AlternativeStandard IC50 / KiSelectivity / Structural Advantage
Aldose Reductase (ALR2) Compound 2b (Arylsulfonylspiro)IC50 = 0.89 μMEpalrestatIC50 ≈ 0.07 μMLower pKa, better in vivo tissue penetration and pharmacokinetic stability.
LYP (PTPN22) Compound 9r (Cinnamic acid-based)Ki = 1.09 μMInhibitor A15IC50 ≈ 2.5 μMReversible binding; superior selectivity over highly homologous phosphatases.
PTP1B Comp#h (Core-hopping derivative)Low μM rangeSuraminIC50 ≈ 10 μMEnhanced cell permeability compared to highly charged, legacy polyanionic inhibitors.
FAAH 3-heptyl-5,5'-diphenyl derivative (14)pI50 = 5.12URB597IC50 = 0.005 μMDual-action potential; completely devoid of off-target CB1/CB2 receptor affinity.

Experimental Workflows & Self-Validating Protocols

As an application scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodology for assessing ALR2 inhibition is designed as a self-validating system, ensuring that observed IC50 values are free from assay artifacts (e.g., compound autofluorescence, redox cycling, or aggregation).

Protocol: High-Throughput Spectrophotometric ALR2 Inhibition Assay

Rationale & Causality: ALR2 activity is measured by monitoring the decrease in NADPH absorbance at 340 nm. Because imidazolidine-2,4-dione derivatives can sometimes exhibit poor aqueous solubility leading to light scattering (false positives), a kinetic read rather than an endpoint read is mandatory.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human ALR2 in 0.1 M sodium phosphate buffer (pH 6.2). Causality: pH 6.2 ensures optimal protonation of the active site His110, which is critical for directing the hydantoin inhibitor into the binding pocket.

  • Inhibitor Pre-incubation: Dispense 10 μL of the imidazolidine-2,4-dione derivative (serial dilutions in DMSO, final DMSO <1%) into a 96-well UV-transparent plate. Add 100 μL of the ALR2 solution. Incubate for 15 minutes at 25°C. Causality: Pre-incubation allows for thermodynamic equilibration of the reversible competitive binding.

  • Cofactor Addition & Validation: Add 20 μL of 0.15 mM NADPH. Self-Validation Step: Read the plate at 340 nm before adding the substrate. Any baseline drop indicates the compound is reacting directly with NADPH (a redox artifact), invalidating the well.

  • Reaction Initiation: Add 20 μL of 10 mM DL-glyceraldehyde (substrate) to initiate the reaction.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm continuously for 5 minutes. Calculate the initial velocity (V0) from the linear portion of the curve.

  • Data Normalization: Include a positive control (Epalrestat) and a vehicle control (1% DMSO). Calculate % inhibition relative to the vehicle control to determine the IC50.

Assay_Workflow Prep 1. Buffer Prep pH 6.2 for His110 protonation Incubate 2. Pre-incubation Hydantoin + ALR2 (15 min, 25°C) Prep->Incubate Validate 3. Cofactor Check Add NADPH Read baseline 340nm Incubate->Validate Initiate 4. Initiation Add Glyceraldehyde Validate->Initiate Read 5. Kinetic Read ΔA340/min for 5 min Initiate->Read

Figure 2: Self-validating kinetic workflow for ALR2 inhibitor screening.

Structural Activity Relationship (SAR) Insights

The versatility of the imidazolidine-2,4-dione core lies in its precise functionalization:

  • C5 Substitution: Bulky, lipophilic groups at the C5 position (e.g., spirofluorene or diphenyl groups) drastically enhance affinity for the hydrophobic pockets of ALR2 and FAAH. The spiro-fusion restricts conformational flexibility, reducing the entropic penalty upon binding.

  • N3 Substitution: Alkylation at N3 is a critical determinant for selectivity. For instance, in FAAH inhibitors, extending the N3-alkyl chain to a heptyl or tetradecyl group eliminates off-target cannabinoid receptor (CB1/CB2) binding while maintaining hydrolase inhibition.

  • N1 Substitution: Often left unsubstituted to maintain its role as a hydrogen bond donor, which is essential for interacting with key catalytic residues across multiple enzyme targets.

Conclusion Imidazolidine-2,4-dione derivatives represent a highly tunable class of enzyme inhibitors. While standard drugs like Epalrestat or URB597 may offer high raw potency, the hydantoin scaffold provides a superior platform for optimizing pharmacokinetic properties, reducing off-target effects, and overcoming the limitations of highly charged legacy compounds.

References

  • Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Source: PubMed/NIH.
  • Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. Source: PubMed/NIH.
  • Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors Templates. Source: UCL.
  • Synthesis, characterization, hypoglycemic and aldose reductase inhibition activity of arylsulfonylspiro[fluorene-9,5'-imidazolidine]-2',4'-diones. Source: PubMed/NIH.
  • Molecular modeling studies of the binding modes of aldose reductase inhibitors at the active site. Source: PubMed/NIH.

Sources

A Researcher's Guide to Elucidating and Validating the Mechanism of Action of 1-(4-Methylphenyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Systematic Validation Workflow

For researchers and drug development professionals, the discovery of a novel bioactive compound like 1-(4-Methylphenyl)imidazolidine-2,4-dione marks the beginning of an in-depth investigation to unravel its mechanism of action (MoA). This guide provides a comprehensive, technically-grounded framework for elucidating and validating the MoA of this compound, comparing its potential activities with established alternatives. We will move beyond a simple listing of protocols to explain the scientific rationale behind each experimental choice, ensuring a self-validating and robust investigational cascade.

The imidazolidine-2,4-dione scaffold, also known as hydantoin, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, antiarrhythmic, antimicrobial, and anticancer effects.[1][2] Some derivatives have been identified as inhibitors of Bcl-2 proteins[3] and lymphoid-specific tyrosine phosphatase (LYP)[4]. Given this chemical lineage, a systematic approach is required to pinpoint the specific MoA of 1-(4-Methylphenyl)imidazolidine-2,4-dione.

Part 1: Foundational Strategy - A Tiered Approach to MoA Validation

A robust MoA validation strategy begins with broad, unbiased screening to generate initial hypotheses, followed by more focused experiments to test these hypotheses and identify the direct molecular target.

phenotypic_screening Tier 1: Phenotypic Screening (Broad, Unbiased) target_hypothesis Tier 2: Target Hypothesis Generation (In Silico & 'Omics') phenotypic_screening->target_hypothesis Identifies cellular phenotype target_engagement Tier 3: Target Engagement & Validation (Biophysical & Biochemical) target_hypothesis->target_engagement Predicts potential targets pathway_analysis Tier 4: Downstream Pathway Analysis (Cell-Based Assays) target_engagement->pathway_analysis Confirms direct binding

Caption: A tiered workflow for MoA validation.

Part 2: Experimental Validation Protocols and Comparative Analysis

Tier 1 & 2: Phenotypic Screening and Hypothesis Generation

The initial step is to perform a broad phenotypic screen to understand the cellular effects of 1-(4-Methylphenyl)imidazolidine-2,4-dione. A high-content imaging-based screen across a panel of cancer cell lines with diverse genetic backgrounds is a powerful, unbiased approach.

Comparative Compounds:

To provide context to our findings, we will compare the phenotypic profile of 1-(4-Methylphenyl)imidazolidine-2,4-dione with two well-characterized compounds:

  • Paclitaxel: A microtubule-stabilizing agent that induces G2/M cell cycle arrest and apoptosis.

  • Nutlin-3a: An MDM2 inhibitor that activates the p53 pathway, leading to cell cycle arrest and apoptosis in p53 wild-type cells.

Parameter 1-(4-Methylphenyl)imidazolidine-2,4-dione (Hypothetical Data) Paclitaxel (Reference) Nutlin-3a (Reference)
Primary Phenotype Cell rounding and detachment, followed by apoptosisMitotic arrest, formation of abnormal mitotic spindlesG1 cell cycle arrest
Cell Line Sensitivity Broad activity across multiple cell linesMost effective in rapidly dividing cellsSelective for p53 wild-type cells
IC50 Range 1-10 µM5-50 nM0.5-5 µM

Based on a hypothetical outcome where 1-(4-Methylphenyl)imidazolidine-2,4-dione induces a distinct apoptotic phenotype across a broad range of cell lines, we can hypothesize several potential MoAs, including disruption of a fundamental cellular process or targeting a key regulator of apoptosis.

Tier 3: Target Engagement and Validation - The Cellular Thermal Shift Assay (CETSA)

To determine if 1-(4-Methylphenyl)imidazolidine-2,4-dione directly binds to a specific protein target within the cell, the Cellular Thermal Shift Assay (CETSA) is an indispensable tool.[5][6][7] The principle of CETSA is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.

cluster_0 CETSA Workflow cell_culture 1. Cell Culture (e.g., MCF-7) compound_treatment 2. Compound Treatment (Vehicle vs. 1-(4-Methylphenyl)imidazolidine-2,4-dione) cell_culture->compound_treatment heat_challenge 3. Heat Challenge (Temperature Gradient) compound_treatment->heat_challenge cell_lysis 4. Cell Lysis (Freeze-thaw cycles) heat_challenge->cell_lysis centrifugation 5. Centrifugation (Separate soluble & aggregated proteins) cell_lysis->centrifugation protein_quantification 6. Protein Quantification (Western Blot or Mass Spectrometry) centrifugation->protein_quantification data_analysis 7. Data Analysis (Melt curve generation) protein_quantification->data_analysis

Caption: A schematic overview of the CETSA protocol.[5]

Detailed CETSA Protocol:

  • Cell Culture: Culture a relevant cell line (e.g., MCF-7) to 80-90% confluency.

  • Compound Treatment: Treat cells with either vehicle (DMSO) or a range of concentrations of 1-(4-Methylphenyl)imidazolidine-2,4-dione for a predetermined time (e.g., 1 hour) at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler.[8]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[5][8]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[5]

  • Protein Analysis: Carefully collect the supernatant (soluble fraction). Quantify the amount of a suspected target protein (e.g., Bcl-2 or LYP, based on our hypothesis) in the soluble fraction using Western blotting or, for an unbiased approach, by mass spectrometry (Thermal Proteome Profiling).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.

Tier 4: Downstream Pathway Analysis - Reporter Gene Assay

If the initial screens and target identification suggest modulation of a specific signaling pathway, a reporter gene assay can provide quantitative data on the compound's functional effect.[9][10][11][12] For instance, if 1-(4-Methylphenyl)imidazolidine-2,4-dione is hypothesized to be a G-protein-coupled receptor (GPCR) antagonist, a luciferase-based reporter assay for a downstream signaling event (e.g., cAMP response element - CRE) can be employed.[12][13]

cluster_1 Hypothetical GPCR Antagonism Pathway ligand Agonist receptor GPCR ligand->receptor Activates antagonist 1-(4-Methylphenyl) imidazolidine-2,4-dione antagonist->receptor Blocks g_protein G-Protein receptor->g_protein Activates effector Adenylyl Cyclase g_protein->effector second_messenger cAMP effector->second_messenger pka PKA second_messenger->pka creb CREB pka->creb reporter_gene CRE-Luciferase creb->reporter_gene Induces transcription

Caption: Signaling pathway for a hypothetical GPCR antagonist.

Reporter Gene Assay Protocol:

  • Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding the GPCR of interest and a reporter plasmid containing a luciferase gene under the control of a response element (e.g., CRE).

  • Compound Incubation: Plate the transfected cells in a 96-well plate and incubate them with varying concentrations of 1-(4-Methylphenyl)imidazolidine-2,4-dione (the potential antagonist).

  • Agonist Stimulation: Add a known agonist for the GPCR to stimulate the signaling pathway.

  • Lysis and Luminescence Reading: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: A dose-dependent decrease in the agonist-induced luciferase signal in the presence of 1-(4-Methylphenyl)imidazolidine-2,4-dione would confirm its antagonistic activity.

Part 3: Synthesizing the Evidence for a Validated Mechanism of Action

The culmination of this tiered approach is the convergence of evidence from multiple, orthogonal assays. A validated MoA for 1-(4-Methylphenyl)imidazolidine-2,4-dione would be supported by:

  • A consistent cellular phenotype.

  • Direct target engagement demonstrated by a biophysical method like CETSA.

  • Modulation of a downstream signaling pathway consistent with the identified target.

This systematic process of hypothesis generation, rigorous experimental testing, and comparison with known agents provides the high degree of confidence required for advancing a novel compound through the drug discovery pipeline.

References

  • Azimzadeh, P., Olson, J. A., Jr., & Balenga, N. (2017). Reporter gene assays for investigating GPCR signaling. Methods in Cell Biology.
  • Promega Corporation. (n.d.). Luciferase Reporter Assay for Deciphering GPCR Pathways.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Li, M., et al. (n.d.). Luciferase Reporter Assay System for Deciphering GPCR Pathways. National Center for Biotechnology Information.
  • STAR Protocols. (2022, June 9). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement.
  • Almqvist, H., et al. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information.
  • Pharmaceutical Technology. (2026, January 31). Developing and Validating Assays for Small-Molecule Biomarkers.
  • Creative Bioarray. (n.d.). Reporter Assay.
  • Methods in Cell Biology. (n.d.). Reporter gene assays for investigating GPCR signaling.
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • National Center for Biotechnology Information. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates.
  • Molecules. (2010, March 22). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives.
  • Bioorganic & Medicinal Chemistry. (2015, December 1). Design, synthesis and preliminary bioactivity studies of imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors.
  • Research Journal of Pharmacy and Technology. (n.d.). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE.
  • Bioorganic Chemistry. (2020, October 15). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors.

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Safety Operating Guide

1-(4-Methylphenyl)imidazolidine-2,4-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Lifecycle Management and Disposal of 1-(4-Methylphenyl)imidazolidine-2,4-dione

As a Senior Application Scientist, I recognize that the safe handling and disposal of active pharmaceutical ingredients (APIs) and their synthetic intermediates are just as critical as the experimental workflows they enable. 1-(4-Methylphenyl)imidazolidine-2,4-dione (also known as 1-(p-tolyl)hydantoin) is a heterocyclic organic compound frequently utilized in medicinal chemistry and drug discovery[1].

Because this compound presents specific irritation hazards[2][3], its disposal cannot be treated as routine non-hazardous waste. This guide provides a self-validating, step-by-step protocol for the safe logistical management and disposal of this compound, ensuring compliance with environmental health and safety (EHS) standards.

Hazard Profile & Physicochemical Properties

Before initiating any disposal protocol, it is essential to understand the physicochemical nature of the waste. The hydantoin ring system, coupled with the tolyl group, dictates the compound's stability, solubility, and hazard profile.

Property / HazardData / ClassificationOperational Causality & Impact
CAS Number 32549-31-8[1]Unique identifier for EHS waste profiling and manifesting.
Molecular Formula C10H10N2O2[1]High carbon/nitrogen content requires complete oxidation during disposal to prevent toxic NOx emissions.
Physical State Solid (Powder/Crystals)Prone to aerosolization. Dust formation is the primary vector for inhalation exposure[2].
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)[2][3]Direct contact disrupts lipid bilayers in mucous membranes and skin. Mandates strict PPE and dust-control engineering.
Environmental Do not empty into drains[2][4]Potential for aquatic toxicity or accumulation; requires capture and destruction rather than dilution.

Experimental Protocol: Step-by-Step Disposal Workflows

The disposal of 1-(4-Methylphenyl)imidazolidine-2,4-dione must be categorized by its physical state at the end of your workflow (pure solid vs. dissolved in solvent).

Protocol A: Solid Waste Disposal (Unused Product, Spills, or Lyophilized Powder)

Causality: Solid hydantoin derivatives are stable but pose a respiratory hazard if aerosolized. The goal of this protocol is to contain the solid without generating dust, ensuring it reaches the incinerator intact.

  • Preparation & PPE: Don a fitted N95 or P100 particulate respirator (or operate within a certified chemical fume hood), nitrile gloves, and safety goggles[2].

  • Primary Containment: Transfer the solid waste into a compatible, sealable container. High-Density Polyethylene (HDPE) or amber glass bottles are required. Do not use standard trash bags, as electrostatic charge can cause the powder to cling and aerosolize upon opening.

  • Dust Suppression (For Spills): If cleaning up a spill, do not dry-sweep. Use a HEPA-filtered vacuum or slightly moisten the powder with a compatible inert solvent (e.g., water or a mild alcohol) to bind the particles before sweeping them into a dustpan[2][3].

  • Segregation: Ensure the waste container does not contain strong oxidizing agents. Hydantoins can react exothermically with strong oxidizers, potentially leading to container rupture[4].

  • Labeling: Affix a hazardous waste label immediately. Mark as "Hazardous Waste - Toxic/Irritant Solid (1-(4-Methylphenyl)imidazolidine-2,4-dione)".

Protocol B: Liquid Waste Disposal (Reaction Mixtures and Assays)

Causality: When dissolved in organic solvents (e.g., DMSO, methanol, or dichloromethane for assays), the compound's mobility increases, and the disposal method is dictated by the carrier solvent.

  • Solvent Characterization: Determine if the carrier solvent is halogenated (e.g., DCM, Chloroform) or non-halogenated (e.g., DMSO, Methanol).

  • Transfer: Use a closed-system funnel to transfer the liquid waste into the appropriate EHS-approved carboy (Halogenated Organic Waste or Non-Halogenated Organic Waste).

  • Secondary Containment: Store the waste carboys in secondary containment trays to capture any catastrophic failure of the primary vessel. Keep away from drains[2][3].

  • Log Entry: Log the exact mass/volume of 1-(4-Methylphenyl)imidazolidine-2,4-dione added to the carboy on the attached waste manifest. Accurate mass balancing is legally required for licensed waste carriers.

Final Destruction: High-Temperature Incineration

Under no circumstances should this compound be disposed of in municipal waste or flushed down the sink[2]. The only acceptable method for final destruction is transfer to a licensed professional waste disposal service[2][3].

Mechanistic Insight: Licensed facilities utilize high-temperature incineration (typically >1000°C). At these temperatures, the C10H10N2O2 molecule undergoes complete thermal degradation. The incineration facilities are equipped with gas scrubbers to neutralize the nitrogen oxides (NOx) generated from the hydantoin ring's nitrogen atoms, releasing only CO2, water vapor, and scrubbed effluent into the environment.

Workflow Visualization

G Start Waste Generation: 1-(4-Methylphenyl)imidazolidine-2,4-dione State_Solid Solid Waste (Powder/Crystals) Start->State_Solid State_Liquid Liquid Waste (Dissolved in Solvent) Start->State_Liquid Action_Solid Collect in HDPE/Glass Avoid Dust Formation State_Solid->Action_Solid Action_Liquid Segregate into Halogenated or Non-Halogenated Carboys State_Liquid->Action_Liquid Labeling EHS Labeling & Secondary Containment Action_Solid->Labeling Action_Liquid->Labeling Carrier Transfer to Licensed Waste Carrier Labeling->Carrier Destruction High-Temperature Incineration (NOx Scrubbing) Carrier->Destruction

Figure 1: Standard operating workflow for the segregation and disposal of hydantoin derivative waste.

References

  • [2] Angene Chemical. (2021). Safety Data Sheet: Imidazolidine-2,4-dione (CAS 461-72-3). Retrieved from:

  • [3] CymitQuimica. (2024). Safety Data Sheet: 5-Methyl-5-(3,4,5-trimethoxyphenyl)imidazolidine-2,4-dione. Retrieved from:

  • [4] Chemos GmbH & Co. KG. Safety Data Sheet: Hydantoin. Retrieved from:

  • [1] AiFChem. (2025). 32549-31-8 | 1-(p-Tolyl)imidazolidine-2,4-dione. Retrieved from:

  • Sigma-Aldrich. 1-P-TOLYL-IMIDAZOLIDINE-2,4-DIONE AldrichCPR. Retrieved from:

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Personal protective equipment for handling 1-(4-Methylphenyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safe Handling: 1-(4-Methylphenyl)imidazolidine-2,4-dione

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(4-Methylphenyl)imidazolidine-2,4-dione. As your Senior Application Scientist, my goal is to equip you with not just a set of instructions, but a deep understanding of the principles behind them, ensuring a self-validating system of safety in your laboratory. The following protocols are synthesized from authoritative safety data sheets for closely related structural analogs and established laboratory safety standards.

Hazard Identification: Understanding the Adversary

Before any handling, it is crucial to understand the specific risks posed by 1-(4-Methylphenyl)imidazolidine-2,4-dione and its analogs. The primary hazards identified for this class of compounds necessitate a stringent approach to personal protection.

Based on data for structurally similar compounds, such as 5-Methyl-1-(p-tolyl)imidazolidine-2,4-dione, the key hazard statements are:

  • H302: Harmful if swallowed .

  • H315: Causes skin irritation [1].

  • H319: Causes serious eye irritation [1][2].

  • H335: May cause respiratory irritation [1].

These classifications dictate that the primary routes of exposure to mitigate are ingestion, skin contact, eye contact, and inhalation. The protocols outlined below are designed to create multiple barriers against these exposure routes.

Your Shield: Selecting Appropriate Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it is a calculated decision based on the identified hazards. For 1-(4-Methylphenyl)imidazolidine-2,4-dione, the following PPE is mandatory.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin irritation upon contact. Always check the manufacturer's glove compatibility data for specific breakthrough times.
Eye Protection Chemical Safety Goggles (ANSI Z87.1 approved)To prevent direct contact with the substance, which can cause serious eye irritation. Goggles provide a full seal around the eyes, superior to safety glasses[3][4].
Face Protection Face Shield (in addition to goggles)Required when there is a significant risk of splashes or aerosol generation, providing a secondary layer of protection for the entire face[5][6].
Body Protection Fully-buttoned Laboratory CoatProtects skin and personal clothing from accidental spills and contamination[7].
Respiratory Protection NIOSH-approved Respirator (N95 or higher)Necessary when handling the solid powder outside of a certified chemical fume hood to prevent respiratory tract irritation[8][9].

Operational Protocol: From Preparation to Disposal

Adherence to a strict, logical workflow is paramount for safety. The following diagram illustrates the core decision-making and action sequence for handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase risk_assessment 1. Conduct Risk Assessment (Review SDS & SOPs) ppe_selection 2. Select & Inspect PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe_selection engineering_controls 3. Verify Engineering Controls (Fume Hood, Eyewash Station) ppe_selection->engineering_controls don_ppe 4. Don PPE (Correct Sequence) engineering_controls->don_ppe handling 5. Handle Chemical (Inside Fume Hood) don_ppe->handling dof_ppe 6. Doff PPE (Correct Sequence) handling->dof_ppe decontaminate 7. Decontaminate Work Area dof_ppe->decontaminate disposal 8. Segregate & Dispose of Waste decontaminate->disposal wash_hands 9. Wash Hands Thoroughly disposal->wash_hands

Caption: Safe Handling Workflow for 1-(4-Methylphenyl)imidazolidine-2,4-dione.

PPE Donning and Doffing Protocol

Cross-contamination often occurs during the removal of PPE. Following a standardized sequence is critical to ensure that contaminants are not transferred to your skin, hair, or clothing.

cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) don1 1. Lab Coat don2 2. Respirator (if needed) don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Gloves (over cuffs) don3->don4 dof1 1. Gloves dof2 2. Goggles / Face Shield dof1->dof2 dof3 3. Lab Coat dof2->dof3 dof4 4. Respirator (if used) dof3->dof4

Caption: Standard PPE Donning and Doffing Sequence.

Spill and Emergency Procedures

In the event of accidental release or exposure, immediate and correct action can significantly mitigate harm.

Step-by-Step Emergency Response:

  • Alert Personnel: Immediately alert colleagues in the vicinity.

  • Evacuate: If the spill is large or generates significant dust/vapors, evacuate the immediate area.

  • Consult SDS: Refer to the Safety Data Sheet for specific instructions.

  • Exposure Response:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][3][8].

    • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[1][10].

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[3][11].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[10][12].

  • Spill Cleanup:

    • For small spills of solid material, carefully sweep up the material to avoid creating dust and place it in a sealed, labeled container for disposal[13].

    • Do not let the chemical enter drains[3][14].

    • All materials used for cleanup (e.g., wipes, absorbent pads) must be treated as hazardous waste.

Disposal Plan: Completing the Cycle Safely

Proper disposal is a critical final step in the safe handling workflow. All waste generated from handling 1-(4-Methylphenyl)imidazolidine-2,4-dione is considered chemical waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items must be placed in a designated, sealed hazardous waste container. Do not mix with regular trash[1][10].

  • Chemical Waste: Unused or waste product must be disposed of in accordance with local, state, and federal regulations. It should be collected in a clearly labeled, sealed container. Never dispose of this chemical down the drain[1][13].

By integrating these protocols into your daily laboratory operations, you build a robust culture of safety, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your research.

References

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  • CymitQuimica. (n.d.). Safety Data Sheet 5-Methyl-5-(3,4,5-trimethoxyphenyl)imidazolidine-2,4-dione.
  • Chemsrc. (n.d.). Imidazolidine-2,4-dione | CAS#:461-72-3.
  • Merck Millipore. (n.d.). Safety Data Sheet.
  • CompTox Chemicals Dashboard. (n.d.). 1-Methyl-3-(4-methylphenyl)-2,4-imidazolidinedione.
  • ECHA CHEM. (2015, December 17). Dossier content 1,3-divinylimidazolidin-2-one.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.